VX-765
Description
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Properties
Molecular Formula |
C24H33ClN4O6 |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
1-[2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-(2-ethoxy-5-oxooxolan-3-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31) |
InChI Key |
SJDDOCKBXFJEJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of VX-765: A Technical Guide to Caspase-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of VX-765, a potent and selective inhibitor of caspase-1. This compound, also known as Belnacasan, is a clinical-stage investigational drug that has garnered significant interest for its therapeutic potential in a range of inflammatory and autoimmune diseases.[1][2] This document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental methodologies used to characterize its function.
Executive Summary
This compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active metabolite, VRT-043198.[2][3] VRT-043198 is a potent, selective, and reversible inhibitor of caspase-1, a key enzyme in the innate immune system.[4][5] The primary mechanism of action involves the covalent modification of the catalytic cysteine residue within the active site of caspase-1, thereby blocking its enzymatic activity.[6] This inhibition prevents the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5][6] Furthermore, this compound has been shown to inhibit pyroptosis, a pro-inflammatory form of programmed cell death, by preventing the caspase-1-mediated cleavage of gasdermin D (GSDMD).[5][6]
From Prodrug to Active Inhibitor: The Conversion of this compound
This compound is designed as a prodrug to enhance its oral absorption and overall pharmacokinetic profile.[3][7] Following administration, it undergoes rapid conversion to its active form, VRT-043198, primarily through the action of plasma and liver esterases.[3][8] This conversion is essential for its inhibitory activity, as VRT-043198 is the molecule that directly interacts with and inhibits caspase-1.[4][5] The efficient in vivo conversion ensures that therapeutic concentrations of the active inhibitor are achieved.[9]
Figure 1. Conversion of this compound to its active metabolite VRT-043198.
Molecular Mechanism of Caspase-1 Inhibition
VRT-043198 acts as a potent inhibitor of caspase-1 by forming a reversible covalent bond with the catalytic cysteine residue (Cys-285) in the enzyme's active site.[4][6] This interaction blocks the substrate-binding and catalytic functions of caspase-1, preventing it from processing its downstream targets. The peptidic scaffold of VRT-043198 contributes to its high affinity and selectivity for caspase-1.[4][10]
The Inflammasome Signaling Pathway and this compound's Point of Intervention
Caspase-1 is activated within large multiprotein complexes known as inflammasomes.[11] These complexes assemble in response to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[12] Upon activation, the inflammasome recruits and activates pro-caspase-1 through proximity-induced dimerization and auto-cleavage. Active caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[11] It also cleaves GSDMD, leading to the formation of pores in the cell membrane and inducing pyroptosis.[5][12] this compound, through its active form VRT-043198, directly inhibits the enzymatic activity of activated caspase-1, thus blocking all of these downstream inflammatory events.[5][6]
Figure 2. this compound's mechanism of action within the inflammasome signaling pathway.
Quantitative Data on this compound and VRT-043198 Activity
The potency and selectivity of VRT-043198 have been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.
| Parameter | Enzyme | Value | Reference |
| Ki | Caspase-1 | 0.8 nM | [3][8] |
| Ki | Caspase-4 | 0.6 nM | [8] |
| IC50 | Caspase-1 | 11.5 nM | [4] |
| Selectivity | Caspase-3, -6, -7, -8, -9 | 100- to 10,000-fold | [3][8] |
Table 1: Biochemical Potency and Selectivity of VRT-043198
| Cell Type | Assay | IC50 | Reference |
| Human PBMCs | LPS-stimulated IL-1β release | 0.67 ± 0.55 nM | [8] |
| Human Whole Blood | LPS-stimulated IL-1β release | 1.9 ± 0.80 nM | [8] |
Table 2: Cellular Activity of VRT-043198
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Caspase-1 Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of VRT-043198 against purified recombinant human caspase-1.
Materials:
-
Purified recombinant human caspase-1 enzyme
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
VRT-043198 (or other test compounds)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of VRT-043198 in assay buffer.
-
In a 96-well plate, add the diluted VRT-043198 or vehicle control.
-
Add purified caspase-1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission for AFC) over time using a plate reader.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular IL-1β Release Assay in Human PBMCs
Objective: To assess the ability of this compound (as its active metabolite VRT-043198) to inhibit the release of IL-1β from primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound (or VRT-043198)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate the PBMCs in a 96-well plate at a density of approximately 1-2 x 105 cells per well.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Treat the cells with a serial dilution of this compound or vehicle control for 1 hour.
-
Stimulate the inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Plot the IL-1β concentration against the logarithm of the inhibitor concentration to determine the IC50 value.
Figure 3. Experimental workflow for the cellular IL-1β release assay.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of caspase-1. Its mechanism of action is centered on the inhibition of this critical inflammatory enzyme by its active metabolite, VRT-043198. By blocking the processing of key pro-inflammatory cytokines and preventing pyroptotic cell death, this compound represents a promising therapeutic strategy for a multitude of inflammatory disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other caspase-1 inhibitors in both basic research and drug development settings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Belnacasan - Wikipedia [en.wikipedia.org]
- 3. This compound (Belnacasan) | Caspase-1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mouse-tissue-lysis.com [mouse-tissue-lysis.com]
- 6. invivogen.com [invivogen.com]
- 7. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of VX-765 in the NLRP3 Inflammasome Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. VX-765 (Belnacasan), a potent and selective inhibitor of caspase-1, represents a promising therapeutic agent for targeting this pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action within the NLRP3 inflammasome signaling cascade, and detailed experimental protocols for its evaluation. Quantitative data on its inhibitory activity are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction to the NLRP3 Inflammasome Pathway
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases. Its activation is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the assembly of the NLRP3 inflammasome. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
Upon activation, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
This compound: A Potent Caspase-1 Inhibitor
This compound is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[1] VRT-043198 is a potent, selective, and reversible inhibitor of caspase-1.[1][2] By targeting caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, thereby mitigating the inflammatory response.[3]
Mechanism of Action
VRT-043198, the active form of this compound, acts as a covalent inhibitor of caspase-1. It specifically targets the catalytic cysteine residue within the active site of the enzyme, thereby preventing its proteolytic activity.[3] This inhibition is highly selective for caspase-1 and the closely related caspase-4, with significantly less activity against other caspases.[4]
Recent studies have also suggested a novel role for this compound in suppressing the assembly of the NLRP3 inflammasome itself.[5] Furthermore, this compound has been shown to promote mitophagy and efferocytosis, cellular processes that are crucial for resolving inflammation.[5]
Quantitative Data on this compound and VRT-043198 Activity
The following tables summarize the in vitro inhibitory activity of this compound and its active metabolite, VRT-043198, against various caspases.
| Compound | Target | Assay Type | Value | Reference |
| VRT-043198 | Caspase-1 | Ki | 0.8 nM | [4][6][7] |
| VRT-043198 | Caspase-4 | Ki | <0.6 nM | [4][6][7] |
| VRT-043198 | Caspase-1 | IC50 | 11.5 nM | [2] |
| VRT-043198 | Caspase-1 | IC50 (PBMCs) | 0.67 ± 0.55 nM | [4] |
| VRT-043198 | Caspase-1 | IC50 (Whole Blood) | 1.9 ± 0.80 nM | [4] |
| This compound | IL-1β release (LPS-induced, human PBMCs) | IC50 | ~0.7 µM | [6][7] |
| Caspase | VRT-043198 Selectivity (Fold vs. Caspase-1) | Reference |
| Caspase-3 | >100 | [4] |
| Caspase-6 | >100 | [4] |
| Caspase-7 | >100 | [4] |
| Caspase-8 | >100 | [4] |
| Caspase-9 | >100 | [4] |
Experimental Protocols
In Vitro Evaluation of this compound in THP-1 Cells
This protocol describes the induction of the NLRP3 inflammasome in the human monocytic cell line THP-1 and the evaluation of the inhibitory effect of this compound.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human IL-1β
-
Reagents for LDH cytotoxicity assay
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 105 cells/well and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the cells with PBS to remove PMA and non-adherent cells.
-
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS in fresh RPMI-1640 medium for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the LPS-primed cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
-
NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP to the wells and incubate for 45-60 minutes.
-
-
Sample Collection and Analysis:
-
Centrifuge the plates at 500 x g for 5 minutes.
-
Collect the cell culture supernatants for the measurement of IL-1β secretion by ELISA and LDH release by cytotoxicity assay, according to the manufacturer's instructions.
-
Western Blot Analysis of Caspase-1 Cleavage
This protocol outlines the detection of active caspase-1 (p20 subunit) by Western blot.
Materials:
-
Cell lysates from the in vitro experiment
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against human caspase-1 (recognizing both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: The NLRP3 inflammasome pathway and the inhibitory action of this compound on Caspase-1.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for evaluating this compound's effect on NLRP3 inflammasome activation in THP-1 cells.
Conclusion
This compound is a well-characterized and highly selective inhibitor of caspase-1, a key effector enzyme in the NLRP3 inflammasome pathway. Its ability to block the production of mature IL-1β and IL-18, coupled with its potential to suppress inflammasome assembly and promote inflammatory resolution, makes it a valuable tool for research and a promising candidate for the treatment of NLRP3-mediated inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in this field.
References
- 1. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | Sciety [sciety.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of VX-765 (Belnacasan): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VX-765, also known as Belnacasan, is an orally bioavailable prodrug developed by Vertex Pharmaceuticals that has been a significant tool in the exploration of inflammatory pathways.[1] Following administration, this compound is rapidly converted in vivo to its active metabolite, VRT-043198, a potent and selective inhibitor of caspase-1 and caspase-4.[1][2] These caspases are key enzymes in the inflammatory cascade, responsible for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] By targeting this pathway, this compound has been investigated as a potential therapeutic agent for a variety of inflammatory and autoimmune diseases, as well as neurological conditions such as epilepsy.[3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways.
Introduction: Targeting the Inflammasome
The innate immune system utilizes intracellular protein complexes called inflammasomes to detect pathogenic and sterile danger signals.[6] A central function of inflammasomes is the activation of caspase-1, a cysteine protease that plays a pivotal role in inflammation.[2] Activated caspase-1 proteolytically cleaves the inactive precursors of IL-1β and IL-18 into their mature, biologically active forms.[2] Dysregulation of this pathway is implicated in a wide range of diseases, making caspase-1 an attractive therapeutic target.[3] this compound was developed as a selective inhibitor of caspase-1 to modulate this inflammatory response.[1]
Mechanism of Action
This compound is a prodrug that is inactive in its initial form. Upon oral administration, it is rapidly absorbed and metabolized by plasma esterases to its active form, VRT-043198.[2] VRT-043198 acts as a reversible covalent inhibitor of caspase-1 and caspase-4 by modifying the catalytic cysteine residue in the active site of these enzymes.[2] This inhibition prevents the processing and subsequent release of IL-1β and IL-18, thereby dampening the inflammatory response.[2] VRT-043198 exhibits high selectivity for caspase-1 and caspase-4 over other caspases, minimizing off-target effects.[7]
Quantitative Data
The inhibitory potency of VRT-043198 and the in vitro efficacy of this compound have been characterized in various assays.
| Parameter | Target | Value | Assay System | Reference |
| Ki | Caspase-1 | 0.8 nM | Recombinant human enzyme | [7] |
| Ki | Caspase-4 | <0.6 nM | Recombinant human enzyme | [7] |
| IC50 | Caspase-1 | 11.5 nM | Recombinant human enzyme | [8] |
| IC50 | Caspase-4 | 14.5 nM | Recombinant human enzyme | [9] |
| IC50 | Caspase-5 | 10.6 nM | Recombinant human enzyme | [9] |
| IC50 | Caspase-8 | 3.3 nM | Recombinant human enzyme | [9] |
| IC50 | Caspase-9 | 5.07 nM | Recombinant human enzyme | [9] |
| IC50 | Caspase-3 | >10,000 nM | Recombinant human enzyme | [9] |
| IC50 | Caspase-6 | >10,000 nM | Recombinant human enzyme | [9] |
| IC50 | Caspase-7 | >10,000 nM | Recombinant human enzyme | [9] |
| IC50 (IL-1β release) | - | 0.67 ± 0.55 nM | LPS-stimulated human PBMCs | [7] |
| IC50 (IL-1β release) | - | 1.9 ± 0.80 nM | LPS-stimulated human whole blood | [7] |
Table 1: In Vitro Inhibitory Activity of VRT-043198
| Animal Model | Dose/Regimen | Key Findings | Reference |
| Mouse Collagen-Induced Arthritis | 100 mg/kg, i.p., twice daily | Significantly reduced joint clinical scores, bone erosion, and serum IL-1β levels. | [10] |
| LPS-Induced Inflammation (Mouse) | 25-200 mg/kg, oral gavage | Dose-dependent reduction of serum IL-1β levels. | [7] |
| Chronic Epilepsy (Mouse) | 12.5-200 mg/kg, systemic administration | Dose-dependent reduction in chronic epileptic activity. | [11] |
| HIV-1 Infection (Humanized Mice) | 200 mg/kg, i.p., daily | Reduced viral load, total HIV-1 DNA, and inflammatory cytokines (TNF-α, IL-18). | [12] |
Table 2: Preclinical In Vivo Efficacy of this compound
Experimental Protocols
In Vitro Caspase-1 Enzymatic Assay (Fluorometric)
This assay directly measures the ability of VRT-043198 to inhibit the enzymatic activity of purified caspase-1.
-
Reagents and Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate: Ac-YVAD-AFC (7-amino-4-trifluoromethyl coumarin)
-
Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2
-
VRT-043198
-
96-well black microplate
-
Fluorometer (Ex/Em = 400/505 nm)
-
-
Procedure:
-
Prepare serial dilutions of VRT-043198 in Assay Buffer.
-
Add recombinant caspase-1 to each well of the microplate.
-
Add the diluted VRT-043198 solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the Ac-YVAD-AFC substrate to each well.
-
Immediately measure the fluorescence intensity over time using a fluorometer.
-
Calculate the rate of substrate cleavage and determine the IC50 value for VRT-043198.[12][13][14][15]
-
LPS-Induced IL-1β Release in Human Whole Blood
This assay assesses the ability of this compound to inhibit caspase-1 activity in a more physiologically relevant ex vivo system.
-
Reagents and Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
RPMI 1640 medium
-
ELISA kit for human IL-1β
-
-
Procedure:
-
Dilute whole blood with RPMI 1640 medium.
-
Add various concentrations of this compound to the diluted blood and incubate for a short period (e.g., 30 minutes).
-
Stimulate the blood with LPS (e.g., 1 µg/mL) to induce pro-IL-1β production and inflammasome activation.
-
Incubate for a specified time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Centrifuge the samples to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.[16][17]
-
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Animal Model:
-
DBA/1 mice (male, 8-10 weeks old)
-
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization of the emulsion intradermally at the base of the tail.
-
Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[18][19][20]
-
-
Treatment:
-
Administer this compound (e.g., 100 mg/kg, intraperitoneally, twice daily) or vehicle starting from the day of the booster immunization for a specified duration.[10]
-
-
Endpoint Analysis:
-
Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day based on a graded scale (e.g., 0-4).
-
Histopathology: At the end of the study, collect joints, fix, decalcify, and embed in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Measurement: Collect blood at sacrifice and measure serum levels of IL-1β and other cytokines by ELISA.
-
Clinical Development
This compound has been evaluated in Phase 2 clinical trials for psoriasis and epilepsy.
Psoriasis (NCT00205465)
A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and tolerability of this compound in patients with chronic plaque psoriasis.[8][21] The study was initiated in 2005.[21] While the trial was completed, detailed results have not been formally published in peer-reviewed literature.
Epilepsy (NCT01048255)
A Phase 2a, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and efficacy of this compound as an adjunctive treatment in adults with treatment-resistant partial epilepsy.[22][23] The study enrolled 60 patients who received 900 mg of this compound or placebo three times daily for six weeks.[4][24] The primary endpoint was safety and tolerability, which was met, with this compound showing a similar safety profile to placebo.[4] While the study did not show a statistically significant reduction in seizure frequency, a positive trend was observed, suggesting that a longer duration of treatment might be needed to see a more robust clinical effect.[4][24] A subsequent Phase 2b study was planned but was later terminated.[22]
Conclusion
This compound has been a valuable pharmacological tool for elucidating the role of the caspase-1/inflammasome pathway in a multitude of inflammatory and neurological disease models. Its development as an orally bioavailable prodrug of a potent and selective caspase-1/4 inhibitor represented a significant advancement in the field. While clinical development for psoriasis and epilepsy did not lead to market approval, the extensive preclinical and clinical data generated for this compound continue to inform the ongoing research and development of novel anti-inflammatory therapeutics targeting the inflammasome cascade. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Vertex Announces Completion of Phase 2 Study of this compound in People with Epilepsy who did not Respond to Previous Treatment | Vertex Pharmaceuticals [investors.vrtx.com]
- 5. Belnacasan - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interleukin-1β biosynthesis inhibition reduces acute seizures and drug resistant chronic epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. cephamls.com [cephamls.com]
- 15. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 16. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. chondrex.com [chondrex.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. alzdiscovery.org [alzdiscovery.org]
- 23. This compound--a-novel--investigational-anti-inflammatory-agent-which-inhibits-IL-1?-production--Proof-of-concept-trial-for-refractory-partial-onset-seizures [aesnet.org]
- 24. pharmatimes.com [pharmatimes.com]
VX-765: A Technical Guide to its Chemical Structure and Physicochemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of VX-765 (Belnacasan), a potent and selective inhibitor of caspase-1. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the inflammasome pathway.
Chemical Identity and Structure
This compound, also known as Belnacasan, is a key investigational compound in the field of inflammation and autoimmune disease research.[1] It is a dipeptide prodrug that is orally bioavailable and is metabolically converted in vivo to its active form, VRT-043198.[1][2] This active metabolite is a potent inhibitor of caspase-1 and caspase-4.[2][3]
The chemical and structural details of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide[4] |
| Synonyms | Belnacasan, VX 765[4] |
| CAS Number | 273404-37-8[2] |
| Molecular Formula | C₂₄H₃₃ClN₄O₆[4] |
| Molecular Weight | 509.00 g/mol [1] |
| SMILES | CCO[C@H]1--INVALID-LINK--NC(=O)[C@@H]2CCCN2C(=O)--INVALID-LINK--NC(=O)C3=CC(=C(C=C3)N)Cl[4] |
| InChI Key | SJDDOCKBXFJEJB-MOKWFATOSA-N[4] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its application in experimental settings and for the development of drug delivery systems. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Physical State | Solid | [3] |
| Melting Point | Data not readily available | |
| Boiling Point | 779.0 ± 60.0 °C at 760 mmHg | |
| Solubility | Insoluble in water; ≥313 mg/mL in DMSO; ≥50.5 mg/mL in Ethanol (with sonication) | |
| logP | 0.83 | |
| pKa | Data not readily available | |
| Density | 1.3 ± 0.1 g/cm³ |
Mechanism of Action and Signaling Pathway
This compound functions as a prodrug, which is rapidly converted by plasma and liver esterases into its active metabolite, VRT-043198.[2] VRT-043198 is a potent and selective inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), and caspase-4.[2][3] These caspases are critical components of the inflammasome, a multiprotein complex that plays a central role in the innate immune response.
The activation of the NLRP3 inflammasome, a well-characterized inflammasome, leads to the cleavage of pro-caspase-1 into its active form. Activated caspase-1 then proteolytically cleaves the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms, which are subsequently secreted from the cell. By inhibiting caspase-1, VRT-043198 blocks the production of mature IL-1β and IL-18, thereby suppressing the inflammatory response.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Caspase-1 Inhibition Assay (Cell-Free)
This protocol describes a method to determine the inhibitory activity of this compound's active metabolite on purified caspase-1 enzyme.
Materials:
-
Recombinant human caspase-1
-
VRT-043198 (active metabolite of this compound)
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer (e.g., 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM dithiothreitol)[3]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of VRT-043198 in DMSO.
-
In a 96-well black microplate, add the desired concentrations of VRT-043198 diluted in assay buffer. Include a vehicle control (DMSO).
-
Add recombinant human caspase-1 to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the caspase-1 substrate to each well.
-
Immediately begin kinetic measurement of fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of VRT-043198 and calculate the IC₅₀ value.[3]
IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the procedure to measure the effect of this compound on IL-1β release from stimulated human PBMCs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
RPMI-1640 medium supplemented with 10% FBS
-
Human IL-1β ELISA kit
-
96-well tissue culture plate
-
Centrifuge
Procedure:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Seed the PBMCs in a 96-well tissue culture plate at a density of 2-5 x 10⁵ cells/well in RPMI-1640 medium with 10% FBS and allow them to adhere for 2-4 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 30-60 minutes.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours.
-
Stimulate the inflammasome by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) and incubate for an additional 30-60 minutes.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-1β release for each this compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for investigating the role of the inflammasome and caspase-1 in various physiological and pathological processes. Its oral bioavailability and selective inhibition of caspase-1 make it a promising candidate for the development of novel anti-inflammatory therapeutics. This guide provides essential information on its chemical structure, physicochemical properties, and key experimental protocols to facilitate further research and drug development efforts.
References
VX-765 as a selective inhibitor of caspase-1 and caspase-4
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VX-765, also known as Belnacasan, is a potent and orally bioavailable investigational drug that functions as a selective inhibitor of inflammatory caspases, specifically caspase-1 and caspase-4. Developed by Vertex Pharmaceuticals, this compound is a prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[1][2][3] This conversion is facilitated by plasma and liver esterases.[3] VRT-043198 exhibits high affinity and selectivity for caspase-1 and caspase-4, enzymes that play a critical role in innate immunity and inflammatory signaling pathways.[1][4] By targeting these caspases, this compound has demonstrated significant anti-inflammatory and neuroprotective effects in a variety of preclinical models, suggesting its therapeutic potential in a range of inflammatory diseases, including epilepsy, rheumatoid arthritis, and neurodegenerative disorders.[2][5]
Mechanism of Action
The active metabolite of this compound, VRT-043198, acts as a potent, irreversible inhibitor of caspase-1 and caspase-4.[5] The mechanism of inhibition involves the covalent modification of the catalytic cysteine residue within the active site of these enzymes.[1] This targeted action effectively blocks the proteolytic activity of caspase-1 and caspase-4, thereby preventing the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][6] Furthermore, inhibition of these caspases has been shown to block pyroptosis, a form of pro-inflammatory programmed cell death.[1]
Signaling Pathways
Caspase-1 and caspase-4 are key mediators in distinct but interconnected inflammatory signaling pathways.
Canonical Inflammasome Pathway (Caspase-1)
Caspase-1 is the effector enzyme of the canonical inflammasome pathway.[7][8] This pathway is activated by a range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). These stimuli trigger the assembly of a multiprotein complex called the inflammasome, which typically consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[8][9] Within the inflammasome, pro-caspase-1 undergoes proximity-induced auto-activation, leading to the formation of the active caspase-1 enzyme.[8] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[8] Active caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and inducing pyroptosis.[8]
Caption: Canonical inflammasome pathway and the inhibitory action of this compound.
Non-Canonical Inflammasome Pathway (Caspase-4)
Caspase-4 (and its mouse ortholog, caspase-11) is the central mediator of the non-canonical inflammasome pathway, which is primarily activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[10] Unlike the canonical pathway, caspase-4 activation does not rely on an upstream sensor protein complex. Instead, the CARD domain of pro-caspase-4 directly binds to intracellular LPS, leading to its oligomerization and activation.[10] Active caspase-4 does not directly process pro-IL-1β or pro-IL-18. Its primary substrate is Gasdermin D.[10] Cleavage of Gasdermin D by caspase-4 leads to pyroptosis and the release of cellular contents, which in turn can activate the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent processing of pro-inflammatory cytokines.[1]
Caption: Non-canonical inflammasome pathway and the inhibitory action of this compound.
Quantitative Data: Inhibitory Profile of VRT-043198
The selectivity of VRT-043198, the active metabolite of this compound, is a key feature of its therapeutic potential. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of VRT-043198 against a panel of human caspases.
Table 1: Inhibitory Constants (Ki) of VRT-043198
| Caspase | Ki (nM) | Reference(s) |
| Caspase-1 | 0.8 | [3][4][5] |
| Caspase-4 | <0.6 | [4][5] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of VRT-043198
| Caspase | IC50 (nM) | Reference(s) |
| Caspase-1 | 0.204 | [11][12] |
| Caspase-3 | 21,500 | [13] |
| Caspase-4 | 14.5 | [11][12] |
| Caspase-5 | 10.6 | [12] |
| Caspase-6 | 560 | [13] |
| Caspase-7 | 16,000 | [13] |
| Caspase-8 | 3.3 | [11][12] |
| Caspase-9 | 5.07 | [11][12] |
| Caspase-10 | 66.5 | [12] |
| Caspase-14 | 58.5 | [12] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro Caspase Inhibition Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified caspases.
Workflow:
References
- 1. invivogen.com [invivogen.com]
- 2. Belnacasan - Wikipedia [en.wikipedia.org]
- 3. This compound (Belnacasan) | Caspase-1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. VX 765 | Caspases | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase 1 - Wikipedia [en.wikipedia.org]
- 9. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
- 11. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Caspase-1/4 Inhibitor, this compound [sigmaaldrich.com]
The Preclinical Profile of VX-765: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
VX-765, also known as Belnacasan, is an orally bioavailable prodrug that has garnered significant attention in preclinical research for its potential therapeutic applications in a range of inflammatory and autoimmune diseases.[1] Its mechanism of action lies in the potent and selective inhibition of caspase-1, a critical enzyme in the inflammatory cascade.[2][3] This technical guide provides an in-depth summary of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format to facilitate research and development efforts.
Mechanism of Action: Targeting the Inflammasome
This compound is systemically converted to its active metabolite, VRT-043198, by plasma esterases.[4][5] VRT-043198 is a potent, selective, and competitive inhibitor of caspase-1 (also known as interleukin-1 converting enzyme or ICE).[1][2] Caspase-1 plays a crucial role in the innate immune response by mediating the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms.[1][6] By inhibiting caspase-1, VRT-043198 effectively blocks the production of mature IL-1β and IL-18, thereby dampening the inflammatory response.[4][7] This targeted approach has shown promise in various preclinical models of inflammatory conditions.[3] The active metabolite, VRT-043198, has IC50 values of 0.67 ± 0.55 nM and 1.9 ± 0.80 nM for inhibiting IL-1β release from peripheral blood mononuclear cells (PBMCs) and whole blood, respectively, and exhibits Ki values of 0.8 nM and 0.6 nM for caspase-1 and caspase-4.[5]
Pharmacokinetics
This compound is a prodrug designed for oral administration and is efficiently converted to its active metabolite, VRT-043198, in vivo.[2][8] Preclinical studies in mice have characterized the pharmacokinetic profiles of both the prodrug and its active form in various biological matrices.
Table 1: Pharmacokinetic Parameters of this compound and VRT-043198 in Mice Following a Single Intraperitoneal Injection (50 mg/kg) [9]
| Analyte | Matrix | Cmax (µM) | Tmax (h) | t½ (h) |
| This compound | Plasma | ~3 | ~0.25 | 3.2 |
| Brain | ~1.5 | ~0.25 | Not Quantifiable | |
| CSF | ~0.1 | ~0.25 | Not Quantifiable | |
| VRT-043198 | Plasma | ~10 | ~0.5 | Not Quantifiable |
| Brain | ~3.5 | ~0.5 | 1.0 | |
| CSF | ~0.2 | ~0.5 | Not Quantifiable |
Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; t½: Half-life; CSF: Cerebrospinal fluid.
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in a wide range of preclinical models, demonstrating its anti-inflammatory and disease-modifying potential.
Table 2: Summary of Preclinical Pharmacodynamic Studies of this compound
| Disease Model | Species | Dosing Regimen | Key Pharmacodynamic Effects | Reference(s) |
| Collagen-Induced Arthritis (CIA) | Mouse | 100 mg/kg, i.p., twice daily | Reduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, decreased serum IL-1β, IL-18, and IL-33. | [1][10] |
| Myocardial Ischemia/Reperfusion Injury | Rat | 16 mg/kg or 32 mg/kg, i.v. | Reduced infarct size, preserved ventricular function, decreased circulating IL-1β. | [11][12][13] |
| LPS-Induced Inflammation | Mouse | 25-200 mg/kg, p.o. | Inhibited LPS-induced secretion of IL-1β. | [2][5] |
| Chemotherapy-Induced Ovarian Injury | Mouse | 100 mg/kg, gavage | Increased the number of primordial follicles. | [14] |
| HIV-1 Infection | Humanized Mouse | Not specified | Reduced immune activation, prevented CD4+ T cell depletion, lowered viral load and total HIV-1 DNA. | [15][16][17] |
| Diabetic Nephropathy | Mouse | 100 mg/kg, i.p. | Ameliorated renal function, suppressed inflammatory cell infiltration and pyroptosis, mitigated tubulointerstitial fibrosis. | [18] |
| Alzheimer's Disease Model | Mouse | 50 mg/kg, i.p. | Delayed cognitive deficits. | [9] |
i.p.: Intraperitoneal; i.v.: Intravenous; p.o.: Oral administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key in vivo experiments.
Collagen-Induced Arthritis (CIA) in Mice
This model is a widely used preclinical tool for evaluating potential treatments for rheumatoid arthritis.[1]
1. Animals: DBA/1 mice (male, 8-10 weeks old) are typically used due to their high susceptibility to CIA.[1]
2. Induction of Arthritis:
- Primary Immunization (Day 0): Bovine type II collagen (2 mg/mL) is emulsified in Complete Freund's Adjuvant (CFA) at a 1:1 ratio. 100 µL of the emulsion is injected intradermally at the base of the tail.[1]
- Booster Immunization (Day 21): Bovine type II collagen (2 mg/mL) is emulsified in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio. 100 µL of the emulsion is injected intradermally at the base of the tail.[1]
3. Treatment:
- This compound is administered, for example, at 100 mg/kg via intraperitoneal injection twice daily, starting from the day of the booster immunization for a duration of 4 weeks.[10]
4. Assessment of Arthritis:
- Clinical Scoring: Arthritis severity is scored visually based on erythema and swelling of the paws.[1]
- Histological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.[1]
- Serum Cytokine Measurement: Blood is collected, and serum levels of IL-1β and IL-18 are measured using ELISA kits.[1]
Day0 [label="Day 0:\nPrimary Immunization\n(Collagen in CFA)"];
Day21 [label="Day 21:\nBooster Immunization\n(Collagen in IFA)"];
Treatment [label="Weeks 3-7:\nthis compound or Vehicle\nAdministration"];
Assessment [label="Weeks 3-7:\nClinical Scoring\nof Arthritis"];
Endpoint [label="Week 7:\nEndpoint Analysis\n(Histology, Cytokines)"];
Day0 -> Day21;
Day21 -> Treatment;
Treatment -> Assessment;
Assessment -> Endpoint;
}
Myocardial Ischemia/Reperfusion (I/R) Injury in Rats
This model simulates the pathophysiology of a heart attack and subsequent reperfusion therapy.[1]
1. Animals: Male Sprague-Dawley or Wistar rats are commonly used.[1]
2. Surgical Procedure:
- Rats are anesthetized, intubated, and ventilated.
- A thoracotomy is performed to expose the heart.
- The left anterior descending (LAD) coronary artery is ligated to induce ischemia for a defined period (e.g., 60 minutes).[11]
- The ligature is then released to allow for reperfusion (e.g., 120 minutes).[11]
3. Treatment:
- This compound (e.g., 16 mg/kg or 32 mg/kg) or vehicle is administered intravenously immediately before reperfusion.[11]
4. Endpoint Analysis:
- Infarct Size Measurement: The heart is excised, and the area at risk and the infarcted area are determined using staining techniques (e.g., TTC staining).[11][12]
- Cardiac Function: Echocardiography can be performed to assess cardiac function.
- Biomarker Analysis: Blood samples can be collected to measure levels of cardiac enzymes and inflammatory cytokines like IL-1β.[11]
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
The preclinical data for this compound demonstrates a clear relationship between its pharmacokinetic profile and its pharmacodynamic effects. The rapid conversion of the prodrug to the active metabolite, VRT-043198, leads to sufficient systemic and tissue exposure to engage the target, caspase-1. This target engagement results in the inhibition of IL-1β and IL-18 production, which in turn leads to the observed anti-inflammatory and tissue-protective effects in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. apexbt.com [apexbt.com]
- 8. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (this compound), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-symptomatic Caspase-1 inhibitor delays cognitive decline in a mouse model of Alzheimer disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Highly Selective Caspase-1 Inhibitor this compound Provides Additive Protection Against Myocardial Infarction in Rat Hearts When Combined With a Platelet Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The caspase-1 inhibitor VX765 upregulates connexin 43 expression and improves cell–cell communication after myocardial infarction via suppressing the IL-1β/p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound has a Protective Effect on Mice with Ovarian Injury Caused by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo studies on VX-765 efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of VX-765 (Belnacasan), a selective inhibitor of the interleukin-1β converting enzyme (ICE)/caspase-1. This compound is a prodrug that is rapidly metabolized to its active form, VRT-043198.[1][2] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is an orally available prodrug that is converted by plasma esterases into its active metabolite, VRT-043198.[3] VRT-043198 is a potent and selective inhibitor of the caspase-1 subfamily of caspases.[4] It acts by covalently modifying the catalytic cysteine residue in the active site of caspase-1.[3] This inhibition blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are key mediators of inflammation.[3][5] this compound has also been shown to inhibit caspase-4 and block pyroptosis, a form of inflammatory cell death.[3]
In Vitro Efficacy
The in vitro activity of this compound's active form, VRT-043198, has been demonstrated through enzymatic and cell-based assays.
Table 1: In Vitro Inhibitory Activity of VRT-043198
| Assay Type | Target | Cell Line/System | Key Findings | Reference |
| Enzymatic Assay | Caspase-1 | Recombinant human caspase-1 | Potent inhibition | [2] |
| Cell-Based Assay | IL-1β Release | Human peripheral blood mononuclear cells (PBMCs) | Inhibition of LPS-induced IL-1β secretion | [4][5] |
| Cell-Based Assay | IL-18 Release | Human peripheral blood mononuclear cells (PBMCs) | Inhibition of LPS-induced IL-18 secretion | [4][5] |
| Cell-Based Assay | Cytokine Specificity | Human peripheral blood mononuclear cells (PBMCs) | No significant effect on the release of IL-1α, TNF-α, IL-6, and IL-8 | [4][5] |
In Vivo Efficacy
This compound has demonstrated significant efficacy in a wide range of preclinical models of inflammatory and autoimmune diseases.
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models
| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (Mouse) | 100 mg/kg, i.p., twice daily (prophylactic) | Significantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, and decreased serum cytokine levels.[6] At 100 mg/kg, efficacy was comparable to 5 mg/kg prednisolone.[1][5] | [1][5][6] |
| Myocardial Infarction (Ischemia-Reperfusion Injury) | Rat | 32 mg/kg, i.v. bolus before reperfusion | Decreased infarct size to 29.2 ± 4.9% of the risk zone compared to over 60% in the control group.[1] Combination with the P2Y12 antagonist ticagrelor (B1683153) further reduced infarct size to 17.5 ± 2.3%.[7] | [1][7] |
| Multiple Sclerosis | Preclinical Model | Intranasal administration | Reduced disease progression by preventing damage to brain cells.[8] | [8] |
| Traumatic Brain Injury | Controlled Cortical Impact (Mouse) | Not specified | Inhibited the expression of caspase-1, IL-1β, and IL-18, and curbed gasdermin D (GSDMD) cleavage and ASC oligomerization in the injured cortex.[9] | [9] |
| HIV-1 Infection | Humanized NSG Mice | 200 mg/kg, i.p., daily for 21 days | Significantly reduced circulating levels of IL-18 and TNF-α, preserved CD4+ T cells, and lowered plasma viral load and total HIV-1 DNA in the spleen.[10][11] | [10][11] |
| Spinal Cord Injury | Mouse | Not specified | Reduced fibrotic area, promoted white matter myelination, alleviated motor neuron injury, and improved functional recovery.[12] | [12] |
| Diabetic Nephropathy | Diabetic Mice | 100 mg/kg | Ameliorated renal function, suppressed inflammatory cell infiltration and pyroptosis-associated protein expression, and mitigated tubulointerstitial fibrosis.[13] | [13] |
| Acute Liver Failure | D-GalN/LPS-induced (Mouse) | 100 mg/kg, i.p., 2 hours prior to D-GalN/LPS | Significantly reduced mortality rate and liver pathological damage.[14] | [14] |
| Epilepsy | Chronic Epilepsy (Mouse) | 12.5-200 mg/kg | Significantly reduced chronic epileptic activity in a dose-dependent manner (effective at ≥50 mg/kg).[15] | [15] |
| Ovarian Injury (Chemotherapy-induced) | Mouse | Gavage, once a day for 21 days | Maintained the level of AMH and inhibited the recruitment of primordial follicles, protecting against gonadotoxicity.[16] | [16] |
Experimental Protocols
In Vitro Caspase-1 Enzymatic Assay
This assay directly measures the ability of VRT-043198 to inhibit the enzymatic activity of purified caspase-1.[17]
Materials:
-
Recombinant human caspase-1 enzyme
-
VRT-043198 (active metabolite of this compound)
-
Assay buffer (e.g., HEPES buffer with DTT and glycerol)
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorescent substrate like Ac-YVAD-AMC)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a serial dilution of VRT-043198 in the assay buffer.
-
In a 96-well plate, add the recombinant caspase-1 enzyme to each well.
-
Add the different concentrations of VRT-043198 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the caspase-1 substrate to each well.
-
Immediately measure the absorbance (at 405 nm for pNA substrate) or fluorescence (Ex/Em ~380/460 nm for AMC substrate) over time using a plate reader.
-
Calculate the rate of substrate cleavage.
-
Determine the percentage of inhibition by comparing the rates in the inhibitor-treated wells to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]
Cell-Based Assay for IL-1β Release
This assay assesses the ability of this compound to inhibit the release of IL-1β from immune cells, a key downstream effect of caspase-1 activation.[17]
Materials:
-
Immune cells (e.g., human PBMCs or THP-1 monocytic cell line)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Inflammasome activator (e.g., ATP or Nigericin)
-
Commercially available IL-1β ELISA kit
Procedure:
-
Cell Culture and Priming: Culture the immune cells and prime them with LPS (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammasome Activation: Stimulate the NLRP3 inflammasome with a second signal, such as ATP (e.g., 2.5 mM) or Nigericin (e.g., 5 µM), for an additional 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates to pellet the cells and collect the cell culture supernatants.
-
IL-1β Quantification: Quantify the amount of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.
-
Calculate the concentration of IL-1β in each sample.
-
Determine the percentage of inhibition of IL-1β release for each this compound concentration compared to the stimulated vehicle control.
-
Calculate the IC50 value from the dose-response curve.[17]
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Caspase-1, blocking cytokine maturation and pyroptosis.
Caption: Workflow for assessing this compound efficacy in vitro and in vivo.
Conclusion
This compound has demonstrated robust anti-inflammatory and disease-modifying effects across a range of preclinical disease models.[15] Its mechanism of action, centered on the selective inhibition of caspase-1 and the subsequent reduction of IL-1β and IL-18, provides a strong rationale for its therapeutic potential in various inflammatory and autoimmune diseases.[18][19] The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development. While preclinical efficacy has been significant, the translation to clinical success has faced challenges, with Phase II trials in psoriasis and epilepsy not meeting their primary efficacy endpoints.[15] Nevertheless, ongoing research continues to explore the therapeutic utility of this compound in a variety of indications.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reduces Disease Progression in Preclinical Model of Multiple Sclerosis | Vulcanchem [vulcanchem.com]
- 9. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 11. elifesciences.org [elifesciences.org]
- 12. This compound reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits pyroptosis and reduces inflammation to prevent acute liver failure by upregulating PPARα expression | Annals of Hepatology [elsevier.es]
- 15. benchchem.com [benchchem.com]
- 16. This compound has a Protective Effect on Mice with Ovarian Injury Caused by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
VX-765 target validation and cellular pathways
An In-Depth Technical Guide to VX-765: Target Validation and Cellular Pathways
This guide provides a comprehensive technical overview of this compound (Belnacasan), a selective, orally bioavailable prodrug inhibitor of caspase-1. It is intended for researchers, scientists, and drug development professionals investigating the role of the inflammasome in disease. This document details the mechanism of action of this compound, its effects on key cellular pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Core Target and Mechanism of Action
This compound is a prodrug that is rapidly converted in vivo by plasma esterases to its active metabolite, VRT-043198.[1][2][3][4] VRT-043198 is a potent, selective, and irreversible inhibitor of the caspase-1 subfamily of caspases.[2][5] The primary target is caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1][3][6] The mechanism of inhibition involves the covalent modification of the catalytic cysteine residue within the active site of caspase-1, thereby blocking its enzymatic function.[1][4] By inhibiting caspase-1, this compound effectively prevents the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2][3] It has also been reported to inhibit pyroptosis, a form of pro-inflammatory programmed cell death.[1][3] VRT-043198 also demonstrates potent inhibition of caspase-4, which is involved in the non-canonical inflammasome pathway.[1][5]
Caption: Mechanism of Action of this compound.
Modulation of Cellular Pathways
This compound primarily interferes with the inflammasome signaling pathway, a critical component of the innate immune system.
The Canonical Inflammasome Pathway
Inflammasomes are multi-protein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[7] The NLRP3 inflammasome, a well-characterized example, is activated by a wide range of stimuli.[8][9] Activation leads to the recruitment of the adaptor protein ASC, which in turn recruits pro-caspase-1.[6][10] This proximity induces the auto-cleavage and activation of pro-caspase-1.[6] Activated caspase-1 then cleaves its downstream substrates:
-
Pro-IL-1β and Pro-IL-18: These cytokines are cleaved into their mature, biologically active forms, which are then secreted to propagate the inflammatory response.[1][6]
-
Gasdermin D (GSDMD): Cleavage of GSDMD releases its N-terminal domain, which oligomerizes and forms pores in the plasma membrane.[11][12] This leads to cell swelling, lysis, and the release of cellular contents, a process known as pyroptosis.[1][6][13]
This compound, by inhibiting caspase-1, directly blocks both the cytokine maturation and the pyroptotic cell death pathways.[1]
Non-Canonical and Other Pathways
VRT-043198 also inhibits caspase-4, a key component of the non-canonical inflammasome pathway that senses intracellular lipopolysaccharide (LPS).[1] Caspase-4 activation can trigger GSDMD-mediated pyroptosis and induce the activation of the canonical NLRP3 inflammasome.[1]
Recent studies have revealed additional roles for this compound. It has been shown to suppress NLRP3 inflammasome assembly, mitigate mitochondrial damage, and promote mitophagy and efferocytosis in macrophages.[14] Furthermore, in the context of myocardial infarction, this compound has been found to suppress the IL-1β/p38 MAPK pathway.[15]
Caption: this compound Inhibition of the Canonical Inflammasome Pathway.
Quantitative Data Summary
The efficacy of this compound and its active form, VRT-043198, has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Potency of VRT-043198 (Active Form of this compound)
| Target | Assay Type | Potency | Reference |
| Caspase-1 | Cell-free enzymatic assay | Ki = 0.8 nM | [5] |
| Caspase-4 | Cell-free enzymatic assay | Ki < 0.6 nM | [5] |
| IL-1β Release | Human PBMCs | IC50 = 0.67 µM | [5] |
| IL-1β Release | Human Whole Blood | IC50 = 1.9 µM | [5] |
Table 2: Selected In Vivo Efficacy of this compound
| Disease Model | Species | Dose & Administration | Key Findings | Reference |
| Collagen-Induced Arthritis | Mouse | 200 mg/kg, oral | ~60% inhibition of LPS-induced IL-1β production; significant reduction in inflammation scores. | [5] |
| Collagen-Induced Arthritis | Mouse | 100 mg/kg, i.p. | Significantly reduced joint clinical scores, bone erosion, and serum IL-1β/IL-18 levels. | [16][17] |
| Traumatic Brain Injury (TBI) | Mouse | 100 & 200 mg/kg | Significantly decreased IL-1β and IL-18 levels in the injured cortex. | [18] |
| Myocardial Infarction | Rat | 16 mg/kg, i.v. | Significantly reduced infarct size and suppressed NLRP3/caspase-1/IL-1β expression. | [19][16] |
| HIV-1 Infection | Humanized Mouse | N/A | Reduced plasma IL-18 & TNF-α, decreased viral load, and reduced total HIV-1 DNA in the spleen. | [20][21] |
| Epilepsy | Human | 900 mg, TID | Phase 2 study showed a safety profile similar to placebo. | [22] |
Experimental Protocols
Validating the activity of this compound involves a multi-step process, from direct enzymatic assays to cell-based functional assays and in vivo studies.
Caption: General Experimental Workflow for this compound Validation.
In Vitro Caspase-1 Enzymatic Inhibition Assay
This assay directly measures the ability of VRT-043198 (the active form) to inhibit purified caspase-1.[4]
-
Objective: To determine the IC50 or Ki value of the inhibitor against caspase-1.
-
Materials:
-
Protocol:
-
Prepare serial dilutions of VRT-043198 in assay buffer.
-
In a 96-well plate, add recombinant caspase-1 enzyme to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include vehicle and no-enzyme controls.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.[4]
-
Initiate the reaction by adding the caspase-1 substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em ~380/460 nm for AMC) over time.[4]
-
Calculate the reaction rate (slope of the linear portion of the curve) for each well.
-
Determine the percent inhibition relative to the vehicle control and plot against inhibitor concentration to calculate the IC50 value.
-
Cell-Based Inflammasome Activation Assay (IL-1β Release)
This assay validates the inhibitor's effect on a key downstream consequence of caspase-1 activation in a cellular context.[4][24]
-
Objective: To measure the dose-dependent inhibition of IL-1β secretion from immune cells.
-
Materials:
-
Immune cells (e.g., human PBMCs, mouse bone marrow-derived macrophages (BMDMs), or THP-1 monocytic cell line).[25][26]
-
Cell culture medium (e.g., RPMI-1640).
-
Lipopolysaccharide (LPS) for priming (Signal 1).
-
NLRP3 inflammasome activator (e.g., ATP or Nigericin) (Signal 2).
-
This compound, serially diluted in culture medium.
-
Human or mouse IL-1β ELISA kit.
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Priming (Signal 1): Treat cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[4]
-
Inhibition: Remove LPS-containing media and replace with fresh media containing serial dilutions of this compound. Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator (e.g., 2.5 mM ATP for 30-60 minutes) to stimulate inflammasome assembly and caspase-1 activation.[4]
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[24][25]
-
Western Blot for Caspase-1 and GSDMD Cleavage
This method provides direct visual evidence of the inhibition of caspase-1 auto-processing and substrate cleavage.[27]
-
Objective: To detect the inhibition of pro-caspase-1 cleavage into its active p20/p10 subunits and the cleavage of GSDMD.
-
Materials:
-
Cell culture and stimulation reagents (as in 4.2).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.[23]
-
Primary antibodies specific for:
-
Caspase-1 (detecting both pro-form and cleaved p20/p10).
-
GSDMD (detecting full-length and cleaved N-terminal fragment).
-
A loading control (e.g., GAPDH or β-actin).
-
-
HRP-conjugated secondary antibodies and chemiluminescent substrate.
-
-
Protocol:
-
Perform cell stimulation as described in protocol 4.2.
-
After stimulation, collect both the cell supernatant and the cell pellet.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Determine protein concentration in the lysates using a BCA assay.[23]
-
Separate proteins from both lysates and supernatants by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system. A reduction in the appearance of cleaved caspase-1 (p20/p10) and cleaved GSDMD bands in this compound-treated samples indicates effective inhibition.[27]
-
References
- 1. invivogen.com [invivogen.com]
- 2. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Caspase 1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The caspase-1 inhibitor VX765 upregulates connexin 43 expression and improves cell–cell communication after myocardial infarction via suppressing the IL-1β/p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The caspase-1 inhibitor VX765 upregulates connexin 43 expression and improves cell-cell communication after myocardial infarction via suppressing the IL-1β/p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Vertex Announces Completion of Phase 2 Study of this compound in People with Epilepsy who did not Respond to Previous Treatment | Vertex Pharmaceuticals [investors.vrtx.com]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 25. Measuring the inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]
- 27. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Safety and Toxicity Profile of VX-765: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-765, also known as Belnacasan, is a selective and orally bioavailable prodrug of VRT-043198, a potent inhibitor of caspase-1 (also known as interleukin-1 converting enzyme or ICE).[1][2][3] Caspase-1 is a critical enzyme in the inflammatory cascade, responsible for the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5] By inhibiting caspase-1, this compound effectively blocks the release of these key mediators, positioning it as a therapeutic candidate for a range of inflammatory and autoimmune conditions.[3] This technical guide provides a comprehensive overview of the safety and toxicity profile of this compound, drawing from available preclinical and clinical research to inform ongoing and future investigations.
Mechanism of Action
This compound is a prodrug that is rapidly metabolized by plasma esterases to its active form, VRT-043198.[2] VRT-043198 is a peptidomimetic that acts as a potent and selective inhibitor of the caspase-1 subfamily of caspases.[3] The active metabolite covalently modifies the catalytic cysteine residue in the active site of caspase-1, thereby blocking its enzymatic activity.[2] This inhibition prevents the cleavage of pro-IL-1β and pro-IL-18 into their biologically active forms, thus reducing the inflammatory response.[2][3] VRT-043198 has demonstrated high selectivity for caspase-1, with significantly less activity against other caspases such as caspases-3, -6, -7, -8, and -9, which are primarily involved in apoptosis.[6] This selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the compound.
Signaling Pathway of this compound
Preclinical Safety and Toxicology
Preclinical evaluation of this compound has been conducted in various animal models to assess its safety profile prior to human trials. These studies have generally indicated a favorable safety margin.
Acute and Repeated-Dose Toxicity
While specific GLP-compliant acute and repeated-dose toxicity study reports are not publicly available, the progression of this compound to Phase II clinical trials suggests that it did not demonstrate significant toxicity in these preclinical assessments. In a study on mice with chemotherapy-induced ovarian injury, this compound was administered daily by gavage for 21 consecutive days without reported adverse effects related to the compound itself.[7][8]
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. For a systemically administered drug like this compound, these studies would typically include assessments of cardiovascular, respiratory, and central nervous system functions. The lack of reported significant adverse events in these systems in early clinical trials suggests a clean safety pharmacology profile.
Genotoxicity
A standard battery of genotoxicity tests is typically performed for new chemical entities. This includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus test in rodents. While specific results for this compound are not published, its advancement in clinical development implies that it was not found to be genotoxic in these standard assays.
Reproductive and Developmental Toxicity
Studies in animal models are conducted to evaluate the potential effects of a drug on fertility and embryonic development. In a study investigating the protective effects of this compound on chemotherapy-induced ovarian injury in mice, this compound treatment was associated with the preservation of primordial follicles, suggesting a potential protective rather than toxic effect on the ovary in that specific context.[7][8] However, comprehensive reproductive and developmental toxicity studies according to ICH guidelines would be required for broader safety assessment.
Immunotoxicity
As an inhibitor of a key inflammatory cytokine, the potential for immunotoxicity is a relevant consideration. Preclinical studies have shown that this compound selectively inhibits the production of IL-1β and IL-18 without significantly affecting other cytokines such as TNF-α, IL-1α, IL-6, and IL-8, nor does it affect the proliferation of activated T-cells.[3][6] This selectivity suggests a targeted immunomodulatory effect rather than broad immunosuppression.
Clinical Safety and Tolerability
This compound has been evaluated in a limited number of Phase I and Phase II clinical trials. The results from these studies provide the most relevant safety information for human use.
Phase I Studies
Phase I trials in healthy volunteers are designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of an investigational drug. While detailed results from Phase I studies of this compound are not extensively published, the progression to Phase II trials indicates that the drug was generally well-tolerated at the doses studied.
Phase II Studies
Phase II studies have evaluated this compound in patients with psoriasis and treatment-resistant partial-onset epilepsy.[1]
In a Phase IIa study involving 60 patients with treatment-resistant partial-onset epilepsy, the safety profile of this compound was found to be similar to that of a placebo.[9] The most common adverse events observed in both the this compound and placebo groups were headache, dizziness, fatigue, and gastrointestinal disorders, with the majority being mild to moderate in severity.[9] Dizziness was the only adverse event that occurred with a frequency of 10% or greater in the this compound group compared to the placebo group.[9] Only one patient, who was in the this compound treatment group, discontinued (B1498344) the study due to an adverse event (rash).[9][10]
Another Phase II study in patients with treatment-resistant focal seizures was terminated early for administrative reasons.[11] In the 55 patients who were randomized, this compound was generally well-tolerated across the doses studied.[11] One serious adverse event of carbon monoxide poisoning was reported in the 600 mg TID this compound group, though its relationship to the study drug is not specified.[11]
Data Presentation
Table 1: Summary of Adverse Events in a Phase IIa Study of this compound in Treatment-Resistant Epilepsy
| Adverse Event | This compound (n=48) | Placebo (n=12) |
| Any Adverse Event | 72.9% (35) | 83.3% (10) |
| Most Common Adverse Events | ||
| Headache | Reported | Reported |
| Dizziness | Reported (≥10% greater than placebo) | Reported |
| Fatigue | Reported | Reported |
| Gastrointestinal Disorders | Reported | Reported |
| Serious Adverse Events | 6.3% (3) | 0% (0) |
| Hernia surgery | 1 | 0 |
| Pain | 1 | 0 |
| Acute worsening of Complex Partial Seizures (post-treatment) | 1 | 0 |
| Discontinuation due to Adverse Events | 2.1% (1) | 0% (0) |
| Rash | 1 | 0 |
Data compiled from publicly available press releases and clinical trial information.[9][10]
Experimental Protocols
Detailed, proprietary experimental protocols for the safety and toxicity assessment of this compound are not publicly available. However, based on standard practices in drug development and published research on caspase inhibitors, the following methodologies represent the likely approaches used.
In Vitro Caspase-1 Activity Assay
Objective: To determine the inhibitory activity of VRT-043198 (the active metabolite of this compound) on caspase-1.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human caspase-1 and a fluorogenic substrate (e.g., Ac-YVAD-AMC) are used.
-
Assay Procedure:
-
VRT-043198 is serially diluted to a range of concentrations.
-
The compound dilutions are pre-incubated with recombinant caspase-1 in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Cytotoxicity Assay
Objective: To assess the general cytotoxicity of this compound and its active metabolite on mammalian cells.
Methodology:
-
Cell Culture: A relevant cell line (e.g., HepG2 for hepatotoxicity, or a neuronal cell line for neurotoxicity) is cultured in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or VRT-043198 for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
ATP-based Assay: Quantifies the amount of ATP present in viable cells.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Acute Toxicity Study (Rodent Model)
Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) of this compound.
Methodology:
-
Animal Model: Typically performed in two rodent species (e.g., mice and rats).
-
Dosing: Animals are administered single, escalating doses of this compound via the intended clinical route (oral).
-
Observation: Animals are closely observed for clinical signs of toxicity, morbidity, and mortality for a period of up to 14 days. Body weight and food/water consumption are monitored.
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross pathological examination is performed.
-
Data Analysis: The MTD and any dose-related toxicities are identified.
Experimental Workflow for a Preclinical In Vivo Study
Conclusion
Based on the available preclinical and clinical data, this compound demonstrates a generally favorable safety and tolerability profile. In human trials, the adverse events have been predominantly mild to moderate and comparable to placebo, with dizziness being the most notable treatment-related effect.[9] The high selectivity of its active metabolite for caspase-1 over other caspases likely contributes to its safety by minimizing off-target effects, particularly those related to apoptosis.[6]
While the clinical development of this compound for epilepsy and psoriasis has been discontinued, its mechanism of action remains a compelling target for a variety of inflammatory diseases. The safety data gathered to date provide a valuable foundation for future research into this compound and other caspase-1 inhibitors. Further investigation, including more extensive and long-term clinical trials, would be necessary to fully delineate its safety profile for chronic use in different patient populations. Researchers and drug development professionals should consider the existing safety data as encouraging but will need to conduct thorough, indication-specific toxicology and safety studies in any new development program.
References
- 1. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. This compound ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Toxicology of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. About - InSilicoCardiotox [cs.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. scientificarchives.com [scientificarchives.com]
- 10. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: VX-765 and its Effect on Pyroptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction to VX-765 and Pyroptosis
Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes, multi-protein complexes that respond to pathogenic and endogenous danger signals.[1][2] A key event in pyroptosis is the activation of caspase-1, a cysteine protease.[1] Activated caspase-1 has two primary functions: it proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms, and it cleaves Gasdermin D (GSDMD).[1][3] The N-terminal fragment of cleaved GSDMD (GSDMD-N) oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cytokines and cellular contents.[3][4]
This compound, also known as Belnacasan, is an orally bioavailable prodrug.[1][5] In the body, it is rapidly converted by plasma esterases into its active metabolite, VRT-043198.[1][6] VRT-043198 is a potent and selective inhibitor of inflammatory caspases, primarily caspase-1 and caspase-4.[6] By covalently modifying the catalytic cysteine residue in the active site of caspase-1, VRT-043198 effectively blocks the downstream events of pyroptosis.[1][6] This inhibitory action prevents the maturation and release of IL-1β and IL-18 and halts GSDMD-mediated cell death, thereby attenuating the inflammatory response.[6][7]
Mechanism of Action of this compound
This compound's therapeutic effect is mediated by its active form, VRT-043198, which directly targets and inhibits caspase-1. The canonical pyroptosis pathway begins with the recognition of danger- or pathogen-associated molecular patterns (DAMPs or PAMPs) by sensor proteins like NLRP3, leading to the assembly of the inflammasome complex. This complex recruits and activates pro-caspase-1. This compound intervenes at this critical juncture.
-
Target: Caspase-1 (and Caspase-4).[6]
-
Mechanism: The active metabolite, VRT-043198, acts as a reversible, covalent inhibitor.[1][6] It forms a bond with the catalytic cysteine residue in the caspase-1 active site, blocking its proteolytic activity.[6]
-
Consequence: By inhibiting caspase-1, this compound prevents the cleavage of its key substrates:
-
Pro-IL-1β and Pro-IL-18: Their processing into active, secreted cytokines is halted, reducing the inflammatory signaling cascade.[1][6]
-
Gasdermin D (GSDMD): Cleavage of GSDMD is prevented, which stops the formation of GSDMD-N pores in the cell membrane. This directly inhibits cell lysis and the release of intracellular contents.[7][8]
-
The following diagram illustrates the canonical inflammasome pathway and the specific point of inhibition by this compound.
Caption: Canonical inflammasome pathway showing this compound inhibition of Caspase-1.
Quantitative Data on this compound Efficacy
The potency of this compound (via its active metabolite VRT-043198) has been quantified across various in vitro and in vivo models. The data consistently demonstrate its ability to inhibit caspase-1 activity, reduce inflammatory cytokine production, and prevent pyroptotic cell death.
| Parameter | Model System | Activator | Key Findings | Reference |
| Enzyme Inhibition | Recombinant Human Enzymes | - | Ki < 0.6 nM for Caspase-4; Ki = 0.8 nM for Caspase-1. | |
| Cytokine Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | VRT-043198 potently inhibited the release of IL-1β and IL-18. | [6][9] |
| Cytokine Inhibition | Mouse Model of Traumatic Brain Injury (TBI) | TBI | This compound (100 & 200 mg/kg) significantly decreased IL-1β and IL-18 levels in the injured cortex. | [10][11] |
| Pyroptosis Inhibition | High Glucose-Stressed Human Renal Tubule Cells (HK-2) | High Glucose | This compound (30 µM) prevented the increase in GSDMD-N fragment and mature IL-1β expression. It also reduced LDH release. | [7] |
| Pyroptosis Inhibition | HIV-infected Lymphoid Tissues | HIV-1 | This compound prevented CD4 T-cell pyroptotic death in a dose-dependent manner. | [9] |
| Inflammasome Assembly | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | This compound curbed caspase-1 activation in a concentration-dependent manner (7-28 µg/mL). | [12] |
| Anticonvulsant Effect | Mouse Model of Chronic Epilepsy | Kainic acid-induced status epilepticus | This compound (≥ 50 mg/kg) significantly reduced chronic epileptic activity, associated with inhibition of IL-1β synthesis. | [13] |
| HIV Pathogenesis | HIV-1 Infected Humanized Mice | HIV-1 | This compound reduced IL-18, viral load, and total HIV-1 DNA in the spleen. | [14][15] |
Experimental Protocols for Studying this compound Effects
Evaluating the efficacy of this compound in inhibiting pyroptosis involves a series of well-established in vitro assays. A typical workflow includes cell culture, inflammasome activation, treatment with the inhibitor, and subsequent measurement of key pyroptosis markers.
Protocol: In Vitro Pyroptosis Inhibition Assay
This protocol outlines the steps to induce NLRP3 inflammasome-mediated pyroptosis in macrophages and assess the inhibitory effect of this compound.
1. Materials and Reagents:
-
Cells: THP-1 human monocytic cells or murine bone marrow-derived macrophages (BMDMs).
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation, Lipopolysaccharide (LPS), Nigericin or ATP.
-
Inhibitor: this compound (Belnacasan).
-
Assay Kits: LDH Cytotoxicity Assay Kit, IL-1β ELISA Kit.
-
Antibodies for Western Blot: Anti-Caspase-1 (for p20 subunit), Anti-GSDMD (for N-terminal fragment), Anti-IL-1β (for mature p17 fragment), Anti-β-actin (loading control).
2. Experimental Procedure:
-
Step 1: Cell Culture and Priming
-
Step 2: Inhibitor Treatment
-
Step 3: Inflammasome Activation
-
Step 4: Sample Collection
-
Step 5: Measurement of Pyroptosis Markers
-
Cell Lysis (LDH Assay): Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant as an indicator of plasma membrane rupture.[7][18]
-
Cytokine Release (ELISA): Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit.[7][19]
-
Protein Cleavage (Western Blot): Analyze cell lysates and supernatants by Western blot to detect the cleaved, active forms of Caspase-1 (p20) and GSDMD (GSDMD-N), and the mature form of IL-1β.[7][19]
-
The following diagram provides a visual representation of this experimental workflow.
Caption: A typical workflow for assessing the inhibitory effect of this compound on pyroptosis.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of caspase-1, the central executioner of pyroptosis. Through its active metabolite VRT-043198, it effectively blocks the maturation of key inflammatory cytokines IL-1β and IL-18 and prevents the GSDMD-mediated cell lysis that defines pyroptotic cell death.[6][7] Its efficacy has been demonstrated in a wide range of cellular and animal models of inflammatory diseases, epilepsy, and infectious diseases like HIV.[7][9][13] The established experimental protocols, including LDH assays, ELISAs, and Western blotting, provide a robust framework for further investigation into the therapeutic potential of this compound and other pyroptosis inhibitors in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits pyroptosis and reduces inflammation to prevent acute liver failure by upregulating PPARα expression | Annals of Hepatology [elsevier.es]
- 3. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. invivogen.com [invivogen.com]
- 7. VX‐765 ameliorates renal injury and fibrosis in diabetes by regulating caspase‐1‐mediated pyroptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VX765, a Specific Caspase-1 Inhibitor, Alleviates Lung Ischemia Reperfusion Injury by Suppressing Endothelial Pyroptosis and Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interleukin-1β biosynthesis inhibition reduces acute seizures and drug resistant chronic epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pl.promega.com [pl.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.abclonal.com [blog.abclonal.com]
The Role of VX-765 in Modulating IL-1β and IL-18 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VX-765, a potent and selective inhibitor of caspase-1, has emerged as a significant tool in the study of inflammatory pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in modulating the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This document details the underlying signaling pathways, presents quantitative data on the efficacy of this compound from various studies, and provides comprehensive experimental protocols for researchers seeking to investigate its effects.
Introduction to this compound and the Inflammasome Pathway
This compound, also known as Belnacasan, is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[1][2] This active form is a potent inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[3][4] this compound also exhibits inhibitory activity against caspase-4.[3] Caspase-1 plays a crucial role in the maturation and secretion of IL-1β and IL-18, two potent pro-inflammatory cytokines involved in a wide range of inflammatory and autoimmune diseases.[4][5]
The activation of caspase-1 is tightly regulated by large, multiprotein complexes known as inflammasomes.[5] The NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome is one of the most well-characterized inflammasomes and is a central focus of inflammation research.[6] It is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[6][7]
Upon activation, the NLRP3 inflammasome assembles, leading to the autocatalytic activation of pro-caspase-1 into its active form, caspase-1.[6][7] Active caspase-1 then cleaves the inactive precursors, pro-IL-1β and pro-IL-18, into their mature, biologically active forms, which are subsequently secreted from the cell.[7] this compound, by inhibiting caspase-1, directly blocks this critical step, thereby reducing the production and release of mature IL-1β and IL-18.[1][3] This targeted mechanism of action makes this compound a valuable tool for studying the role of the inflammasome in disease and a potential therapeutic agent for inflammatory conditions.[4]
Signaling Pathways
Canonical NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, known as "priming," is typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by PAMPs (e.g., lipopolysaccharide - LPS) or endogenous cytokines. This leads to the upregulation of NLRP3 and pro-IL-1β gene expression. The second step, or "activation," is triggered by a diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of active caspase-1. By binding to the catalytic site of the enzyme, it prevents the cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms. This leads to a significant reduction in the secretion of these pro-inflammatory cytokines.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in modulating IL-1β and IL-18 production from various preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stimulus | This compound Concentration | % Inhibition of IL-1β Release | % Inhibition of IL-18 Release | Reference |
| Human PBMCs | LPS + ATP | 50 µM | Significant reduction | Not specified | [8] |
| DF-1 cells | IBDV | 50 µM | Significant reduction in mRNA | Not specified | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage | Outcome | Reference |
| Mice | Collagen-Induced Arthritis | 100 mg/kg, twice daily | Significantly reduced serum IL-1β and IL-18 levels | [9] |
| Mice | Traumatic Brain Injury | 100 and 200 mg/kg | Significantly decreased IL-1β and IL-18 levels in the injured cortex | [10] |
| Humanized Mice | HIV-1 Infection | 200 mg/kg, daily | Significantly reduced circulating IL-18 levels | [11] |
| Rats | Myocardial Ischemia/Reperfusion | Intravenous bolus | Decreased circulating IL-1β | [12] |
| Mice | Menopause (ovariectomy) | 25 or 50 mg/kg | Reversed increased levels of IL-1β and IL-18 in the hippocampus | [2] |
Experimental Protocols
In Vitro Caspase-1 Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified caspase-1.[13]
Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate like Ac-YVAD-AMC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
This compound (or its active metabolite VRT-043198)
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound (VRT-043198) in the assay buffer.
-
In a 96-well plate, add the recombinant caspase-1 enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Initiate the reaction by adding the caspase-1 substrate to each well.
-
Immediately measure the absorbance (at 405 nm for pNA substrate) or fluorescence (Ex/Em ~380/460 nm for AMC substrate) over time using a plate reader.[13]
-
Calculate the rate of substrate cleavage.
-
Determine the percentage of inhibition by comparing the rates in the inhibitor-treated wells to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for IL-1β and IL-18 Release
This assay measures the downstream effect of caspase-1 inhibition in a cellular context.[13]
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cell line)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
NLRP3 inflammasome activator (e.g., ATP or Nigericin)
-
This compound
-
ELISA kits for human IL-1β and IL-18
-
96-well cell culture plates
-
Centrifuge
Procedure:
-
Cell Culture and Priming:
-
Seed immune cells in a 96-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) to upregulate pro-IL-1β and NLRP3 expression.[13]
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of this compound for 1 hour.[13] Include a vehicle control.
-
-
Inflammasome Activation:
-
Stimulate the NLRP3 inflammasome with a second signal, such as ATP (e.g., 2.5 mM) or Nigericin (e.g., 5 µM), for an additional 30-60 minutes.[13]
-
-
Supernatant Collection:
-
Centrifuge the cell plates to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Quantify the amount of secreted IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[13]
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokines provided in the ELISA kits.
-
Calculate the concentration of IL-1β and IL-18 in each sample.
-
Determine the percentage of inhibition of cytokine release for each this compound concentration compared to the stimulated vehicle control.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
This compound is a well-validated and highly selective inhibitor of caspase-1 that serves as an invaluable tool for investigating the role of the inflammasome and the subsequent production of IL-1β and IL-18 in health and disease. Its ability to potently block the release of these key pro-inflammatory cytokines has been demonstrated in a variety of in vitro and in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the caspase-1 pathway in a range of inflammatory disorders. The precise mechanism of action of this compound allows for the targeted dissection of the complex signaling networks that govern inflammation, paving the way for the development of novel therapeutic strategies.[14]
References
- 1. mouse-tissue-lysis.com [mouse-tissue-lysis.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. invivogen.com [invivogen.com]
- 4. youtube.com [youtube.com]
- 5. The Nlrp3 Inflammasome & IL-18 Regulate Intestinal Homeostasis: R&D Systems [rndsystems.com]
- 6. NLRP3 - Wikipedia [en.wikipedia.org]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tpca-1.com [tpca-1.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the VX-765 Prodrug and its Active Metabolite VRT-043198
Abstract
This technical guide provides a comprehensive overview of the investigational compound this compound (Belnacasan) and its active metabolite, VRT-043198. This compound is an orally bioavailable prodrug designed for the targeted inhibition of caspase-1 (Interleukin-Converting Enzyme, ICE) and related inflammatory caspases.[1][2] In vivo, this compound is rapidly converted by esterases to VRT-043198, a potent, selective, and reversible covalent inhibitor of the caspase-1 subfamily.[3][4] This guide details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating and utilizing this compound and VRT-043198 for investigating inflammatory pathways and for potential therapeutic development.
Introduction and Mechanism of Action
This compound is a dipeptide prodrug developed to inhibit the inflammatory response mediated by the caspase-1 enzyme.[1][5] Caspase-1 is a critical cysteine protease that functions as the effector enzyme of the inflammasome, a multi-protein complex of the innate immune system.[6][7][8] Upon activation by various pathological signals, the inflammasome facilitates the auto-activation of pro-caspase-1.[9] Active caspase-1 then proteolytically cleaves the precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[10][11] It also cleaves Gasdermin D, leading to a lytic, inflammatory form of cell death known as pyroptosis.[3][12]
This compound is designed for oral administration and is rapidly converted by plasma and liver esterases into its active metabolite, VRT-043198.[4][13] VRT-043198 acts as a potent inhibitor of caspase-1 and caspase-4 through the covalent, yet reversible, modification of the catalytic cysteine residue within the enzyme's active site.[3][4] By inhibiting caspase-1, VRT-043198 effectively blocks the maturation and release of IL-1β and IL-18, thereby suppressing the inflammatory cascade.[1][2] This targeted mechanism makes this compound a valuable tool for studying inflammatory diseases and a potential therapeutic for conditions such as rheumatoid arthritis, psoriasis, and epilepsy.[1][14][15]
Prodrug Conversion
The conversion of the inactive prodrug this compound to the active inhibitor VRT-043198 is a critical step for its biological activity. This process is catalyzed by esterases present in plasma and tissues.
References
- 1. Belnacasan (this compound) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. invivogen.com [invivogen.com]
- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase 1 - Wikipedia [en.wikipedia.org]
- 10. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NLRP3 - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 15. Belnacasan - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for VX-765 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VX-765, a potent and selective inhibitor of caspase-1, in primary cell culture experiments. This document outlines the mechanism of action, offers detailed experimental protocols, and presents key quantitative data to facilitate the effective use of this compound in research and drug development.
Introduction
This compound, also known as Belnacasan, is an orally bioavailable prodrug that is converted by plasma esterases into its active metabolite, VRT-043198.[1] VRT-043198 is a potent, irreversible inhibitor of caspase-1, also known as interleukin-1 converting enzyme (ICE), and caspase-4.[1][2] Caspase-1 plays a critical role in the inflammatory process by cleaving the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms.[3] It is also involved in a form of programmed cell death known as pyroptosis.[1][4] By inhibiting caspase-1, this compound effectively blocks the release of IL-1β and IL-18 and can prevent pyroptosis, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for a range of inflammatory diseases.[1][3][4]
Mechanism of Action
This compound's active form, VRT-043198, acts by covalently modifying the catalytic cysteine residue in the active site of caspase-1.[1] This irreversible binding inhibits the enzyme's ability to process its substrates, including pro-IL-1β and pro-IL-18.[5] The activation of caspase-1 is a key event in the formation of the inflammasome, a multi-protein complex that responds to cellular danger signals.[5] this compound's inhibitory action on caspase-1 effectively dampens the inflammatory response mediated by the inflammasome.[5][6]
Signaling Pathway of this compound Inhibition
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its active metabolite VRT-043198.
| Parameter | Target | Value | Reference |
| IC₅₀ | IL-1β release (PBMCs) | 0.67 µM | [2] |
| IL-1β release (whole blood) | 1.9 µM | [2] | |
| Kᵢ | Caspase-1 | 0.8 nM | [2] |
| Caspase-4 | < 0.6 nM | [2] |
Table 1: In Vitro Efficacy of this compound/VRT-043198.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃ClN₄O₆ | [1] |
| Molecular Weight | 509 g/mol | [1] |
| Solubility | 100 mg/mL (200 mM) in DMSO or ethanol (B145695) | [1] |
| Purity | ≥97% (UHPLC) | [1] |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
General Protocol for Primary Cell Culture
This protocol provides a general guideline for the culture of primary cells. Specific requirements may vary depending on the cell type.
-
Aseptic Technique : All procedures must be performed in a Class II Biological Safety Cabinet using sterile techniques to prevent contamination.[7][8]
-
Media Preparation : Prepare the appropriate complete culture medium for your specific primary cell type, including basal medium, serum, and any necessary supplements.[7] Warm only the required amount of medium to 37°C before use.[7]
-
Thawing Cryopreserved Cells :
-
Rapidly thaw the vial of cells in a 37°C water bath for approximately 1-2 minutes.[9]
-
Wipe the vial with 70% ethanol before opening.[8]
-
Gently transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5-10 minutes to pellet the cells and remove cryoprotectant.[7]
-
Carefully aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
-
Cell Plating and Culture :
-
Seed the cells into a culture flask or plate pre-coated with an appropriate matrix if required (e.g., gelatin-based coating solution).[7]
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.[8]
-
Change the culture medium every 24-48 hours to replenish nutrients and remove non-adherent cells.[7]
-
Monitor cell morphology and confluence daily.[7]
-
Protocol for this compound Treatment of Primary Cells
This protocol describes the treatment of primary cells with this compound to inhibit caspase-1 activity and subsequent inflammatory responses. This is a general guideline and may require optimization for specific cell types and experimental goals.
-
Preparation of this compound Stock Solution :
-
Cell Seeding : Seed primary cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or other immune cells) in a multi-well plate at the desired density and allow them to adhere and stabilize overnight.
-
Priming (if necessary) : For many cell types, priming is required to induce the expression of pro-IL-1β. A common priming agent is lipopolysaccharide (LPS).
-
Add LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for 3-4 hours.[11]
-
-
This compound Pre-treatment :
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Remove the priming medium (if used) and add the medium containing this compound to the cells.
-
Pre-incubate the cells with this compound for a duration of 30 minutes to 1 hour to allow for cellular uptake and conversion to its active form.[2][11]
-
-
Inflammasome Activation :
-
Sample Collection and Analysis :
-
Following treatment, collect the cell culture supernatant to measure the levels of secreted cytokines such as IL-1β and IL-18 using methods like ELISA.[11]
-
Cell lysates can also be prepared to analyze protein expression or enzyme activity via Western blotting or other biochemical assays.
-
Experimental Workflow for Evaluating this compound Efficacy
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. youtube.com [youtube.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary Cell Culture Protocol [cellbiologics.com]
- 8. Introduction to Primary Cell Culture [sigmaaldrich.com]
- 9. atcc.org [atcc.org]
- 10. rndsystems.com [rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. The caspase-1 inhibitor VX765 upregulates connexin 43 expression and improves cell–cell communication after myocardial infarction via suppressing the IL-1β/p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for VX-765 Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-765, also known as Belnacasan, is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade. As a prodrug, this compound is rapidly metabolized in vivo to its active form, VRT-043198, which specifically targets caspase-1. By inhibiting this enzyme, this compound effectively blocks the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This mechanism of action makes this compound a valuable tool for investigating the role of the NLRP3 inflammasome and caspase-1 signaling in various inflammatory and autoimmune diseases. These application notes provide detailed protocols for the preparation and administration of this compound in preclinical mouse models of inflammation, along with expected outcomes based on published data.
Mechanism of Action: The NLRP3-Caspase-1 Axis
This compound exerts its anti-inflammatory effects by targeting the NLRP3 inflammasome signaling pathway. This pathway is a critical component of the innate immune system, responsible for detecting a wide range of pathogen- and danger-associated molecular patterns (PAMPs and DAMPs). Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its cleavage and activation. Activated caspase-1 then proteolytically processes pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation. This compound, through its active metabolite, directly inhibits the enzymatic activity of caspase-1, thereby preventing the release of these key cytokines and dampening the inflammatory response.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Data Presentation: Efficacy of this compound in Mouse Inflammation Models
The following tables summarize the quantitative effects of this compound on key inflammatory markers in various mouse models.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels
| Model | Cytokine | Treatment Group | Concentration (pg/mL) | Fold Change vs. Control | p-value |
| HIV-1 Induced Inflammation[1][2] | TNF-α (Day 11) | Vehicle | 2.2 | - | p=0.045 |
| This compound (200 mg/kg, i.p.) | 0.47 | ↓ 4.7-fold | |||
| IL-18 (Day 22) | Vehicle | 23.2 | - | p=0.04 | |
| This compound (200 mg/kg, i.p.) | 7.8 | ↓ 3.0-fold | |||
| Traumatic Brain Injury[3] | IL-1β (24h post-injury) | CCI Control | ~150 | - | <0.01 |
| This compound (100 mg/kg, i.p.) | ~75 | ↓ 2.0-fold | |||
| IL-18 (24h post-injury) | CCI Control | ~600 | - | <0.01 | |
| This compound (100 mg/kg, i.p.) | ~300 | ↓ 2.0-fold |
Table 2: Effect of this compound on Macrophage Polarization in Spinal Cord Injury [4]
| Cell Population | Treatment Group | Percentage of Total Cells | Change vs. SCI (DMSO) | p-value |
| M1 Macrophages/Microglia | Sham | Low | - | <0.01 |
| SCI (DMSO) | High | - | ||
| SCI (this compound) | Significantly Reduced | ↓ | <0.01 | |
| M2 Macrophages/Microglia | Sham | High | - | <0.01 |
| SCI (DMSO) | Low | - | ||
| SCI (this compound) | Significantly Increased | ↑ | <0.01 |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For Oral Gavage (Suspension):
-
Materials:
-
This compound (Belnacasan) powder
-
Cremophor EL
-
Sterile water or saline
-
-
Procedure:
-
Prepare a 20-25% Cremophor EL solution by mixing one part Cremophor EL with three to four parts sterile water.
-
Weigh the required amount of this compound powder.
-
Add the Cremophor EL solution to the this compound powder to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse with a 0.25 mL gavage volume).
-
Vortex vigorously to create a uniform suspension. Note that this compound may not fully dissolve.
-
For Intraperitoneal (i.p.) Injection (Solution):
-
Materials:
-
This compound (Belnacasan) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of sterile saline to reach the final volume of 1 mL. This will result in a 5 mg/mL working solution. The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
Protocol 1: Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Animals: DBA/1 mice (male, 8-10 weeks old) are highly susceptible.
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine type II collagen (2 mg/mL) with Complete Freund's Adjuvant (CFA) (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Emulsify bovine type II collagen (2 mg/mL) with Incomplete Freund's Adjuvant (IFA) (1:1 ratio). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
This compound Administration (Prophylactic):
-
Starting on Day 21 (day of booster), administer this compound at 100 mg/kg via intraperitoneal injection twice daily for 4 weeks[5].
-
-
Assessment of Arthritis:
-
Monitor mice daily for clinical signs of arthritis (redness, swelling of paws).
-
Clinical Scoring: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Endpoint Analysis (Week 7):
-
Collect blood for serum cytokine analysis (IL-1β, IL-18) by ELISA.
-
Perform radiographic analysis of joints to assess bone erosion.
-
Harvest paws for histological analysis (H&E staining) to evaluate inflammation, pannus formation, and cartilage/bone destruction.
-
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study acute systemic inflammatory responses.
-
Animals: C57BL/6 mice (8-12 weeks old).
-
This compound Administration (Pre-treatment):
-
Administer this compound or vehicle control via oral gavage or i.p. injection 1 hour prior to LPS challenge. A common dose is 50-100 mg/kg.
-
-
Induction of Inflammation:
-
Administer a single intraperitoneal injection of LPS (e.g., 5-10 mg/kg) dissolved in sterile saline. The control group receives an equivalent volume of sterile saline.
-
-
Monitoring and Sample Collection:
-
Monitor mice for clinical signs of inflammation (lethargy, piloerection, huddling).
-
2-4 hours post-LPS: Collect blood via cardiac puncture or retro-orbital bleeding for serum cytokine analysis (TNF-α, IL-1β, IL-6) by ELISA.
-
24 hours post-LPS: Euthanize mice and harvest tissues (e.g., lung, liver, spleen) for histological analysis of inflammatory cell infiltration and for Western blot analysis of inflammasome components.
-
Experimental Workflow Visualization
Caption: General experimental workflow for this compound studies.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions, mouse strains, and reagent sources. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 2. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal In Vivo Dosing Strategies and Administration Protocols for the Caspase-1 Inhibitor VX-765
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VX-765, also known as Belnacasan, is a potent and selective, orally bioavailable prodrug that inhibits caspase-1 (Interleukin-1 Converting Enzyme or ICE). Upon administration, this compound is rapidly converted by esterases to its active metabolite, VRT-043198.[1] This active form specifically targets and inhibits caspase-1, a critical enzyme in the innate immune response.[1][2] Caspase-1 is responsible for the proteolytic maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] By blocking this process, this compound effectively mitigates inflammatory responses, making it a valuable tool for investigating the role of caspase-1 in various disease models and a promising therapeutic candidate for inflammatory conditions.
These application notes provide a comprehensive overview of the optimal dosage, treatment schedules, and administration protocols for this compound in various preclinical in vivo models. The information is intended to guide researchers in designing and executing robust and reproducible experiments.
Mechanism of Action: The Caspase-1 Signaling Pathway
This compound targets a key control point in the inflammatory cascade. The canonical inflammasome pathway, often involving the NLRP3 sensor, is activated by a variety of pathogenic and endogenous danger signals. This leads to the assembly of the inflammasome complex, which recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response. This compound, through its active metabolite, directly inhibits the enzymatic activity of caspase-1, thereby preventing the maturation and release of these potent cytokines.
References
Preparing and Utilizing VX-765: Application Notes and Protocols for Researchers
VX-765, also known as Belnacasan, is a potent and selective, orally bioavailable prodrug that is converted to its active form, VRT-043198, which inhibits caspase-1. [1][2] Caspase-1 is a critical enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and for initiating a form of programmed cell death known as pyroptosis.[2][3] These detailed application notes provide researchers, scientists, and drug development professionals with comprehensive protocols for the preparation of this compound stock solutions and working concentrations for both in vitro and in vivo applications.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for experimental success. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 508.99 g/mol (Note: Batch specific molecular weights may vary) | [4][5] |
| Formula | C₂₄H₃₃ClN₄O₆ | [4] |
| Appearance | White solid | |
| Solubility | Insoluble in water | [4][6] |
| ≥313 mg/mL in DMSO | [3][4] | |
| 100 mg/mL (196.46 mM) in fresh DMSO | [2][6] | |
| ≥50.5 mg/mL in Ethanol (with sonication) | [3][4] | |
| Storage | Store as a solid at -20°C, desiccated. | [4] |
Stock Solution Preparation
The high solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) makes it the recommended solvent for preparing concentrated stock solutions.
Protocol for Preparing a 100 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out the desired amount of solid this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 50.9 mg of this compound (based on a molecular weight of 509 g/mol ).
-
Dissolving: Add the appropriate volume of fresh, high-quality DMSO to the solid this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Ensure the solution is clear before storage.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C.
Working Concentrations and Experimental Protocols
The optimal working concentration of this compound will vary depending on the specific application, be it in a cell-free enzymatic assay, a cell-based model, or an in vivo study.
In Vitro Applications
For in vitro experiments, the stock solution is typically diluted in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is not cytotoxic (generally ≤0.1%).[3]
| Application | Recommended Concentration Range | Source |
| Enzyme Inhibition Assays (Caspase-1) | 0.1 - 10 µM | [3] |
| Cell-Based Assays (e.g., PBMCs, THP-1 cells) | 0.67 - 25 µM | [6][7][8] |
This protocol is adapted for use with immune cells like human peripheral blood mononuclear cells (PBMCs) or the THP-1 monocytic cell line.[7]
-
Cell Seeding: Seed the cells at the desired density in a multi-well plate.
-
Pre-treatment: Prepare the desired working concentrations of this compound by diluting the DMSO stock solution in cell culture medium. Add the diluted this compound to the cells and pre-incubate for at least 30-60 minutes.[3][7]
-
Inflammasome Activation: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β.[7]
-
Second Signal: Stimulate the inflammasome with a second signal, such as ATP (e.g., 2.5 mM) or Nigericin (e.g., 5 µM), for an additional 30-60 minutes.[7]
-
Endpoint Measurement: Collect the cell supernatant to measure the release of IL-1β using an ELISA kit. Cell lysates can be used to assess cytotoxicity via an LDH assay.[7]
In Vivo Applications
For in vivo studies, this compound is often administered orally (p.o.) or via intraperitoneal (i.p.) injection.[4] The compound is a prodrug that is metabolized to the active molecule VRT-043198.[2][4]
| Animal Model | Dosing Range and Route | Source |
| Mouse (Collagen-Induced Arthritis) | 10 - 200 mg/kg, p.o. | [4][6] |
| Mouse (Traumatic Brain Injury) | 25 - 200 mg/kg | [9] |
| Rat (Myocardial Infarction) | 16 - 32 mg/kg, i.v. | [8][10] |
| Mouse (HIV Infection) | Not specified | [11] |
The following is an example of a formulation for oral administration in mice.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).[6]
-
Vehicle Preparation: In a separate tube, mix PEG300 and Tween-80. A common ratio is 8:1 or 9:1 (PEG300:Tween-80).
-
Formulation: To prepare a 1 mL working solution, add 50 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300. Mix until clear. Add 50 µL of Tween-80 and mix again. Finally, add 500 µL of ddH₂O to bring the final volume to 1 mL. The solution should be used immediately.[6]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological pathway and experimental procedures can aid in understanding and execution.
Caption: this compound inhibits the Caspase-1 signaling pathway.
Caption: General experimental workflow for using this compound.
References
- 1. Belnacasan (this compound) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 2. invivogen.com [invivogen.com]
- 3. biotin-azide.com [biotin-azide.com]
- 4. apexbt.com [apexbt.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The caspase-1 inhibitor VX765 upregulates connexin 43 expression and improves cell–cell communication after myocardial infarction via suppressing the IL-1β/p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
Using VX-765 to Detect Cleaved Caspase-1 by Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective caspase-1 inhibitor, VX-765, in Western blot analysis to detect and confirm the presence of cleaved (active) caspase-1. This document includes an overview of this compound, quantitative data on its inhibitory activity, detailed experimental protocols, and diagrams illustrating the relevant signaling pathway and experimental workflow.
Introduction to this compound and Caspase-1 Inhibition
This compound, also known as Belnacasan, is an orally bioavailable prodrug that is rapidly converted by plasma esterases to its active metabolite, VRT-043198.[1] VRT-043198 is a potent and selective inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), and caspase-4.[1][2][3] Caspase-1 is a critical cysteine protease that plays a central role in the innate immune response.[4][5] Its activation is a hallmark of inflammasome assembly, a multi-protein complex that responds to pathogenic and sterile inflammatory signals.[1][6]
Upon activation, caspase-1 cleaves the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms.[5][7] Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of pro-inflammatory cell death called pyroptosis.[1][7]
This compound acts by covalent modification of the catalytic cysteine residue in the active site of caspase-1, thereby blocking its enzymatic activity.[1] This inhibition prevents the processing of downstream substrates, making this compound an invaluable tool for studying inflammasome activation and for validating the specificity of caspase-1-mediated events. In a Western blot experiment, this compound can be used as a negative control to confirm that the observed cleavage of caspase-1 is indeed a result of specific enzyme activity.
Quantitative Data: Inhibitory Potency of this compound and its Active Metabolite
The following table summarizes the inhibitory constants for this compound's active form, VRT-043198, and the effective concentrations for inhibiting cytokine release.
| Inhibitor | Target | Inhibition Constant (Ki) | IC50 (IL-1β release) | Reference(s) |
| VRT-043198 | Caspase-1/ICE | 0.8 nM | 0.67 µM (PBMCs) | [2][3] |
| VRT-043198 | Caspase-4 | <0.6 nM | 1.9 µM (Whole Blood) | [2][3] |
Signaling Pathway and Experimental Workflow
To visualize the role of this compound in the context of caspase-1 activation and its application in a Western blot experiment, the following diagrams are provided.
Caption: Canonical Inflammasome Pathway and Site of this compound Inhibition.
Caption: Experimental Workflow for Western Blot Analysis of Cleaved Caspase-1.
Experimental Protocol: Western Blot for Cleaved Caspase-1 using this compound
This protocol provides a detailed methodology for inducing inflammasome activation in a cell line such as THP-1 (human monocytic cell line), treating with this compound, and subsequently detecting cleaved caspase-1 by Western blot.
Materials:
-
Cell Line: THP-1 cells (or other relevant cell type)
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents for Differentiation (for THP-1 cells): Phorbol 12-myristate 13-acetate (PMA)
-
Inflammasome Priming Agent: Lipopolysaccharide (LPS)
-
Inflammasome Activating Agent: ATP or Nigericin
-
Inhibitor: this compound (Belnacasan)
-
Vehicle Control: DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Quantification Assay: BCA Protein Assay Kit
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS
-
Western Blot Reagents: PVDF or nitrocellulose membrane, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody against caspase-1 (recognizing both pro-caspase-1 and the cleaved p20 or p10 subunit), HRP-conjugated secondary antibody, chemiluminescent substrate (ECL).
Procedure:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
For differentiation into macrophage-like cells, seed THP-1 cells in 12-well plates and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for at least 12-24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Pre-treat the differentiated THP-1 cells with the desired concentration of this compound (typically in the range of 1-20 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours.
-
-
Inflammasome Priming and Activation:
-
Prime the cells by adding LPS (e.g., 0.5-1 µg/mL) to the culture medium and incubate for 3-4 hours. This step upregulates the expression of pro-IL-1β and components of the inflammasome.
-
Activate the inflammasome by adding an activating agent such as ATP (e.g., 2.5-5 mM) for 30-60 minutes or Nigericin (e.g., 5-10 µM) for 30-60 minutes.
-
-
Sample Collection and Lysis:
-
Following stimulation, collect the cell culture supernatants, which will contain secreted proteins.
-
Wash the adherent cells with ice-cold PBS.
-
Lyse the cells directly in the well by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and store at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (a 12-15% gel is suitable for resolving the cleaved caspase-1 fragments).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for caspase-1 overnight at 4°C. The antibody should be able to detect both the full-length pro-caspase-1 (approx. 45-50 kDa) and the cleaved p20 or p10 subunit.[6][8][9]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.
-
The expected results would show a band for pro-caspase-1 in all cell lysates. In the LPS + activator-treated samples (vehicle control), a lower molecular weight band corresponding to the cleaved caspase-1 subunit (e.g., p20) should be apparent.[8][9] In the samples pre-treated with this compound, the intensity of this cleaved band should be significantly reduced, confirming the inhibitory effect of this compound on caspase-1 activation.[9][10] Include a loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.
-
By following these detailed protocols and understanding the mechanism of this compound, researchers can effectively utilize this inhibitor to investigate the role of caspase-1 in various biological processes and validate its cleavage in Western blot analyses.
References
- 1. invivogen.com [invivogen.com]
- 2. VX 765 | Caspases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase 1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
VX-765 Application in Neuroinflammation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-765, also known as Belnacasan, is a potent and selective inhibitor of caspase-1, an enzyme crucial to the inflammatory cascade. As a prodrug, this compound is rapidly metabolized in vivo to its active form, VRT-043198.[1] Caspase-1 is responsible for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are key mediators of neuroinflammation in a variety of neurological disorders.[2][3] By targeting caspase-1, this compound offers a promising therapeutic strategy to mitigate the detrimental effects of inflammation in the central nervous system (CNS). This document provides detailed application notes and protocols for the use of this compound in preclinical neuroinflammation research.
Mechanism of Action
This compound primarily exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various damage- or pathogen-associated molecular patterns (DAMPs or PAMPs), activates pro-caspase-1 into its active form, caspase-1.[4][5] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted and promote a robust inflammatory response.[2] this compound effectively blocks this cascade, leading to a reduction in the production and release of these key pro-inflammatory cytokines.[4][5] Additionally, this compound has been shown to attenuate the HMGB1/TLR4/NF-κB signaling pathway, further contributing to its anti-neuroinflammatory properties.[6][7]
Applications in Neuroinflammation Research
This compound has been investigated in a range of preclinical models of neuroinflammatory and neurodegenerative diseases, demonstrating significant therapeutic potential.
Traumatic Brain Injury (TBI)
In mouse models of TBI, this compound has been shown to reduce neuroinflammation, decrease neuronal damage, and improve functional outcomes.[6][7] Studies have demonstrated that this compound administration after TBI can inhibit the activation of caspase-1 and subsequently reduce the levels of IL-1β and IL-18 in the injured cortex.[6] This is associated with a reduction in pyroptosis, a form of inflammatory cell death, and decreased microglial activation.[6][7]
Spinal Cord Injury (SCI)
Following SCI in mice, this compound treatment has been shown to inhibit caspase-1 activation and the secretion of IL-1β and IL-18.[3][8] This leads to a reduction in neuroinflammation, decreased lesion size, and improved functional recovery.[3][8] this compound has also been observed to modulate the immune response at the injury site, promoting a shift from a pro-inflammatory M1 microglial phenotype to an anti-inflammatory M2 phenotype.[8]
Alzheimer's Disease (AD)
In the J20 mouse model of Alzheimer's disease, this compound has demonstrated the ability to reverse cognitive deficits, reduce neuroinflammation, and decrease amyloid-β (Aβ) plaque deposition.[1] Treatment with this compound has been shown to decrease the levels of activated microglia and astrocytes in the hippocampus and cortex of these mice.[1]
Multiple Sclerosis (MS)
In a preclinical model of multiple sclerosis, intranasal administration of this compound was found to reduce neuroinflammation and slow disease progression by preventing damage to brain cells.[9]
Data Presentation
Table 1: Summary of this compound Effects on Pro-Inflammatory Cytokines in Neuroinflammation Models
| Model | Species | This compound Dose | Administration Route | Tissue/Fluid | IL-1β Levels | IL-18 Levels | Citation |
| Traumatic Brain Injury (CCI) | Mouse | 100, 200 mg/kg | Not Specified | Injured Cortex | Significantly Decreased | Significantly Decreased | [6][10] |
| Spinal Cord Injury (Contusion) | Mouse | Not Specified | Not Specified | Injured Spinal Cord | Significantly Decreased | Significantly Decreased | [3][8] |
| Alzheimer's Disease (J20) | Mouse | 25, 50 mg/kg | Not Specified | Hippocampus | Significantly Reversed Increase | Significantly Reversed Increase | [1] |
| HIV-1 Infection (Humanized Mice) | Mouse | 200 mg/kg | Intraperitoneal | Plasma | Not Significantly Changed | Significantly Reduced | [11][12] |
Table 2: Summary of this compound Effects on Cellular and Behavioral Outcomes in Neuroinflammation Models
| Model | Species | This compound Dose | Key Cellular/Histological Findings | Behavioral Outcomes | Citation |
| Traumatic Brain Injury (CCI) | Mouse | 50, 100, 200 mg/kg | Decreased microglia polarization, reduced apoptosis, decreased BBB leakage. | Improved neurological function (mNSS), increased latency to fall (rotarod test). | [6] |
| Spinal Cord Injury (Contusion) | Mouse | Not Specified | Suppressed M1 macrophage/microglia, increased M2 microglia, reduced fibrotic area, promoted myelination. | Improved functional recovery. | [3][8] |
| Alzheimer's Disease (J20) | Mouse | 10, 25, 50 mg/kg | Decreased Iba1 and GFAP levels in hippocampus and cortex, normalized synaptophysin levels. | Dose-dependently reversed episodic and spatial memory impairment. | [1][13] |
| Multiple Sclerosis Model | Mouse | Not Specified | Reduced neuroinflammation, preserved myelin and axons. | Not Specified | [9] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model of Traumatic Brain Injury (Controlled Cortical Impact - CCI)
1. This compound Formulation and Administration:
-
Formulation: Dissolve this compound in a vehicle such as 20% Cremophor EL.[14] The final concentration should be prepared to deliver the desired dose in a volume of approximately 10 ml/kg body weight.
-
Dosing: Effective doses in TBI models have ranged from 25 to 200 mg/kg.[6] A dose-response study is recommended to determine the optimal dose for a specific experimental paradigm.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection or oral gavage. The first dose is typically administered shortly after the induction of TBI (e.g., within 1-2 hours) and can be continued for a specified period (e.g., daily for 7 days).
2. Controlled Cortical Impact (CCI) Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill.
-
Use a pneumatic impactor device to deliver a controlled impact to the exposed dura. Impact parameters (e.g., tip diameter, velocity, depth, and duration) should be consistent across all animals.
-
After the impact, suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
3. Post-TBI Assessments:
-
Behavioral Testing: Conduct neurological severity scoring (mNSS) and motor function tests (e.g., rotarod) at various time points post-injury to assess functional deficits and recovery.
-
Tissue Collection: At the desired endpoint, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect brain tissue for histological and biochemical analyses.
Protocol 2: Western Blot Analysis of Caspase-1, IL-1β, and IL-18
1. Protein Extraction:
-
Homogenize brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for pro-caspase-1, cleaved caspase-1, pro-IL-1β, cleaved IL-1β, pro-IL-18, and cleaved IL-18 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-18
1. Sample Preparation:
-
Collect brain tissue and homogenize in a suitable lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Alternatively, collect cerebrospinal fluid (CSF) or plasma samples.
-
Determine the total protein concentration of the samples.
2. ELISA Procedure:
-
Use commercially available ELISA kits for mouse IL-1β and IL-18.
-
Follow the manufacturer's instructions for the assay protocol.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody and a substrate for color development.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β and IL-18 in the samples based on the standard curve.
Protocol 4: Immunohistochemistry for Microglia (Iba1) and Astrocytes (GFAP)
1. Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde and post-fix the brains overnight.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Section the brains into thin sections (e.g., 30-40 µm) using a cryostat.
2. Immunohistochemical Staining:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (method depends on the antibody).
-
Block non-specific binding sites with a blocking solution (e.g., PBS containing normal goat serum and Triton X-100).
-
Incubate the sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C. Specific antibodies that have been used include rabbit polyclonal anti-Iba1 (Wako Chemicals) and rabbit polyclonal anti-GFAP (Dako).[15]
-
Wash the sections in PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Wash the sections and mount them on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
3. Imaging and Analysis:
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Quantify the number and morphology of Iba1-positive microglia and GFAP-positive astrocytes in specific brain regions.
Mandatory Visualizations
Caption: this compound inhibits the NLRP3 inflammasome pathway.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound reduces neuroinflammation after spinal cord injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 10. researchgate.net [researchgate.net]
- 11. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elifesciences.org [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound has a Protective Effect on Mice with Ovarian Injury Caused by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toward the development of a sporadic model of Alzheimer's disease: comparing pathologies between humanized APP and the familial J20 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-treatment with VX-765 and LPS/ATP for Inflammasome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the co-treatment of cells with VX-765 (Belnacasan), a selective caspase-1 inhibitor, and Lipopolysaccharide (LPS) with Adenosine Triphosphate (ATP) to study the NLRP3 inflammasome pathway. This model is critical for understanding the mechanisms of inflammation and for the development of novel therapeutics targeting inflammasome-mediated diseases.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Activation of the NLRP3 inflammasome is a two-step process. The "priming" signal, often initiated by PAMPs like LPS, leads to the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines such as pro-interleukin (IL)-1β and pro-IL-18.[1][2] The "activation" signal, which can be triggered by a variety of stimuli including extracellular ATP, leads to the assembly of the inflammasome complex.[2] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-cleavage and activation of caspase-1.[3] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).[3][4]
This compound is a prodrug that is converted in vivo to its active metabolite, VRT-043198, a potent and selective inhibitor of caspase-1 and caspase-4.[4][5] By covalently modifying the catalytic cysteine residue in the active site of caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, and inhibits pyroptosis.[4][6] This makes it a valuable tool for investigating the downstream effects of inflammasome activation and for assessing the therapeutic potential of caspase-1 inhibition in various inflammatory disease models.[7][8][9]
Data Presentation: Quantitative Parameters for In Vitro Assays
The following tables summarize key quantitative data for designing and performing co-treatment experiments with this compound, LPS, and ATP based on published literature.
Table 1: Reagent Concentrations and Incubation Times for In Vitro NLRP3 Inflammasome Activation and Inhibition
| Cell Type | Priming Signal (LPS) | Incubation Time | Activation Signal (ATP) | Incubation Time | Inhibitor (this compound) | Pre-incubation Time | Reference |
| THP-1 Macrophages | 1 µg/mL | 3-6 hours | 5 mM | 30-60 minutes | 2.5, 5, 10 µM | 1 hour | [10][11][12] |
| Human PBMCs | 1 µg/mL | 3-4 hours | 2.5 mM | 30-60 minutes | ~0.7 µM (IC50 for IL-1β release) | 1 hour | [5] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 500 ng/mL | 4 hours | 2-3 mM | 30 minutes | Not specified in this context | 1 hour (with other inhibitors) | [13] |
Table 2: Potency of VRT-043198 (Active Metabolite of this compound)
| Target | Inhibition Constant (Ki) | Key Characteristics | Reference |
| Caspase-1 | ~0.8 nM | High selectivity against other caspases (caspase-3, -6, -7, -8, -9). | [5] |
| Caspase-4 | <0.6 nM | Covalent, reversible inhibition. | [5] |
Experimental Protocols
Protocol 1: In Vitro Co-treatment of THP-1 Macrophages with this compound, LPS, and ATP
This protocol details the steps for inducing NLRP3 inflammasome activation in PMA-differentiated THP-1 macrophages and assessing the inhibitory effect of this compound.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate
-
This compound
-
DMSO (vehicle for this compound)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for IL-1β, LDH assay kit for pyroptosis, antibodies for Western blotting)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells into appropriate culture plates (e.g., 6-well or 96-well plates) at a density of 1 x 10^6 cells/well (for 6-well plates).[12]
-
Add PMA to a final concentration of 5 ng/mL and incubate for 48 hours.[11] The cells will become adherent.
-
-
This compound Pre-treatment:
-
After differentiation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS.
-
Add fresh serum-free RPMI-1640 medium.
-
Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations (e.g., 2.5, 5, 10 µM) in serum-free medium.[12] Add the this compound solutions to the respective wells.
-
For the vehicle control group, add an equivalent volume of DMSO-containing medium.
-
Incubate the cells for 1 hour at 37°C.[12]
-
-
LPS Priming (Signal 1):
-
ATP Activation (Signal 2):
-
Sample Collection and Analysis:
-
Cytokine Measurement (ELISA): Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and store the supernatant at -80°C until analysis. Measure the concentration of secreted IL-1β and IL-18 using commercially available ELISA kits according to the manufacturer's instructions.
-
Pyroptosis Assessment (LDH Assay): The release of lactate (B86563) dehydrogenase (LDH) into the supernatant is an indicator of cell lysis and pyroptosis. Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the collected supernatants.
-
Western Blot Analysis: To analyze the processing of caspase-1 and GSDMD, and the expression of NLRP3, prepare cell lysates. Wash the adherent cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.[12] Determine protein concentration, perform SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against NLRP3, caspase-1 (p20 subunit), and GSDMD (N-terminal fragment).
-
Protocol 2: In Vivo LPS/ATP-Induced Peritonitis Model
This protocol describes a model to study NLRP3 inflammasome activation in vivo and the efficacy of inhibitors.[15]
Materials:
-
Mice (e.g., C57BL/6)
-
LPS (endotoxin-free)
-
ATP (pH balanced to ~7.4)
-
This compound (formulated for in vivo administration)
-
Sterile PBS
-
Anesthesia
-
Peritoneal lavage buffer (e.g., ice-cold PBS)
Procedure:
-
Inhibitor Administration:
-
Administer this compound or the vehicle control to the mice via the appropriate route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.
-
-
LPS Priming:
-
Inject mice intraperitoneally (i.p.) with a priming dose of LPS.
-
-
ATP Challenge:
-
At a specified time after LPS administration, challenge the mice with an i.p. injection of ATP.
-
-
Sample Collection:
-
At a defined endpoint after the ATP challenge, euthanize the mice.
-
Perform a peritoneal lavage by injecting ice-cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Collect blood samples for serum analysis.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to separate the cells from the supernatant.
-
Measure IL-1β and IL-18 levels in the peritoneal lavage fluid and serum using ELISA.
-
The collected peritoneal cells can be analyzed by flow cytometry for immune cell populations and markers of inflammation.
-
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Co-treatment
Caption: Experimental workflow for in vitro co-treatment and analysis.
Logical Relationship of Components
Caption: Logical relationship of key components in the experimental model.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IL-converting enzyme/caspase-1 inhibitor this compound blocks the hypersensitive response to an inflammatory stimulus in monocytes from familial cold autoinflammatory syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LPS and ATP-induced Death of PMA-differentiated THP-1 Macrophages and its Validation [jove.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
Measuring Cytokine Release with ELISA after VX-765 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-765, also known as Belnacasan, is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade. As a prodrug, this compound is converted in vivo to its active metabolite, VRT-043198, which specifically targets and inhibits the activity of caspase-1.[1][2][3] Caspase-1 is a critical component of the inflammasome, a multi-protein complex that, when activated by various stimuli, orchestrates the maturation and secretion of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] By blocking caspase-1, this compound effectively reduces the release of these potent cytokines, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for a range of inflammatory diseases.[1][4][5] This document provides detailed protocols for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to accurately measure the reduction in cytokine release following treatment with this compound.
Mechanism of Action of this compound
This compound's inhibitory action is centered on the inflammasome signaling pathway. Upon cellular stress or infection, the inflammasome assembles, leading to the activation of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then proteolytically cleaves the inactive precursors, pro-IL-1β and pro-IL-18, into their mature, biologically active forms, which are subsequently secreted from the cell.[2][3] The active metabolite of this compound, VRT-043198, covalently modifies the catalytic cysteine residue in the active site of caspase-1, thereby preventing the processing and release of IL-1β and IL-18.[3]
Data Presentation: Efficacy of this compound in Suppressing Cytokine Release
The following tables summarize quantitative data from representative studies on the effect of this compound on IL-1β and IL-18 release, as measured by ELISA.
Table 1: In Vivo Inhibition of Cytokine Release by this compound
| Organism | Model | Treatment | Dose (mg/kg) | Cytokine Measured | % Inhibition | Reference |
| Mouse | Traumatic Brain Injury | This compound | 100 | IL-1β | Significantly Decreased | [6] |
| Mouse | Traumatic Brain Injury | This compound | 200 | IL-1β | Significantly Decreased | [6] |
| Mouse | Traumatic Brain Injury | This compound | 100 | IL-18 | Significantly Decreased | [6] |
| Mouse | Traumatic Brain Injury | This compound | 200 | IL-18 | Significantly Decreased | [6] |
| Mouse | Collagen-Induced Arthritis | This compound | 100 | IL-1β | Significantly Decreased | [5] |
| Mouse | Collagen-Induced Arthritis | This compound | 100 | IL-18 | Significantly Decreased | [5] |
| Humanized Mouse | HIV-1 Infection | This compound | N/A | IL-18 | Significant Reduction | [7][8] |
Table 2: In Vitro Inhibition of IL-1β Release by VRT-043198 (Active Metabolite of this compound)
| Cell Type | Stimulation | Inhibitor | IC50 | Reference |
| Human PBMCs | LPS | VRT-043198 | 0.67 ± 0.55 nM | [9] |
| Human Whole Blood | LPS | VRT-043198 | 1.9 ± 0.80 nM | [9] |
Experimental Protocols
This section provides a detailed methodology for a cell-based assay to measure cytokine release after this compound treatment, followed by a general protocol for cytokine quantification using ELISA.
Cell-Based Assay for Cytokine Release
This protocol describes the stimulation of immune cells to induce cytokine production and the subsequent treatment with this compound to assess its inhibitory effect.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cell line)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (and vehicle control, e.g., DMSO)
-
Inflammasome activator (e.g., ATP or Nigericin)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step is crucial for upregulating the expression of pro-IL-1β.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the LPS-containing medium and add the different concentrations of this compound to the cells. Include a vehicle-only control. Incubate for 1 hour.
-
Inflammasome Stimulation: Add the second stimulus, such as ATP (e.g., 2.5 mM) or Nigericin (e.g., 5 µM), to the wells to activate the inflammasome.
-
Incubation: Incubate the plate for a defined period, typically 30-60 minutes, to allow for cytokine processing and release.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer and transfer it to microcentrifuge tubes. The supernatants can be stored at -80°C until analysis.
ELISA Protocol for Cytokine Quantification
This is a general protocol for a sandwich ELISA, which is commonly used for cytokine quantification. It is recommended to follow the specific instructions provided with your commercial ELISA kit.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Cell culture supernatants (samples)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute all reagents as per the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve.
-
Add Samples and Standards: Add the prepared standards and the collected cell culture supernatants to the wells of the ELISA plate. Incubate as recommended.
-
Wash: Aspirate the contents of the wells and wash the plate multiple times with wash buffer.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Wash: Repeat the wash step.
-
Add Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.
-
Wash: Repeat the wash step.
-
Add Substrate: Add the substrate solution to each well. A color change should be observed.
-
Stop Reaction: Stop the color development by adding the stop solution.
-
Read Plate: Measure the absorbance of each well at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in your samples. Calculate the percentage of inhibition of cytokine release for each this compound concentration compared to the stimulated vehicle control. From the dose-response curve, the IC50 value can be calculated.[10]
References
- 1. fluoroorotic-acid-ultra-pure.com [fluoroorotic-acid-ultra-pure.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. IL-converting enzyme/caspase-1 inhibitor this compound blocks the hypersensitive response to an inflammatory stimulus in monocytes from familial cold autoinflammatory syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Application of VX-765 in Studying Autoimmune Disorders: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-765, also known as Belnacasan, is a potent and selective, orally bioavailable prodrug that has emerged as a critical tool for investigating the role of caspase-1 in autoimmune and inflammatory diseases.[1][2][3][4] In vivo, this compound is rapidly converted by esterases into its active metabolite, VRT-043198, which acts as a covalent, reversible inhibitor of caspase-1 and, to some extent, caspase-4.[1][5] By targeting caspase-1, this compound effectively blocks the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), key mediators in numerous autoimmune disorders.[2][4][5] Furthermore, this compound has been shown to inhibit pyroptosis, a form of pro-inflammatory cell death, making it an invaluable agent for dissecting the intricate pathways of inflammation.[5][6]
These application notes provide a comprehensive overview of the use of this compound in autoimmune research, including its mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and key quantitative data to guide experimental design.
Mechanism of Action: Inhibition of the Caspase-1/NLRP3 Inflammasome Pathway
This compound's therapeutic and research potential stems from its ability to inhibit the downstream effects of inflammasome activation. The NLRP3 inflammasome, a multi-protein complex, plays a central role in the innate immune response and is implicated in a wide range of autoimmune and inflammatory conditions.[7][8] Its activation is a two-step process: a priming signal (e.g., from Toll-like receptor ligands like LPS) upregulates the expression of NLRP3 and pro-IL-1β, followed by an activation signal (e.g., ATP, nigericin) that triggers the assembly of the inflammasome complex.[7][9] This assembled inflammasome then activates pro-caspase-1 into its active form, caspase-1.[8][10]
Active caspase-1 is responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, secretable forms, which then drive inflammatory responses.[11] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[5][12] this compound, through its active form VRT-043198, directly inhibits the enzymatic activity of caspase-1, thereby preventing cytokine maturation and pyroptosis.[1][5][12]
Signaling Pathway Diagram
Caption: this compound inhibits Caspase-1 activation downstream of NLRP3 inflammasome assembly.
Quantitative Data Summary
The potency and selectivity of this compound's active form, VRT-043198, have been characterized in various assays. The following tables summarize key quantitative data for reference in experimental design.
Table 1: In Vitro Inhibitory Activity of VRT-043198 (Active form of this compound)
| Target | Assay Type | Value | Cell Type/Condition | Reference |
| Caspase-1 | Enzymatic Assay (Ki) | ~0.8 nM | Purified enzyme | [1] |
| Caspase-4 | Enzymatic Assay (Ki) | <0.6 nM | Purified enzyme | [1] |
| IL-1β Release | Cell-Based Assay (IC50) | ~0.7 µM | Human PBMCs | [1] |
Table 2: In Vivo Efficacy of this compound in Autoimmune and Inflammatory Models
| Animal Model | Disease | This compound Dose | Outcome | Reference |
| Mouse | Collagen-Induced Arthritis | 100 mg/kg, i.p., twice daily | Reduced joint clinical scores, synovitis, and bone erosion. | [13][14] |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | - | Prevents glial inflammasome activation and pyroptosis. | [5] |
| Rat | Myocardial Infarction | 16 mg/kg, i.v. | Decreased infarct area and improved cardiac function. | [15] |
| Mouse | HIV-1 Infection | - | Reduced inflammatory cytokines, preserved CD4+ T cells, and lowered viral load. | [16][17][18] |
| Mouse | Diabetic Nephropathy | 100 mg/kg | Ameliorated renal function and mitigated tubulointerstitial fibrosis. | [19] |
Experimental Protocols
In Vitro Protocol: Inhibition of IL-1β Release from Human PBMCs
This protocol details a cell-based assay to measure the inhibitory effect of this compound on caspase-1 activity by quantifying the release of IL-1β from human peripheral blood mononuclear cells (PBMCs).[1]
Materials:
-
Human PBMCs
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
DMSO (vehicle control)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture: Isolate human PBMCs and culture them in RPMI-1640 supplemented with 10% FBS.
-
Priming: Seed the PBMCs in a 96-well plate and prime with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[1]
-
Inhibitor Treatment: Treat the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Inflammasome Activation: Stimulate the NLRP3 inflammasome with a second signal, such as ATP (e.g., 2.5 mM), for an additional 30-60 minutes.[1]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each this compound concentration compared to the vehicle control and determine the IC50 value.
In Vivo Protocol: Evaluation of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol outlines a general procedure for assessing the efficacy of this compound in the CIA mouse model, a widely used model for rheumatoid arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control
-
Calipers for measuring paw thickness
-
Micro-CT or X-ray for bone erosion analysis
-
Histology reagents
Procedure:
-
Induction of Arthritis: Emulsify bovine type II collagen in CFA and immunize mice with an intradermal injection at the base of the tail.
-
Booster Immunization: On day 21, administer a booster immunization of type II collagen emulsified in IFA.
-
This compound Treatment: Begin treatment with this compound (e.g., 100 mg/kg, intraperitoneally, twice daily) or vehicle control at the time of the booster immunization (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).[13][14]
-
Clinical Scoring: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4 for erythema, swelling).
-
Paw Thickness Measurement: Measure the thickness of the paws with calipers at regular intervals.
-
Endpoint Analysis: At the end of the study (e.g., week 7), euthanize the mice and collect paws for histological analysis and serum for cytokine measurements (IL-1β, IL-18).[13]
-
Radiographic Analysis: Assess bone erosion and joint damage using micro-CT or X-ray analysis.
-
Data Analysis: Compare the clinical scores, paw thickness, histological scores, and cytokine levels between the this compound-treated and vehicle-treated groups.
Experimental Workflow Diagram
Caption: Standard workflows for in vitro and in vivo evaluation of this compound.
Conclusion
This compound is a well-validated and highly valuable tool for investigating the role of caspase-1 and the NLRP3 inflammasome in the pathogenesis of autoimmune disorders. Its specific mechanism of action allows for the targeted dissection of inflammatory pathways, both in vitro and in vivo. The protocols and data provided in these application notes serve as a guide for researchers to effectively design and execute experiments utilizing this compound, ultimately contributing to a deeper understanding of autoimmune diseases and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 4. biotin-azide.com [biotin-azide.com]
- 5. invivogen.com [invivogen.com]
- 6. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 10. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. The caspase-1 inhibitor VX765 upregulates connexin 43 expression and improves cell–cell communication after myocardial infarction via suppressing the IL-1β/p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 17. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: VX-765 as a Pharmacological Tool for Inflammasome Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inflammasome is a multiprotein complex that plays a critical role in the innate immune system by initiating inflammatory responses.[1] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), the inflammasome activates caspase-1.[2] Activated caspase-1 then proteolytically cleaves the precursors of interleukin-1β (IL-1β) and IL-18 into their active, pro-inflammatory forms, and cleaves gasdermin D (GSDMD) to induce a lytic, inflammatory form of cell death known as pyroptosis.[1][3] Dysregulation of the inflammasome pathway is implicated in a wide range of inflammatory diseases, including arthritis, atherosclerosis, and neurodegenerative disorders.[2][4]
VX-765 (Belnacasan) is a potent, selective, and orally bioavailable pharmacological tool for investigating the role of caspase-1 in these processes.[5][6] It is a prodrug that is rapidly metabolized in vivo to its active form, VRT-043198, which specifically inhibits the enzymatic activity of caspase-1.[1][2][7] This document provides detailed application notes, quantitative data summaries, and experimental protocols for utilizing this compound in inflammasome research.
Mechanism of Action
This compound is a prodrug that requires in vivo esterase cleavage to be converted into its active metabolite, VRT-043198.[1][7] VRT-043198 acts as a potent inhibitor of inflammatory caspases by covalently modifying the catalytic cysteine residue in the enzyme's active site.[1][7] Its primary target is caspase-1, but it also inhibits caspase-4.[1] By inhibiting caspase-1, VRT-043198 effectively blocks the maturation and release of IL-1β and IL-18, and prevents GSDMD cleavage, thereby inhibiting pyroptosis.[1][3] Notably, this compound is highly selective, showing little effect on the release of other cytokines such as TNF-α, IL-6, and IL-8, making it a precise tool for dissecting caspase-1-dependent inflammatory pathways.[5][6]
Caption: Inflammasome signaling pathway and the point of inhibition by this compound.
Data Presentation: Properties and Efficacy
Quantitative data for this compound and its active form VRT-043198 are summarized below for easy reference and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₃₃ClN₄O₆ | [5] |
| Molecular Weight | 509.0 g/mol | [8] |
| Solubility | ≥313 mg/mL in DMSO≥50.5 mg/mL in Ethanol (with sonication) | [9] |
| Storage | Store at -20°C, desiccated |[9] |
Table 2: In Vitro Efficacy and Selectivity of VRT-043198
| Target | IC₅₀ / Kᵢ | Notes | Source |
|---|---|---|---|
| Caspase-1 | Kᵢ = 1 nM | Potent and selective inhibition. | [7] |
| Caspase-4 | Potent Inhibitor | Also targets this non-canonical inflammasome caspase. | [1][10] |
| Caspase-8 | IC₅₀ ≈ 1 µM | Exhibits some off-target activity at higher concentrations. | [2] |
| Cytokine Release | Inhibits IL-1β & IL-18 | No significant effect on TNF-α, IL-1α, IL-6, or IL-8. |[5][6] |
Table 3: Example In Vivo Dosing Regimens
| Animal Model | Disease Model | Dosing Regimen | Key Findings | Source |
|---|---|---|---|---|
| Mouse | Diabetic Nephropathy | 100 mg/kg, daily | Ameliorated renal function and fibrosis. | [11] |
| Mouse | Rheumatoid Arthritis | 100 mg/kg | As efficacious as 5 mg/kg prednisolone (B192156) in reducing paw inflammation. | [8] |
| Rat | Myocardial Infarction | 16 mg/kg, IV bolus | Significantly reduced infarct size. | [8] |
| Humanized Mouse | HIV-1 Infection | Daily administration for 21 days | Reduced viral load, inflammation, and CD4+ T cell depletion. | [12] |
| Mouse | Atherosclerosis | - | Alleviated vascular inflammation. |[3] |
Experimental Protocols
The following protocols provide detailed methodologies for common experiments using this compound.
Protocol 1: In Vitro Inflammasome Inhibition in THP-1 Macrophages
This protocol details how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a human monocytic cell line.
Caption: A typical experimental workflow for using this compound in a cell-based assay.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (dissolved in DMSO for stock solution)
-
ELISA kits for human IL-1β
-
LDH cytotoxicity assay kit
-
Reagents for Western Blotting (antibodies for Caspase-1 p20 subunit and GSDMD-N terminal fragment)
Procedure:
-
Cell Culture and Differentiation: a. Seed THP-1 cells in a 96-well plate (for ELISA/LDH) or 6-well plate (for Western Blot) at an appropriate density. b. Differentiate cells into macrophage-like cells by treating with PMA (e.g., 50-100 nM) for 24-48 hours. c. Wash the cells with fresh medium and allow them to rest for 24 hours.[13]
-
Priming (Signal 1): a. Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[13]
-
Inhibitor Treatment: a. After priming, wash the cells and replace the medium with fresh serum-free medium. b. Add various concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) to the respective wells. c. Incubate for 1-2 hours.[14]
-
Inflammasome Activation (Signal 2): a. Stimulate the inflammasome by adding an activator such as Nigericin (e.g., 10-20 µM) or ATP (e.g., 2.5-5 mM). b. Incubate for 30-60 minutes.[14]
-
Sample Collection and Analysis: a. Carefully collect the cell culture supernatants for analysis of secreted IL-1β and LDH. b. Lyse the remaining cells for Western Blot analysis. c. ELISA: Measure the concentration of IL-1β in the supernatants according to the manufacturer's protocol. d. LDH Assay: Quantify LDH release in the supernatants as a measure of pyroptosis, following the kit's instructions.[14] e. Western Blot: Analyze cell lysates for the cleaved (active) form of caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD to confirm inhibition of proteolytic processing.[14]
Protocol 2: In Vivo Administration in a Mouse Model of Inflammation
This protocol provides a general framework for using this compound in vivo to study the role of caspase-1 in disease.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Experimental mice (e.g., C57BL/6)
-
Gavage needles or appropriate equipment for the chosen route of administration
Procedure:
-
Compound Preparation: a. Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension. b. Prepare fresh daily before administration.
-
Administration: a. Dose mice based on the specific disease model (see Table 3 for examples, typically 25-100 mg/kg).[9] b. The most common route is oral gavage due to this compound's oral bioavailability.[6] Intraperitoneal (i.p.) injection is also an option.[8] c. Administer this compound or vehicle to control and experimental groups according to the study timeline (e.g., prophylactically or therapeutically).
-
Endpoint Analysis: a. At the study endpoint, collect blood via cardiac puncture to prepare serum.[13] b. Harvest tissues of interest (e.g., kidney, joints, spleen, heart) for further analysis.[11][15] c. Cytokine Measurement: Analyze serum or tissue homogenates for IL-1β and IL-18 levels using ELISA. d. Histology: Perform histological staining (e.g., H&E) on tissue sections to assess inflammatory cell infiltration and tissue damage. e. Immunoblotting: Analyze tissue lysates for the expression of inflammasome-related proteins.
Logical Application in Research
This compound serves as a critical tool to pharmacologically validate the involvement of the caspase-1/inflammasome pathway in a biological process or disease state. The logical workflow demonstrates how it is used to establish a causal link between caspase-1 activity and an observed phenotype.
Caption: Logical workflow illustrating the use of this compound to probe inflammasome function.
References
- 1. invivogen.com [invivogen.com]
- 2. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 3. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. ar-a014418.com [ar-a014418.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability with VX-765 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
VX-765 is a potent and selective inhibitor of caspase-1, an essential enzyme in the inflammatory process.[1][2] As a prodrug, this compound is converted in the body to its active form, VRT-043198, which covalently modifies the catalytic cysteine residue in the active site of caspase-1.[1] This inhibition blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Furthermore, this compound has been shown to inhibit pyroptosis, a form of programmed cell death, by preventing the cleavage of Gasdermin D (GSDMD).[1][3][4] Dysregulation of the inflammasome pathway, where caspase-1 plays a central role, is implicated in a variety of inflammatory diseases.[2] Therefore, accurate assessment of cell viability following this compound treatment is crucial for understanding its therapeutic potential and mechanism of action.
These application notes provide detailed protocols for assessing cell viability and cytotoxicity in cells treated with this compound. The described methods include assays for metabolic activity (MTT), membrane integrity (LDH), apoptosis (Annexin V/PI staining), and target engagement (caspase-1 activity).
Signaling Pathway of this compound Action
This compound primarily targets the NLRP3 inflammasome pathway, a key component of the innate immune system. Upon activation by various stimuli, the NLRP3 inflammasome complex assembles, leading to the activation of pro-caspase-1 into its active form, caspase-1.[2][5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][2] Caspase-1 also cleaves GSDMD, leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[1][4] this compound directly inhibits caspase-1, thereby blocking these downstream inflammatory and cell death events.[1][5][6]
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[8][9]
Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, with or without an inflammasome activator (e.g., LPS + ATP), and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.[8][11]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7][8]
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Stimulus | Absorbance (570 nm) | % Viability vs. Control |
| Untreated Control | 0 | - | 100% | |
| Vehicle Control | 0 | + | ||
| This compound | 10 | + | ||
| This compound | 25 | + | ||
| This compound | 50 | + |
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]
-
Supernatant Collection: After the treatment period, centrifuge the plate at 300 x g for 5 minutes.[15] Carefully transfer the supernatant to a new 96-well plate.[16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][17]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Stimulus | Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous Release | 0 | - | 0% | |
| Maximum Release | N/A | Lysis Buffer | 100% | |
| Vehicle Control | 0 | + | ||
| This compound | 10 | + | ||
| This compound | 25 | + | ||
| This compound | 50 | + |
Annexin V/PI Staining for Apoptosis and Necrosis
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during apoptosis, while PI stains the DNA of cells with compromised membranes.[18][19]
Protocol:
-
Cell Treatment: Treat cells with this compound and/or an appropriate stimulus as previously described.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V.[20]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[19][20]
-
PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution and incubate for 5-15 minutes on ice or at room temperature.[20] Do not wash the cells after adding PI.[20]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.[20]
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Stimulus | % Viable (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Untreated Control | 0 | - | |||
| Vehicle Control | 0 | + | |||
| This compound | 10 | + | |||
| This compound | 25 | + | |||
| This compound | 50 | + |
Caspase-1 Activity Assay
A direct measure of this compound target engagement can be achieved by assessing caspase-1 activity. This is often done using a fluorogenic substrate that releases a fluorescent molecule upon cleavage by active caspase-1.[21]
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulus. After treatment, lyse the cells using a buffer compatible with the caspase activity assay.
-
Assay Setup: In a 96-well plate, add cell lysate to each well.[21]
-
Reaction Initiation: Add the caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC) to each well to initiate the reaction.[21]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., ~380 nm excitation and ~460 nm emission for AMC).[21]
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Stimulus | Relative Fluorescence Units (RFU) | % Caspase-1 Activity Inhibition |
| Untreated Control | 0 | - | N/A | |
| Vehicle Control | 0 | + | 0% | |
| This compound | 10 | + | ||
| This compound | 25 | + | ||
| This compound | 50 | + |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the effects of this compound on cell viability and its mechanism of action. By employing a combination of assays that measure metabolic activity, membrane integrity, apoptosis, and target enzyme activity, researchers can obtain a detailed understanding of the cellular response to this compound treatment. The provided tables and diagrams serve as a guide for experimental design, data presentation, and interpretation of results.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. bosterbio.com [bosterbio.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting VX-765 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-1 inhibitor, VX-765. The primary focus is to address challenges related to its insolubility in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solubility characteristics?
A1: this compound, also known as Belnacasan, is a potent and selective, orally bioavailable prodrug of the caspase-1 inhibitor, VRT-043198.[1][2][3] A primary challenge in the laboratory setting is its hydrophobic nature, making it practically insoluble in water and aqueous buffers.[2][4] It is, however, highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2][4][5]
Q2: I observed a precipitate after diluting my DMSO stock of this compound into my aqueous experimental buffer. What is the cause?
A2: This is a common issue when working with hydrophobic compounds like this compound. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. When the concentrated DMSO stock is introduced into the aqueous buffer, the DMSO disperses, and the solubility of this compound dramatically decreases, causing it to "crash out" of the solution. The final concentration of DMSO in your culture medium is often insufficient to keep a high concentration of a hydrophobic compound in solution.
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound shows moderate stability in neutral aqueous solutions (pH 7), with over 50% of the compound degrading after 48 hours. Its degradation is more rapid in both acidic (pH 2) and basic (pH 8) conditions.[6] Therefore, it is crucial to prepare fresh working solutions in aqueous buffers for each experiment and avoid long-term storage.
Q4: How does this compound inhibit caspase-1?
A4: this compound is a prodrug that is converted by plasma esterases into its active form, VRT-043198.[5] VRT-043198 is a potent and selective inhibitor of the ICE/caspase-1 subfamily of caspases.[1][3] It acts through the covalent modification of the catalytic cysteine residue in the active site of caspase-1, thereby blocking its activity.[5] This inhibition prevents the processing and release of the pro-inflammatory cytokines IL-1β and IL-18.[7]
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Weight | 508.99 g/mol | [1] |
| Molecular Formula | C₂₄H₃₃ClN₄O₆ | [1] |
| CAS Number | 273404-37-8 | [1] |
| Solubility in DMSO | ≥313 mg/mL | [1][2][4] |
| ~100 mg/mL (~196.5 mM) | [8] | |
| Soluble to 100 mM | ||
| Solubility in Ethanol | ≥50.5 mg/mL (with ultrasonic) | [1][2][4] |
| Soluble to 100 mM | ||
| Solubility in Water | Insoluble | [1][2][4] |
Troubleshooting Guide for this compound Insolubility
This guide provides a step-by-step approach to address solubility issues with this compound in your experiments.
Problem: Precipitation upon dilution of DMSO stock into aqueous buffer (e.g., PBS, cell culture media)
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the aqueous buffer is too high. It is crucial to determine the maximum tolerable concentration in your specific experimental setup. |
| Insufficient DMSO in Final Solution | The final percentage of DMSO is too low to maintain this compound in solution. While increasing the DMSO concentration can improve solubility, it may also introduce cellular toxicity. |
| Improper Mixing Technique | Adding the DMSO stock directly to the full volume of aqueous buffer can cause localized high concentrations and immediate precipitation. |
| Temperature Effects | A sudden change in temperature upon mixing can affect solubility. |
| Buffer Composition | The pH and salt concentration of your aqueous buffer can influence the solubility of this compound. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Equilibrate : Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh : Aseptically weigh the desired amount of this compound powder.
-
Dissolve : Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Use fresh DMSO as it is hygroscopic and absorbed water can reduce solubility.[8]
-
Ensure Complete Dissolution : Gently vortex or sonicate the solution until all the solid has dissolved and the solution is clear.
-
Aliquot and Store : Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots desiccated at -20°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Thaw Stock Solution : Thaw a single-use aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Pre-warm Media : Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Serial Dilution (Recommended) : To minimize precipitation, perform a serial dilution.
-
First, make an intermediate dilution of the DMSO stock in pre-warmed media.
-
Then, add this intermediate dilution to the final volume of your experimental media to reach the desired final concentration of this compound.
-
-
Direct Dilution (Use with Caution) : If performing a direct dilution, add the DMSO stock solution dropwise to the pre-warmed media while gently swirling or vortexing. This helps to disperse the compound quickly.
-
Final DMSO Concentration : Ensure the final concentration of DMSO in your cell culture is at a level that is non-toxic to your cells (typically ≤0.1%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Immediate Use : Use the freshly prepared working solution immediately, as this compound has limited stability in aqueous solutions.[6]
Visualizing Experimental Workflows
Workflow for Preparing this compound Working Solutions
Figure 1. Recommended workflow for preparing this compound working solutions for in vitro experiments.
Troubleshooting Logic for this compound Precipitation
Figure 2. Decision tree for troubleshooting this compound precipitation in aqueous buffers.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. apexbt.com [apexbt.com]
- 3. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mouse-tissue-lysis.com [mouse-tissue-lysis.com]
- 5. invivogen.com [invivogen.com]
- 6. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing VX-765 for Effective Caspase-1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the effective use of VX-765 in caspase-1 inhibition experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Question: My this compound is not dissolving properly. What should I do?
Answer: this compound has limited aqueous solubility.[1] For consistent results, it is crucial to prepare a stock solution in an appropriate organic solvent.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are the recommended solvents for preparing stock solutions of this compound.[2][3][4][5]
-
Stock Concentration: A common stock solution concentration is 100 mg/mL (approximately 200 mM) in DMSO.[2][3]
-
Preparation Protocol:
-
Allow the this compound powder to reach room temperature before opening the vial to prevent moisture condensation.[1]
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex the solution until the powder is completely dissolved.
-
-
Storage: Store the stock solution at -20°C. It is stable for up to one month when stored properly. Avoid repeated freeze-thaw cycles.[2][4]
Question: I am not observing the expected inhibition of IL-1β release. What are the possible reasons?
Answer: Several factors can contribute to a lack of IL-1β inhibition. Consider the following troubleshooting steps:
-
Cell Priming: Ensure that your cells, such as human peripheral blood mononuclear cells (PBMCs) or the THP-1 monocytic cell line, are properly primed with a stimulus like Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) before adding this compound. Priming is necessary to upregulate the expression of pro-IL-1β.[6]
-
Inflammasome Activation: After priming and treatment with this compound, a second signal is required to activate the inflammasome and induce caspase-1 activity. Common activators include ATP (e.g., 2.5 mM) or Nigericin (e.g., 5 µM).[6]
-
This compound Concentration and Incubation Time: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Refer to the table below for recommended concentration ranges. Ensure you are pre-incubating the cells with this compound for a sufficient time (e.g., 30-60 minutes) before adding the inflammasome activator.[3][6]
-
Prodrug Conversion: this compound is a prodrug that is converted to its active form, VRT-043198, by plasma esterases.[2][7][8] In cell culture, this conversion may be less efficient than in vivo. Consider this when interpreting your results.
Question: I am observing unexpected cell death in my experiments. Is this due to this compound toxicity?
Answer: this compound is generally considered non-toxic at effective concentrations.[4] However, if you observe excessive cell death, consider these points:
-
Pyroptosis Inhibition: this compound is known to inhibit pyroptosis, a form of inflammatory cell death mediated by caspase-1.[2][8] Therefore, it should reduce, not increase, this specific type of cell death.
-
Off-Target Effects: While highly selective for caspase-1 and caspase-4, extremely high concentrations of this compound might have off-target effects.[6] Ensure you are using the inhibitor within the recommended concentration range.
-
Experimental Controls: Include appropriate vehicle controls (e.g., DMSO at the same concentration as in your this compound-treated samples) to rule out solvent-induced toxicity.
-
Cell Health: Ensure your cells are healthy and not stressed before starting the experiment, as this can make them more susceptible to any compound treatment.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its active form, VRT-043198, for caspase-1 inhibition in various experimental systems.
| Compound | Assay Type | Cell/Enzyme System | Effective Concentration (IC₅₀/Kᵢ) | Reference |
| VRT-043198 | Enzymatic Assay | Recombinant Human Caspase-1 | Kᵢ: ~0.8 nM | [3][6] |
| VRT-043198 | Enzymatic Assay | Recombinant Human Caspase-4 | Kᵢ: <0.6 nM | [3][6] |
| This compound | Cell-Based Assay (IL-1β Release) | Human PBMCs | IC₅₀: ~0.7 µM (as VRT-043198) | [6] |
| This compound | Cell-Based Assay (IL-1β Release) | Human Whole Blood | IC₅₀: 1.9 µM | [3] |
| This compound | In vivo (LPS-induced IL-1β production) | Mouse Model | EDₘₐₓ = 100 mg/kg, p.o. | [4] |
| This compound | In vivo (Collagen-induced arthritis) | Mouse Model | 100 mg/kg, p.o. | [8][9] |
| This compound | In vivo (Diabetic Nephropathy) | Mouse Model | 100 mg/kg | [10] |
Experimental Protocols
1. In Vitro Cell-Based Assay for IL-1β Release
This protocol measures the inhibition of caspase-1 activity by assessing the downstream release of IL-1β from cultured immune cells.[6]
-
Materials:
-
Immune cells (e.g., human PBMCs or THP-1 cells)
-
Cell culture medium
-
LPS (Lipopolysaccharide)
-
This compound
-
Inflammasome activator (e.g., ATP or Nigericin)
-
ELISA kit for human IL-1β
-
-
Procedure:
-
Seed the immune cells in a 96-well plate at an appropriate density.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes.
-
Stimulate the inflammasome with a second signal, such as ATP (e.g., 2.5 mM) or Nigericin (e.g., 5 µM), for an additional 30-60 minutes.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
2. Lactate Dehydrogenase (LDH) Assay for Pyroptosis
This assay measures the release of LDH from cells, which is an indicator of lytic cell death, such as pyroptosis.[6]
-
Materials:
-
Supernatant from the IL-1β release assay
-
LDH cytotoxicity assay kit
-
-
Procedure:
-
Use a portion of the same supernatant collected for the IL-1β ELISA.
-
Perform the LDH assay according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
-
Visualizations
Caption: Canonical Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: Workflow for In Vitro Validation of this compound Inhibitory Activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as Belnacasan, is an orally bioavailable prodrug.[6][8] In the body, it is rapidly converted by esterases into its active metabolite, VRT-043198.[2][6] VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4.[2][6] It works by covalently modifying a cysteine residue in the active site of these caspases, which blocks their enzymatic activity.[2] This inhibition prevents the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, and also blocks pyroptosis, a form of inflammatory cell death.[2][6]
Q2: What is the difference between this compound and VRT-043198?
A2: this compound is the prodrug form, which is more suitable for oral administration in vivo.[8] VRT-043198 is the active metabolite that directly inhibits caspase-1.[2] For in vitro enzymatic assays, it is recommended to use VRT-043198 directly. For cell-based and in vivo experiments, this compound is commonly used.
Q3: Is this compound selective for caspase-1?
A3: this compound's active form, VRT-043198, is highly selective for caspase-1 and caspase-4.[2][6] It shows significantly less activity against other caspases, such as caspase-3, -6, -7, -8, and -9, making it a valuable tool for specifically studying the roles of inflammatory caspases.[4][6]
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound is orally bioavailable and has been used in numerous in vivo animal models of inflammatory diseases, including rheumatoid arthritis, skin inflammation, and diabetic nephropathy.[8][10][11]
Q5: How should I store this compound?
A5: this compound powder should be stored desiccated at -20°C.[5] Stock solutions in DMSO or ethanol should also be stored at -20°C and are typically stable for up to one month.[2][4] It is important to avoid repeated freeze-thaw cycles.[2] Aqueous solutions of this compound are not recommended for long-term storage.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Caspase-1/4 Inhibitor, this compound [sigmaaldrich.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. This compound ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Identifying and mitigating off-target effects of VX-765
Welcome to the Technical Support Center for VX-765. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and informative visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Belnacasan, is a prodrug that is orally bioavailable. In vivo, it is converted by plasma esterases into its active metabolite, VRT-043198.[1] VRT-043198 is a potent and selective inhibitor of the caspase-1 subfamily of cysteine proteases, primarily targeting caspase-1 (also known as Interleukin-Converting Enzyme or ICE) and caspase-4.[1][2][3] It functions by covalently modifying the catalytic cysteine residue in the active site of these caspases.[3] This inhibition blocks the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can prevent pyroptosis, a form of inflammatory cell death.[3][4]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effects of this compound are the inhibition of caspase-1 and caspase-4.[1][2] This leads to reduced production of IL-1β and IL-18, which are key mediators of inflammation.[1] While VRT-043198, the active form of this compound, is highly selective for caspase-1 and caspase-4, it may inhibit other caspases at higher concentrations.[1][5] Some studies have suggested that this compound may have indirect downstream effects on other signaling pathways, such as the PI3K-Akt, Rap1, and HIF-1 pathways, likely as a consequence of its anti-inflammatory activity rather than direct off-target inhibition.[5]
Q3: My experimental results are inconsistent when using this compound. What could be the cause?
A3: Inconsistent results with this compound can stem from several factors. A primary reason is its nature as a prodrug; this compound requires conversion to its active form, VRT-043198, by cellular esterases.[1] The expression and activity of these esterases can vary between different cell lines and experimental systems, leading to variability in the effective concentration of the active inhibitor. For in vitro studies, using the active metabolite VRT-043198 directly can provide more consistent results.[1] Additionally, as a covalent inhibitor, the duration of action of VRT-043198 can be long-lasting, and incomplete washout between experiments could lead to cumulative effects.
Q4: I am observing unexpected cytotoxicity in my cell-based assays with this compound. Is this a known off-target effect?
A4: Unexpected cytotoxicity is not a commonly reported on-target effect of this compound. The active form, VRT-043198, has been shown to have minimal activity in cellular models of apoptosis.[1] If you observe significant cytotoxicity, it is crucial to investigate potential causes such as compound purity, high concentrations leading to off-target effects on other cellular components, or sensitivity of the specific cell line being used. It is also important to rule out vehicle-induced toxicity by including appropriate controls in your experiment.[1]
Troubleshooting Guides
Issue 1: Lack of Efficacy (No Inhibition of IL-1β or IL-18 Secretion)
-
Possible Cause 1: Inefficient Prodrug Conversion.
-
Troubleshooting Step: For in vitro experiments, consider using the active metabolite, VRT-043198, to bypass the need for enzymatic conversion.[1] If using this compound is necessary, ensure your cell line has sufficient esterase activity.
-
-
Possible Cause 2: Incomplete Inflammasome Activation.
-
Troubleshooting Step: Caspase-1 activation requires an inflammasome complex to be formed. Ensure your experimental protocol includes both a priming signal (e.g., LPS to induce pro-IL-1β expression) and an activation signal (e.g., ATP, nigericin) to trigger inflammasome assembly.[1]
-
-
Possible Cause 3: Suboptimal Inhibitor Concentration.
Issue 2: Observed Phenotype Does Not Correlate with Caspase-1 Inhibition
-
Possible Cause: Off-Target Effects.
-
Troubleshooting Step 1: Use a Structurally Different Caspase-1 Inhibitor. If a different inhibitor targeting caspase-1 produces the same phenotype, it is more likely to be an on-target effect.
-
Troubleshooting Step 2: Perform a Rescue Experiment. If possible, use a cell line expressing a mutant form of caspase-1 that is resistant to VRT-043198. If the phenotype is reversed in these cells, it strongly suggests an on-target mechanism.
-
Troubleshooting Step 3: Profile for Off-Target Interactions. Employ techniques such as Activity-Based Protein Profiling (ABPP) or Cellular Thermal Shift Assay (CETSA) to identify other potential protein targets of VRT-043198 in your experimental system.
-
Quantitative Data Summary
Table 1: Selectivity Profile of VRT-043198 (Active Metabolite of this compound)
| Target | K_i (nM) | Selectivity vs. Caspase-1 | Reference |
| Caspase-1 | 0.8 | - | [2] |
| Caspase-4 | <0.6 | N/A | [2] |
| Caspase-3 | >1000 | >1250-fold | [5][6] |
| Caspase-6 | >1000 | >1250-fold | [5][6] |
| Caspase-7 | >1000 | >1250-fold | [5][6] |
| Caspase-8 | >1000 | >1250-fold | [5][6] |
| Caspase-9 | >1000 | >1250-fold | [5][6] |
Note: Data represents the inhibitory constant (K_i) and demonstrates high selectivity for caspase-1 and -4 over other caspases.
Experimental Protocols
Protocol 1: General Workflow for Identifying Off-Target Effects
This protocol outlines a general approach to systematically investigate potential off-target effects of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[7]
-
Cell Treatment: Treat intact cells with either vehicle control or various concentrations of VRT-043198 for a specified time.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., caspase-1) using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of VRT-043198 indicates target engagement.
Protocol 3: Activity-Based Protein Profiling (ABPP) for Selectivity Profiling
ABPP uses chemical probes that covalently bind to the active site of enzymes to profile their activity in complex biological samples.[8]
-
Proteome Preparation: Prepare cell or tissue lysates under native conditions.
-
Competitive Inhibition: Pre-incubate the proteome with either vehicle control or varying concentrations of VRT-043198 for a specific time.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., containing an iodoacetamide (B48618) or acrylamide (B121943) warhead) tagged with a reporter (e.g., biotin (B1667282) or a fluorophore).
-
Reaction Quenching and Analysis: Stop the labeling reaction and analyze the results. For fluorescent probes, this can be done by SDS-PAGE and in-gel fluorescence scanning. For biotinylated probes, enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and identification and quantification by mass spectrometry.
-
Data Analysis: A decrease in the labeling of a protein in the presence of VRT-043198 indicates that the compound is binding to and inhibiting that protein.
Signaling Pathway Diagrams
Diagram 1: this compound Mechanism of Action and On-Target Effects
Caption: this compound is converted to VRT-043198, which inhibits caspase-1.
Diagram 2: Troubleshooting Logic for Lack of Efficacy
Caption: Troubleshooting guide for addressing lack of this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. VX765, a Specific Caspase-1 Inhibitor, Alleviates Lung Ischemia Reperfusion Injury by Suppressing Endothelial Pyroptosis and Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Why is VX-765 not inhibiting IL-1β secretion in my experiment?
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with VX-765-mediated inhibition of IL-1β secretion in their experiments. This document provides a series of frequently asked questions (FAQs) and troubleshooting steps to identify and resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inhibiting IL-1β secretion in my experiment?
If you are observing a lack of IL-1β inhibition after treatment with this compound, there are several potential reasons, ranging from experimental setup to the biological mechanisms at play. This guide will walk you through a systematic troubleshooting process to identify the root cause.
Troubleshooting Workflow Diagram
Caption: A stepwise guide to troubleshooting the lack of IL-1β inhibition by this compound.
Troubleshooting Guide
Step 1: Verify Experimental Setup and Protocol
Incorrect experimental conditions can be a primary source of unexpected results. Please review your protocol against the standard methodology provided below.
Standard In Vitro Protocol for IL-1β Secretion Assay
This protocol is a general guideline for inducing IL-1β secretion in macrophages (e.g., THP-1 cells or bone marrow-derived macrophages).
-
Cell Culture and Priming (Signal 1):
-
Plate cells at an appropriate density. For THP-1 cells, differentiate with Phorbol 12-myristate 13-acetate (PMA) for 3-24 hours.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours. This step is crucial to induce the transcription of pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with this compound at the desired concentration for at least 30-60 minutes before inflammasome activation.
-
-
Inflammasome Activation (Signal 2):
-
Activate the inflammasome with a suitable agonist. Common activators for the NLRP3 inflammasome include:
-
ATP (2.5-5 mM) for 30-60 minutes.
-
Nigericin (5-10 µM) for 30-60 minutes.
-
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted IL-1β using an ELISA kit.
-
Collect cell lysates to measure pro-IL-1β levels by Western blot to ensure the priming step was successful.
-
Step 2: Assess Cell Health and Viability
Cell viability is critical for a successful experiment. Excessive cell death can lead to the non-specific release of cellular contents, including pro-IL-1β, which can interfere with your results.
-
Recommendation: Perform a cell viability assay, such as Trypan Blue exclusion, MTT, or LDH release assay, in parallel with your main experiment. A significant decrease in viability in your control (non-VX-765 treated) wells may indicate that your inflammasome activator concentration is too high or the incubation time is too long.
Step 3: Confirm Inflammasome Activation and Caspase-1 Activity
For this compound to work, the canonical inflammasome pathway leading to caspase-1 activation must be engaged.
-
Verification:
-
Caspase-1 Activity: In your positive control (inflammasome activator, no this compound), measure caspase-1 activity. This can be done using a fluorescent substrate assay (e.g., FLICA) or by Western blot for the cleaved (active) form of caspase-1 (p20 subunit) in the cell supernatant.
-
IL-1β in Control: Ensure that you are detecting a robust IL-1β signal in your positive control. If not, the issue may lie with the priming or activation steps.
-
Step 4: Evaluate this compound and Its Activation
This compound is a prodrug that requires conversion to its active form, VRT-043198, by cellular esterases.[1][2]
-
Potential Issues & Solutions:
-
This compound Quality: Ensure the integrity of your this compound compound. If possible, use a fresh batch or a compound from a reputable supplier.
-
Prodrug Conversion: In some cell types or in vitro systems lacking sufficient esterase activity, the conversion of this compound to VRT-043198 may be inefficient. Consider using the active metabolite, VRT-043198, directly in your experiment.
-
Concentration: Verify that you are using an appropriate concentration of this compound. The IC50 for VRT-043198 is in the nanomolar range for inhibiting IL-1β release.[3]
-
Quantitative Data for this compound and its Active Metabolite
| Compound | Target | Ki | IC50 (IL-1β release) |
| VRT-043198 | Caspase-1 | 0.8 nM | 0.67 ± 0.55 nM (PBMCs) |
| VRT-043198 | Caspase-4 | 0.6 nM | 1.9 ± 0.80 nM (Whole Blood) |
Data compiled from multiple sources.[3]
Step 5: Investigate Alternative IL-1β Processing Pathways
If you have confirmed your experimental setup, cell health, inflammasome activation, and the activity of your this compound, it is possible that IL-1β is being processed and secreted through a caspase-1 independent pathway.
-
Caspase-1 Independent Mechanisms: Several other proteases can cleave pro-IL-1β to its active form, including:
-
Neutrophil elastase and Proteinase 3 (PR3): Predominantly in neutrophils.
-
Chymase: Found in mast cells.
-
Caspase-8: Can also be involved in pro-IL-1β processing.[4]
-
-
How to Investigate:
-
Cell Type: Consider if your cell type is known to utilize these alternative pathways. For example, if you are working with neutrophils, caspase-1 independent mechanisms are more likely.
-
Inhibitors: Use inhibitors of these alternative proteases in conjunction with this compound to see if you can achieve complete inhibition of IL-1β secretion.
-
Signaling Pathways for IL-1β Processing
Canonical Inflammasome Pathway (this compound Target)
Caption: The canonical NLRP3 inflammasome pathway for IL-1β processing, which is inhibited by this compound.
Alternative IL-1β Processing Pathways
Caption: Caspase-1 independent pathways for pro-IL-1β cleavage.
By systematically working through these troubleshooting steps, you should be able to identify the reason for the lack of IL-1β inhibition in your experiment and take corrective actions to achieve your desired results.
References
- 1. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 3. Caspase-1 Independent IL-1β Activation in Neutrophil Dependent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inflammasome activation cellular assays [bio-protocol.org]
Improving the stability of VX-765 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-1 inhibitor, VX-765.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as Belnacasan, is a prodrug that acts as a potent and selective inhibitor of caspase-1.[1] As a prodrug, this compound is inactive and is converted in cell culture systems containing serum, or in vivo, to its active metabolite, VRT-043198, by plasma and liver esterases.[2][3] VRT-043198 then covalently modifies a catalytic cysteine residue in the active site of caspase-1, blocking its activity.[1] This inhibition prevents the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18 and can block pyroptosis, a form of inflammatory cell death.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, anhydrous DMSO. To maintain the stability of the compound, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from moisture.[4][5] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.[4] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
Q3: What is the stability of this compound in cell culture media?
A3: The stability of this compound in cell culture media is highly dependent on the presence of serum (e.g., Fetal Bovine Serum, FBS). This compound is an ester-based prodrug and is converted to its active form, VRT-043198, by esterases present in serum.[2][3] In aqueous solutions without esterases, this conversion is significantly slower.[2] The half-life of this compound in mouse plasma has been reported to be approximately 3.2 hours, indicating rapid conversion in the presence of high esterase activity.[6] In cell culture media containing 10% FBS, a similar rapid conversion should be expected. Therefore, when designing experiments, it is crucial to consider that the active compound, VRT-043198, is the primary species responsible for caspase-1 inhibition. For experiments in serum-free media, the conversion to the active form will be minimal.
Q4: Why am I seeing inconsistent results with this compound in my cell-based assays?
A4: Inconsistent results with this compound can arise from several factors:
-
Prodrug Conversion: The degree of conversion of this compound to its active form, VRT-043198, can vary depending on the concentration and esterase activity of the serum used in your cell culture medium. Different lots of FBS can have varying levels of esterase activity.
-
Compound Stability: Improper storage of stock solutions, such as repeated freeze-thaw cycles or extended storage of working dilutions in aqueous media, can lead to degradation of the compound.
-
Solubility Issues: this compound is poorly soluble in aqueous solutions. If not properly dissolved in DMSO before adding to the medium, it can precipitate, leading to a lower effective concentration.
-
pH of the Medium: The stability of this compound can be affected by the pH of the cell culture medium. It is important to ensure the medium is properly buffered and maintained at the optimal physiological pH for your cells (typically pH 7.2-7.4).[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of caspase-1 activity | 1. Insufficient conversion to active form: The cell culture medium may lack sufficient esterase activity (e.g., serum-free media or low serum concentration). 2. Degradation of this compound: The compound may have degraded due to improper storage or handling. 3. Precipitation of the compound: this compound may have precipitated out of the solution if not properly dissolved. | 1. Ensure your cell culture medium contains a sufficient concentration of serum (e.g., 10% FBS) to facilitate the conversion of this compound to VRT-043198. For serum-free conditions, consider using the active metabolite VRT-043198 directly. 2. Prepare fresh working solutions from a properly stored, single-use aliquot of the DMSO stock solution for each experiment. 3. Ensure the DMSO stock solution is fully dissolved before adding it to the cell culture medium. Add the stock solution to the medium while gently vortexing to ensure proper mixing. |
| High variability between experiments | 1. Inconsistent prodrug conversion: Different lots of serum with varying esterase activity may have been used. 2. Inconsistent preparation of working solutions: Variations in the dilution process can lead to different final concentrations. | 1. If possible, use the same lot of serum for a series of related experiments to minimize variability in esterase activity. 2. Follow a standardized and precise protocol for preparing working solutions from the stock solution. |
| Unexpected cytotoxicity | 1. High DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high. 2. Off-target effects: At very high concentrations, this compound or its active metabolite may have off-target effects. | 1. Ensure the final DMSO concentration in your experiments is below the toxic level for your specific cell line (typically ≤0.5%). Run a vehicle control with the same concentration of DMSO. 2. Perform a dose-response curve to determine the optimal concentration of this compound for your experiment that effectively inhibits caspase-1 without causing significant cytotoxicity. |
Quantitative Data Summary
Table 1: Stability and Physicochemical Properties of this compound and VRT-043198
| Parameter | This compound (Prodrug) | VRT-043198 (Active Metabolite) | Reference(s) |
| Molecular Weight | 509.00 g/mol | 480.94 g/mol | |
| Solubility | Soluble in DMSO and ethanol | - | |
| Aqueous Stability (pH 7) | Moderate | Moderate | [9] |
| Aqueous Stability (pH 2) | Unstable (40% degradation after 3.5 hours) | Stable | [9][10] |
| Aqueous Stability (pH 8) | Moderate | Stable | [9] |
| Plasma Half-life (in vivo, mouse) | 3.2 hours | 1 hour (in brain) | [6] |
Table 2: Recommended Working Concentrations and Conditions
| Application | Cell Type | Recommended Concentration Range | Key Considerations |
| Inhibition of IL-1β release | Human PBMCs | 0.1 - 10 µM | Pre-incubation with this compound for at least 30 minutes before stimulation is recommended.[4] |
| Pyroptosis Inhibition | Various | 10 - 50 µM | The effective concentration may vary depending on the cell type and the stimulus used to induce pyroptosis. |
| General Cell Culture | Various | 1 - 50 µM | Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
Experimental Protocols
Protocol: Assessing the Stability and Conversion of this compound to VRT-043198 in Cell Culture Media by LC-MS/MS
This protocol outlines a method to quantify the concentrations of both this compound and its active metabolite, VRT-043198, in cell culture media over time.
Materials:
-
This compound
-
VRT-043198 (for standard curve)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Media:
-
Prepare the desired cell culture medium supplemented with the appropriate concentration of FBS (e.g., 10%).
-
Pre-warm the medium to 37°C in a cell culture incubator.
-
-
Spiking of this compound:
-
Prepare a fresh working solution of this compound from a DMSO stock.
-
Spike the pre-warmed cell culture medium with this compound to the desired final concentration (e.g., 10 µM). Ensure thorough mixing.
-
-
Incubation and Sampling:
-
Incubate the medium at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), collect an aliquot (e.g., 100 µL) of the medium.
-
Immediately snap-freeze the samples in liquid nitrogen and store at -80°C until analysis to prevent further conversion or degradation.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw the samples on ice.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC-MS/MS method for the separation and quantification of this compound and VRT-043198. This will involve optimizing chromatographic conditions (column, mobile phase, gradient) and mass spectrometric parameters (ion transitions, collision energies).
-
Prepare standard curves for both this compound and VRT-043198 in the same cell culture medium to enable accurate quantification.
-
-
Data Analysis:
-
Calculate the concentrations of this compound and VRT-043198 at each time point.
-
Plot the concentration of each compound versus time to determine the rate of conversion and degradation.
-
Calculate the half-life (t½) of this compound in the cell culture medium.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Belnacasan (this compound) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. purmabiologics.com [purmabiologics.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Figure 1, Aqueous stability of prodrugs this compound (1)(♦) and NCGC-00185682 (3)(X) and drugs VRT-043198 (2b)(▴), NCGC-00183434/CID-44620939/ML132 (4)(■) and NCGC-00183681 (16)(●) at neutral (pH 7 - black), acidic (pH 2 - red), and basic (pH 8 - blue) conditions - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
How to control for potential cytotoxicity of VX-765
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-1 inhibitor, VX-765.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available prodrug that is converted by plasma esterases into its active metabolite, VRT-043198.[1][2][3] VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4.[1][2][3][4][5][6][7] Caspase-1 is a critical enzyme in the inflammasome signaling pathway, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1][8] By inhibiting caspase-1, this compound blocks the release of these cytokines and can prevent a form of inflammatory cell death called pyroptosis.[1][9]
Q2: What are the recommended working concentrations for this compound in in vitro experiments?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, typical concentrations for in vitro assays range from 0.1 to 10 μM.[10] For example, a concentration of 25 μM has been used in rat cardiac fibroblasts.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: Is this compound cytotoxic?
While this compound's primary role is to inhibit inflammation and pyroptosis, like any compound, it can exhibit cytotoxicity at high concentrations or under certain conditions. It is crucial to distinguish between the intended inhibition of pyroptotic cell death and unintended cytotoxic effects on cell viability. One study noted that when assessing the effects of this compound, there was no discernible change in NLRP3 and pro-caspase 1 expression at different doses, suggesting a lack of toxicity at the tested concentrations.[9] However, it is essential to empirically determine the cytotoxic potential of this compound in your specific experimental model.
Q4: How can I control for potential off-target effects of this compound?
While VRT-043198, the active form of this compound, is highly selective for caspase-1 and caspase-4 over other caspases, off-target effects are always a possibility with small molecule inhibitors.[4] One study suggested that the mechanism by which this compound activates PI3 kinase is unknown and could be an off-target effect. To control for potential off-target effects, consider the following:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired inhibition of caspase-1 activity to minimize the risk of off-target effects.
-
Include multiple controls: Use appropriate vehicle controls (e.g., DMSO) and consider using a structurally unrelated caspase-1 inhibitor as a comparator.
-
Rescue experiments: If a phenotype is observed, attempt to rescue it by adding downstream products of the inhibited pathway (e.g., IL-1β).
-
Knockdown/knockout models: To confirm that the observed effect is due to caspase-1 inhibition, compare the results from this compound treatment with those from cells where caspase-1 has been genetically silenced (e.g., using siRNA or in a knockout cell line).[5]
Troubleshooting Guide
Problem: I am observing a high level of cell death in my this compound treated group compared to the vehicle control.
Possible Cause & Solution:
-
Concentration of this compound is too high: The concentration of this compound may be in a cytotoxic range for your specific cell type.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 for cytotoxicity. Start with a broad range of concentrations and narrow it down to find the optimal non-toxic concentration that still effectively inhibits caspase-1.
-
-
Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) may be causing cytotoxicity, especially at higher concentrations.[10]
-
Troubleshooting Step: Ensure the final concentration of the solvent in your culture medium is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1% for DMSO).
-
-
Incorrect assessment of cell death: The observed cell death may be the intended outcome if your experimental model involves pyroptosis, which this compound is designed to inhibit.
-
Troubleshooting Step: Use specific markers to distinguish between different cell death pathways (e.g., apoptosis, necrosis, pyroptosis). For instance, assess caspase-3/7 activity for apoptosis and LDH release for membrane integrity loss, which is characteristic of pyroptosis and necrosis.
-
Problem: I am not observing any effect of this compound on IL-1β secretion.
Possible Cause & Solution:
-
This compound is not being activated: this compound is a prodrug and requires esterases to be converted to its active form, VRT-043198.[1] Some cell culture systems, particularly those using serum-free media, may lack sufficient esterase activity.
-
Troubleshooting Step: Consider pre-incubating this compound in media containing serum or adding a source of esterases. Alternatively, use the active form, VRT-043198, directly in your experiments.
-
-
Inflammasome is not activated: Caspase-1 needs to be activated by an inflammasome complex to process pro-IL-1β. If the inflammasome is not activated in your cells, you will not see IL-1β production, and thus no effect of a caspase-1 inhibitor.
-
Troubleshooting Step: Ensure your experimental protocol includes a stimulus to activate the inflammasome (e.g., LPS followed by ATP or nigericin).[11]
-
-
Concentration of this compound is too low: The concentration of this compound may be insufficient to inhibit caspase-1 in your system.
-
Troubleshooting Step: Perform a dose-response experiment to determine the effective concentration for inhibiting IL-1β secretion in your specific cell type.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of VRT-043198 (Active form of this compound)
| Target | Inhibition Constant (Ki) | IC50 | Cell Type/System | Reference |
| Caspase-1 | ~0.8 nM | ~0.7 µM | Human PBMCs | [2][3][4][5][6][7] |
| Caspase-4 | <0.6 nM | - | Cell-free assay | [2][3][4][5][6][7] |
| IL-1β release | - | 1.9 µM | Whole blood | [3] |
Table 2: Exemplary In Vitro and In Vivo Concentrations of this compound
| Application | Concentration/Dose | Cell Type/Model | Reference |
| In Vitro | 25 µM | Rat Cardiac Fibroblasts | [5] |
| In Vitro | 0.1 - 10 µM | General Assays | [10] |
| In Vivo | 16 mg/kg | Rats | [5] |
| In Vivo | 25-50 mg/kg | Rodents | [10] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the LDH Release Assay
This protocol measures the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom tissue culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and the corresponding vehicle control. Include wells with untreated cells for a negative control and wells for a maximum LDH release control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add lysis buffer (provided in the kit) to the maximum LDH release control wells.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix from the kit to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment using the formula provided in the assay kit's manual, which generally follows: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Maximum LDH Release Absorbance - Negative Control Absorbance)] * 100
Protocol 2: Assessing Cell Viability using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired duration.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[12]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. VRT-043198 - Immunomart [immunomart.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing the Bioavailability of VX-765 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the bioavailability of the caspase-1 inhibitor, VX-765, in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, also known as Belnacasan, is an orally available prodrug of VRT-043198, a potent and selective inhibitor of caspase-1.[1][2] Caspase-1 is a key enzyme in the inflammatory pathway, and its inhibition is a promising therapeutic strategy for a variety of inflammatory diseases. However, this compound is a hydrophobic molecule with limited aqueous solubility, which can lead to poor and variable absorption from the gastrointestinal tract, thus limiting its oral bioavailability and therapeutic efficacy in animal studies.
Q2: What are the common administration routes for this compound in animal studies?
A2: The most frequently reported routes of administration for this compound in animal studies are oral (p.o.) via gavage and intraperitoneal (i.p.) injection.[2][3][4] The choice of route depends on the specific experimental design and therapeutic goal.
Q3: What are the known solubility characteristics of this compound?
A3: this compound is reported to be insoluble in water.[1] However, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) at ≥313 mg/mL and in ethanol (B145695) at ≥50.5 mg/mL (with sonication).[1]
Troubleshooting Guide
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause: Poor dissolution and absorption of the compound from the gastrointestinal tract due to its low aqueous solubility. The formulation used may not be optimal for enhancing solubility.
Solutions:
-
Formulation Optimization:
-
Vehicle Selection: For basic suspensions, vehicles such as 20% Cremophor EL in water have been used for oral gavage and intraperitoneal injections in mice.[3][5][6] Other common vehicles for poorly soluble compounds that can be explored include solutions containing polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or Tween 80.[7]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can enhance its solubility and dissolution rate. Common polymers used for ASDs include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC). The formulation can be prepared by methods such as spray-drying or hot-melt extrusion.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs like this compound.
-
-
Dose Escalation: If the formulation cannot be immediately optimized, a dose-escalation study can be performed to determine if higher doses can achieve therapeutic plasma concentrations. Studies in mice have used oral doses ranging from 10 to 100 mg/kg.[1]
Experimental Protocol: Preparation of a this compound Suspension in 20% Cremophor EL for Oral Gavage in Mice
Materials:
-
This compound powder
-
Cremophor EL
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg), the number of animals, and their average weight.
-
Prepare a 20% Cremophor EL solution by mixing one part Cremophor EL with four parts sterile water.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the 20% Cremophor EL solution to the this compound powder to achieve the final desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse, assuming a 0.25 mL gavage volume).
-
Vortex the mixture vigorously for several minutes to create a uniform suspension.
-
For difficult-to-suspend particles, brief sonication may be applied.
-
Visually inspect the suspension for uniformity before each administration.
Issue 2: High variability in plasma concentrations between animals.
Possible Cause: Inconsistent dosing, variability in gastrointestinal physiology (e.g., food effects), or instability of the formulation.
Solutions:
-
Standardize Dosing Technique: Ensure consistent and accurate administration, especially for oral gavage, to minimize variability.
-
Control for Food Effects: Fasting animals overnight before dosing can reduce variability in gastric emptying and intestinal transit time.
-
Assess Formulation Stability: The stability of the this compound formulation should be evaluated under the conditions of preparation and storage. As a dipeptide ester prodrug, this compound may be susceptible to hydrolysis. Stability can be assessed by analyzing the concentration of this compound in the formulation over time using a validated analytical method (e.g., HPLC-MS/MS).
Issue 3: Difficulty in achieving and maintaining therapeutic concentrations of the active metabolite, VRT-043198.
Possible Cause: this compound is a prodrug that requires in vivo conversion to its active form, VRT-043198.[1] The rate and extent of this conversion can be a limiting factor.
Solutions:
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) administration can bypass the gastrointestinal absorption barrier and may lead to more consistent and higher plasma concentrations of the active metabolite. Studies have reported the use of i.p. injections of this compound in mice.[5][8]
-
Pharmacokinetic Modeling: Conduct a pharmacokinetic study to characterize the absorption, distribution, metabolism, and excretion (ADME) of both this compound and VRT-043198. This will help in understanding the conversion kinetics and designing an appropriate dosing regimen.
Experimental Protocol: Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
This compound formulation (e.g., in 20% Cremophor EL)
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Prepare the this compound formulation as described for oral gavage.
-
Gently restrain the mouse to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure that the needle has not entered a blood vessel or internal organ.
-
Inject the calculated volume of the this compound suspension.
-
Return the mouse to its cage and monitor for any adverse reactions.
Quantitative Data Summary
Currently, there is a lack of publicly available, direct comparative studies showcasing the quantitative improvement in bioavailability for different this compound formulations. The following table summarizes reported dosing regimens from various animal studies.
| Animal Model | Disease Model | Route of Administration | Dose | Vehicle | Reference |
| Mice | Collagen-Induced Arthritis | p.o. | 10, 25, 50, 100 mg/kg (twice daily) | Not specified | [1] |
| Mice | Ovarian Injury | p.o. (gavage) | 100 mg/kg (once daily) | 20% Cremophor EL | [3] |
| Humanized Mice | HIV-1 Infection | i.p. | 200 mg/kg (once daily) | 20% Cremophor | [5][6] |
| Mice | Collagen-Induced Arthritis | i.p. | 100 mg/kg (twice daily) | Not specified | [8] |
| Rats | Myocardial Infarction | i.v. | 16 mg/kg | Not specified | [9] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Enhancing this compound Bioavailability
Caption: Workflow for improving this compound bioavailability.
Logical Relationship for Troubleshooting Low Plasma Concentrations
Caption: Troubleshooting low this compound plasma levels.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound has a Protective Effect on Mice with Ovarian Injury Caused by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The caspase-1 inhibitor VX765 upregulates connexin 43 expression and improves cell–cell communication after myocardial infarction via suppressing the IL-1β/p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of VX-765
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of the caspase-1 inhibitor, VX-765.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound, also known as Belnacasan, is a selective, orally available prodrug.[1][2] In vivo, it is rapidly converted by plasma esterases into its active metabolite, VRT-043198.[2][3] This active form potently and selectively inhibits caspase-1 by covalently modifying a catalytic cysteine residue in the enzyme's active site.[1][3] Caspase-1 is a critical enzyme in the inflammatory response, responsible for cleaving the precursors of interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[4][5] By inhibiting caspase-1, this compound effectively blocks the release of these key pro-inflammatory cytokines and can also inhibit a form of inflammatory cell death known as pyroptosis.[2][3]
Q2: What are the primary causes of batch-to-batch variability for a small molecule inhibitor like this compound? A2: Batch-to-batch variability in small molecules can stem from several factors during manufacturing and handling.[6] Key causes include minor differences in the purity profile, the presence of different polymorphs (crystalline forms) which can affect solubility and bioavailability, and variations in physical properties like particle size and surface area.[7][8] Inconsistencies in processing, storage, and handling can also contribute to observed differences in performance.[7][9]
Q3: How should I properly dissolve and store this compound to minimize variability? A3: Proper handling is crucial for consistent results. This compound is insoluble in water but highly soluble in DMSO and ethanol.[3][10] It is recommended to prepare a concentrated stock solution, for example, 100 mM in anhydrous DMSO.[3][11] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[11][12] Store these aliquots desiccated at -20°C or below; under these conditions, the solid form is stable for at least 12 months, and stock solutions are stable for up to one month.[10][13] When preparing working solutions, add the DMSO stock dropwise to your aqueous buffer while vortexing to prevent precipitation.[11]
Q4: My experimental results with a new batch of this compound are different from the previous one. What should I do first? A4: The first step is to systematically verify your experimental procedure and the integrity of the new compound batch. Prepare a fresh stock solution from the new batch, ensuring complete dissolution.[14] Qualify the new batch by running a dose-response curve in a standardized, well-characterized assay and compare the resulting IC50 value to that obtained with a previous, trusted batch. This will confirm if the new batch has comparable potency in your experimental system.
Q5: Could the conversion of the prodrug this compound to its active form, VRT-043198, be a source of variability? A5: Yes, this is a potential source of variability, particularly in in vitro experiments. This compound requires conversion to its active form, VRT-043198, by esterase enzymes.[3] The concentration and activity of these esterases can vary between different cell types, cell culture medium formulations (especially the serum source and concentration), and tissue homogenates. This can lead to inconsistent levels of the active inhibitor, affecting the apparent potency of this compound between experiments.
Physicochemical and Handling Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Chemical Formula | C₂₄H₃₃ClN₄O₆ | [3][10] |
| Molecular Weight | 509.00 g/mol | [3][13] |
| CAS Number | 273404-37-8 | [3][10] |
| Purity | Typically ≥97% (HPLC/UHPLC) | [3][10][13] |
| Appearance | White to off-white solid | [13][15] |
| Solubility | Insoluble in H₂O; ≥100 mg/mL in DMSO; ≥50.5 mg/mL in Ethanol | [3][10][13] |
| Storage (Solid) | Store desiccated at -20°C or below. | [10] |
| Storage (Solution) | Aliquot and store at -20°C for up to 1 month. Avoid freeze-thaw. | [3][11][13] |
Troubleshooting Guide for Batch-to-Batch Variability
Issue 1: Reduced Potency or Inconsistent IC50 Values Between Batches
-
Potential Cause: Differences in compound purity, solubility, or degradation.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Contact the supplier for the CoA for each batch. Compare the reported purity values. Even small differences in purity can impact potency.
-
Ensure Complete Solubilization: Before each experiment, visually inspect your stock solution for any precipitate. If unsure, briefly vortex and warm the solution. Always prepare working dilutions in your final assay buffer immediately before use to minimize the risk of precipitation.[11][12]
-
Prepare Fresh Stock Solutions: Do not use old stock solutions. Small molecule inhibitors can degrade over time, especially if not stored properly.[14] Prepare a fresh stock from the solid compound for your qualification experiments.
-
Perform a Qualification Assay: Use the protocol provided below (Protocol 1) to directly compare the potency (IC50) of the new batch against a previously validated batch in a controlled experiment.
-
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
-
Potential Cause: Presence of active impurities or differences in the compound's physical form (polymorphism).
-
Troubleshooting Steps:
-
Review the CoA: Check the CoA for any information on impurities.
-
Validate Vehicle Controls: Run parallel experiments with the highest concentration of the vehicle (e.g., DMSO) used in your this compound dilutions to ensure the observed toxicity is not due to the solvent.
-
Test a Different Lot: If toxicity persists and is unique to a specific batch, it is highly indicative of an issue with that lot. Contact the supplier with your findings and CoA details.
-
Standardize Assays: Be aware that different crystalline forms (polymorphs) of a compound can have different dissolution rates and bioavailability, which may manifest as altered activity or toxicity.[7] Running a standard qualification assay for every new batch is the best way to ensure consistency.
-
Mandatory Visualizations
Caption: this compound inhibits the canonical inflammasome signaling pathway.
Caption: Workflow for troubleshooting this compound batch-to-batch variability.
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound using an In Vitro IL-1β Release Assay
This protocol describes how to compare the potency of two different batches of this compound using lipopolysaccharide (LPS) and nigericin (B1684572) to induce caspase-1-dependent IL-1β secretion from human THP-1 monocytes.
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
LPS (from E. coli O111:B4)
-
Nigericin sodium salt
-
This compound (Batch A - Reference, Batch B - New)
-
Anhydrous DMSO
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
-
-
Methodology:
-
Cell Differentiation:
-
Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in a 96-well plate (100 µL/well).
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours to differentiate cells into macrophage-like cells. After incubation, gently wash cells twice with warm PBS to remove non-adherent cells and replace with fresh, serum-free media.
-
-
Compound Preparation:
-
Prepare fresh 100 mM stock solutions of Batch A and Batch B of this compound in anhydrous DMSO.
-
Perform serial dilutions of each stock in serum-free media to create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, ... 0.78 µM final concentrations, keeping the final DMSO concentration constant and below 0.1%).
-
-
Priming and Inhibition:
-
Prime the differentiated THP-1 cells with LPS (1 µg/mL) for 3-4 hours to induce expression of pro-IL-1β and NLRP3.
-
After priming, remove the media and add the media containing the various dilutions of this compound (Batch A or B) or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Inflammasome Activation:
-
Add Nigericin to a final concentration of 10 µM to all wells (except for negative controls) to activate the NLRP3 inflammasome.
-
Incubate for 1-2 hours at 37°C.
-
-
Endpoint Analysis:
-
Carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any cell debris.
-
Measure the concentration of mature IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
For each batch, plot the IL-1β concentration against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each batch.
-
Compare the IC50 values. A significant deviation (>3-fold) in the IC50 of Batch B from Batch A indicates a difference in potency.
-
-
Protocol 2: Preparation and Storage of this compound Stock Solutions
This protocol ensures optimal solubility and stability of this compound.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
-
Methodology:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.
-
Stock Solution Preparation (e.g., 100 mM):
-
Aseptically weigh the required amount of this compound powder. For 1 mL of a 100 mM stock, you would need 50.9 mg of this compound (MW=509.0 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile, low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Crucially, avoid repeated freeze-thaw cycles of the stock solution. [3]
-
-
Preparation of Working Solution:
-
When ready to use, thaw a single aliquot at room temperature.
-
For the final dilution into your aqueous buffer or cell culture medium, add the this compound stock solution dropwise to the buffer while gently vortexing or swirling. This helps prevent the compound from precipitating out of the solution.[11]
-
-
References
- 1. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. invivogen.com [invivogen.com]
- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Caspase-1/4 Inhibitor, this compound [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: VX-765 Dissolution and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective dissolution and storage of the caspase-1 inhibitor, VX-765 (Belnacasan).
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for dissolving this compound?
A1: The most highly recommended and commonly used solvents for dissolving this compound are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2][3][4][5] Both solvents are effective for preparing concentrated stock solutions.
Q2: What is the maximum solubility of this compound in the recommended solvents?
A2: this compound exhibits high solubility in both DMSO and ethanol. Specific values from various suppliers can be found in the data table below. Generally, concentrations of up to 100 mg/mL in DMSO and ethanol are achievable.[1] One source indicates solubility of ≥313 mg/mL in DMSO and ≥50.5 mg/mL in ethanol with the aid of ultrasonication.[2][3]
Q3: Are there any alternative solvents I can use to dissolve this compound?
A3: While DMSO and ethanol are the preferred solvents for preparing stock solutions, Dimethylformamide (DMF) has also been reported as a viable solvent with a solubility of 30 mg/ml.[5] For specific in vivo applications, this compound can be formulated in co-solvent systems, which are not recommended for long-term storage but are suitable for immediate use in animal studies. These formulations often involve a primary solvent like DMSO, which is then diluted in a vehicle containing agents such as PEG300, Tween-80, Cremophor EL, or corn oil.[1][6][7]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO to avoid moisture absorption which can reduce the solubility of this compound.[1] Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Add the desired volume of solvent to the solid and vortex or sonicate briefly to ensure complete dissolution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
Q5: What are the optimal storage conditions for this compound?
A5: Solid this compound should be stored desiccated at -20°C.[3][4] Stock solutions prepared in DMSO or ethanol should also be stored at -20°C. When stored correctly, reconstituted this compound is stable for up to 6 months. To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.
Q6: Is this compound soluble in aqueous solutions?
A6: this compound is insoluble in water.[1][2][3] When preparing working solutions for cell-based assays, the DMSO or ethanol stock solution should be diluted into your aqueous buffer or cell culture medium. It is important to ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting stock solution in aqueous media. | The aqueous solubility of this compound is very low. The concentration of the organic solvent in the final solution may be too high, causing the compound to "crash out." | 1. Increase the final volume of the aqueous solution to further dilute the organic solvent. 2. Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing. 3. For cell culture experiments, ensure the final concentration of DMSO or ethanol is at a non-toxic level for your cells (typically ≤ 0.1% v/v). |
| Difficulty dissolving the compound, even in recommended solvents. | The this compound powder may have absorbed moisture, or the solvent may not be of high purity. | 1. Ensure the vial of solid this compound is brought to room temperature before opening. 2. Use fresh, anhydrous grade DMSO or high-purity ethanol.[1] 3. Briefly sonicate the solution to aid dissolution.[2][3] |
| Inconsistent results in biological assays. | 1. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate pipetting of the viscous DMSO stock solution. | 1. Prepare fresh stock solutions regularly and store them in small aliquots at -20°C. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of viscous solutions. |
| Cloudiness or crystals observed in the stock solution after storage. | The compound has precipitated out of the solvent, which could be due to temperature fluctuations or the solvent absorbing moisture. | 1. Warm the stock solution to room temperature and vortex or sonicate to redissolve the compound. 2. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 100 | ~196.5 | [1] |
| DMSO | ≥313 | ≥615 | [2][3] |
| DMSO | 30 | ~59 | [5] |
| Ethanol | 100 | ~196.5 | [1] |
| Ethanol | ≥50.5 (with ultrasonic) | ≥99.2 | [2][3] |
| Ethanol | 30 | ~59 | [5] |
| DMF | 30 | ~59 | [5] |
| Ethanol:PBS (pH 7.2) (1:9) | 0.1 | ~0.2 | [5] |
Molecular Weight of this compound is approximately 509.0 g/mol .
Experimental Protocols
Protocol: Measuring Inhibition of IL-1β Release in THP-1 Cells
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on the NLRP3 inflammasome-mediated release of IL-1β in a human monocytic cell line (THP-1).
Workflow for IL-1β Release Inhibition Assay
Caption: Workflow for assessing this compound-mediated inhibition of IL-1β release in THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 48 hours.
-
After differentiation, remove the PMA-containing medium, wash the adherent cells gently with PBS, and add fresh, PMA-free medium. Allow the cells to rest for 24 hours before treatment.
-
-
This compound Treatment and Inflammasome Activation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Pre-treat the differentiated THP-1 cells with the various concentrations of this compound or vehicle control for 1 hour.
-
Prime the inflammasome by adding LPS to each well to a final concentration of 1 µg/mL and incubate for 3-4 hours. This step upregulates the expression of pro-IL-1β.
-
Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (e.g., 2.5-5 mM) or Nigericin (e.g., 5-10 µM), and incubate for an additional 30-60 minutes.
-
-
Measurement of IL-1β Release:
-
Following incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell monolayer.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway
This compound is a prodrug that is converted to its active form, VRT-043198, which potently inhibits caspase-1. Caspase-1 is a critical enzyme in the inflammatory response, responsible for the maturation of the pro-inflammatory cytokines IL-1β and IL-18. The activation of caspase-1 is typically mediated by a multi-protein complex called the inflammasome, with the NLRP3 inflammasome being one of the most well-characterized.
NLRP3 Inflammasome Activation Pathway and Site of this compound Inhibition
Caption: The NLRP3 inflammasome pathway leading to caspase-1 activation and subsequent cytokine maturation and pyroptosis, with the inhibitory action of this compound highlighted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Belnacasan (this compound) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
VX-765 degradation products and their potential impact
Welcome to the technical support center for VX-765. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential issues related to the degradation of this compound and its active metabolite, VRT-043198.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
A1: this compound is a prodrug that is rapidly converted to its active form, VRT-043198, through the action of plasma and liver esterases.[1] In aqueous solutions, this conversion also occurs, albeit at a slower rate.[1] Therefore, the primary "degradation" product in a biological or experimental context is the active caspase-1 inhibitor, VRT-043198.
Q2: How stable is this compound in solution?
A2: The stability of this compound in aqueous solution is pH-dependent. One study showed that in neutral water (pH 7), over 50% of this compound decomposed after 48 hours. This degradation is accelerated under both acidic (pH 2) and basic (pH 8) conditions.[2] For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure maximum potency and reproducibility, this compound should be handled with care:
-
Solid Form: Store the solid compound desiccated at -20°C.
-
Stock Solutions: For optimal solubility, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10–50 mM).[3] Aliquot the stock solution and store it desiccated at -20°C for several months.[3]
-
Working Dilutions: Prepare fresh working dilutions in your buffered assay medium (e.g., HEPES or PBS at pH 7.5) immediately before use.[3] Avoid repeated freeze-thaw cycles of the stock solution.[4]
Q4: How stable is the active metabolite, VRT-043198?
A4: The active metabolite, VRT-043198, is generally more stable than the prodrug this compound in neutral and acidic conditions. However, it shows moderate degradation at a basic pH of 8.[2]
Q5: Can degradation of this compound impact my experimental results?
A5: Yes, the degradation of this compound, primarily its conversion to VRT-043198, can significantly impact experimental outcomes. If this compound degrades prematurely in your stock solution or experimental setup, you will have a higher concentration of the active inhibitor, VRT-043198, than intended. This could lead to an overestimation of the potency of this compound in your assays. It is crucial to use freshly prepared solutions and follow proper storage procedures to minimize this variability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Degradation of this compound in stock or working solutions. | Prepare fresh stock and working solutions of this compound for each experiment. Ensure proper storage of the solid compound and stock solutions as recommended. |
| Higher than expected potency of this compound | Premature conversion of this compound to its active form, VRT-043198, in the experimental setup. | Minimize the pre-incubation time of this compound in aqueous buffers before adding to the assay. Consider running a time-course experiment to assess the stability of this compound in your specific assay conditions. |
| Precipitation of this compound in aqueous buffers | This compound is hydrophobic and has low solubility in water.[3] | Ensure the final concentration of DMSO or other organic solvent is sufficient to maintain solubility and is compatible with your experimental system. Prepare working dilutions just before use.[3] |
Quantitative Data Summary
The following table summarizes the stability of this compound and its active metabolite VRT-043198 in aqueous solutions at different pH levels, as determined by LCMS analysis over 96 hours.[2]
| Compound | Condition | Stability |
| This compound | Neutral (pH 7) | Moderate degradation (>50% decomposed after 48 hours) |
| Acidic (pH 2) | Amplified degradation | |
| Basic (pH 8) | Amplified degradation | |
| VRT-043198 | Neutral (pH 7) | Stable |
| Acidic (pH 2) | Stable | |
| Basic (pH 8) | Moderate degradation |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for monitoring the degradation of this compound to VRT-043198 in a given solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
VRT-043198 (as a reference standard)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade formic acid (FA)
-
Your experimental buffer of interest
-
HPLC system with a UV detector and a C18 column
Method:
-
Standard Preparation:
-
Prepare a stock solution of this compound and VRT-043198 in DMSO at a known concentration (e.g., 10 mM).
-
Create a series of dilutions of each standard in your mobile phase to generate a standard curve for quantification.
-
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental buffer at the desired concentration.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Quench any further degradation by diluting the aliquot in a solution that stabilizes the compounds, such as a mixture of acetonitrile and water with 0.1% formic acid.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compounds. For example:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where both this compound and VRT-043198 have good absorbance (this may need to be determined empirically, but a starting point could be around 254 nm).
-
-
Data Analysis:
-
Identify the peaks for this compound and VRT-043198 in your chromatograms based on the retention times of the standards.
-
Use the standard curve to quantify the concentration of this compound and VRT-043198 in your samples at each time point.
-
Plot the concentration of this compound over time to determine its degradation rate in your specific buffer.
-
Visualizations
Caption: Conversion of this compound to its active form and subsequent degradation.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Refining Experimental Design to Minimize VX-765 Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability when using the caspase-1 inhibitor, VX-765.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as Belnacasan, is a prodrug that is converted by plasma esterases into its active metabolite, VRT-043198.[1][2] VRT-043198 is a potent and selective inhibitor of caspase-1 and caspase-4.[1][3][4] Caspase-1 is a key enzyme in the inflammasome pathway, responsible for the maturation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[2] By inhibiting caspase-1, this compound effectively reduces the release of these cytokines and can block pyroptosis, a form of inflammatory cell death.[2]
Q2: What are the primary sources of experimental variability when using this compound?
A2: The main sources of variability in experiments with this compound include:
-
Inconsistent conversion to its active form: The conversion of the prodrug this compound to the active VRT-043198 depends on the activity of plasma and liver esterases.[4] The level of esterase activity can differ between cell lines, primary cells, and in vivo models, leading to variable inhibitor potency.
-
Solubility and stability issues: this compound is poorly soluble in aqueous solutions and is susceptible to degradation.[5] Improper dissolution or storage can lead to precipitation and loss of activity.
-
Variations in cell culture conditions: Cell density, serum concentration, and the overall health of the cells can impact inflammasome activation and the efficacy of the inhibitor.
-
Inconsistent inflammasome activation: The timing and concentration of priming agents (like LPS) and activation stimuli (like ATP or nigericin) are critical for reproducible inflammasome activation.
-
Assay-specific variability: Each downstream assay (e.g., ELISA, LDH assay, Western blot) has its own potential for variability, which can be compounded by the experimental conditions.
Q3: How should I prepare and store this compound to ensure stability and consistency?
A3: To maintain the stability and consistency of this compound:
-
Reconstitution: Dissolve this compound in a high-quality, anhydrous solvent like DMSO or ethanol.[2][5]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10-100 mM in DMSO).[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
-
Storage: Store the stock solution at -20°C. The reconstituted product is generally stable for up to 6 months at this temperature.[2]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. When diluting in aqueous buffers or cell culture media, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: High Variability in IL-1β Secretion Inhibition
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Activity | Ensure consistent and complete solubilization of this compound. Prepare fresh dilutions for each experiment from a single-use aliquot of the stock solution. Consider that the conversion of this compound to its active form can be variable. |
| Variable Inflammasome Activation | Standardize the priming and activation steps. Use a consistent source and lot of LPS. Optimize the concentration and incubation time for both the priming (LPS) and activation (e.g., ATP, nigericin) signals for your specific cell type. |
| Cell Density and Health | Seed cells at a consistent density for all experiments. Ensure cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells can exhibit altered inflammasome responses. |
| ELISA Performance | Follow the ELISA kit manufacturer's protocol precisely. Ensure proper washing steps to minimize background signal.[6][7] Use a consistent plate reader and settings. Run appropriate controls, including vehicle-only and unstimulated cells. |
Issue 2: Inconsistent Caspase-1 Activity Measurements
| Potential Cause | Troubleshooting Step |
| Suboptimal Assay Buffer | Ensure the assay buffer contains a reducing agent like DTT and is at the optimal pH.[3] |
| Incorrect Substrate Concentration | Use a substrate concentration that is appropriate for the enzyme and within the linear range of the assay. |
| Variable Cell Lysis | Ensure complete and consistent cell lysis to release all active caspase-1. Keep lysates on ice to prevent degradation of the enzyme. |
| Fluorescence/Colorimetric Reader Settings | Use the correct excitation and emission wavelengths for the fluorogenic substrate or the correct wavelength for the colorimetric substrate.[8] |
Issue 3: Discrepancies in Cell Death/Pyroptosis Readouts (LDH Assay)
| Potential Cause | Troubleshooting Step |
| Background LDH Release | High background LDH can be due to cell death from other causes or excessive cell manipulation. Handle cells gently and ensure they are healthy before starting the experiment. |
| Timing of Measurement | The kinetics of pyroptosis can vary. Perform a time-course experiment to determine the optimal time point for measuring LDH release after inflammasome activation. |
| Distinguishing Pyroptosis from Other Cell Death | LDH release is a marker of membrane integrity loss, which can occur in other forms of cell death like necrosis. Confirm pyroptosis by demonstrating caspase-1 dependence using this compound and by observing other hallmarks like ASC speck formation or GSDMD cleavage.[9][10] |
| Assay Interference | Some compounds or media components can interfere with the LDH assay. Run appropriate controls, including a cell-free control with your experimental compounds. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Cell Type | Application | Recommended Concentration | Reference |
| Human PBMCs | IL-1β Release Inhibition | 0.1 - 10 µM | [3] |
| THP-1 cells | Inflammasome Inhibition | 1 - 25 µM | [11] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Inhibition | 1 - 20 µM | [12] |
| Humanized Mouse Splenocytes | In vivo studies | 50 mg/kg | [13] |
Table 2: IC50 and Ki Values for this compound and its Active Metabolite VRT-043198
| Compound | Target | IC50 | Ki | Reference |
| This compound | IL-1β Release (LPS-stimulated PBMCs) | ~0.7 µM | N/A | [14] |
| VRT-043198 | Caspase-1 | N/A | 0.8 nM | [3][4] |
| VRT-043198 | Caspase-4 | N/A | <0.6 nM | [3][4] |
Experimental Protocols
Protocol 1: IL-1β Release Assay in THP-1 Macrophages
-
Cell Culture: Culture THP-1 monocytes and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 48-72 hours).
-
Priming: Prime the differentiated THP-1 cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control (DMSO) for 1 hour.
-
Activation: Stimulate the NLRP3 inflammasome by adding 5 mM ATP for 30-60 minutes or 5 µM Nigericin for 1-2 hours.
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Protocol 2: Caspase-1 Activity Assay
-
Sample Preparation: Lyse the cells (treated as described in Protocol 1) using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well black plate, add an equal amount of protein from each sample.
-
Substrate Addition: Add a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC) to each well.
-
Measurement: Immediately measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 400/505 nm) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the caspase-1 activity.
Protocol 3: LDH Release Assay for Pyroptosis
-
Experimental Setup: Follow the same steps for cell culture, priming, inhibitor treatment, and activation as in Protocol 1.
-
Sample Collection: After the activation step, collect the cell culture supernatant.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).
Protocol 4: ASC Speck Formation Assay by Immunofluorescence
-
Cell Culture on Coverslips: Seed and differentiate THP-1 cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Prime, treat with this compound, and activate the cells as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against ASC. Follow with a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Count the number of cells with ASC specks (distinct, bright puncta) and express it as a percentage of the total number of cells.
Mandatory Visualizations
Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing inflammasome inhibition with this compound.
Caption: Troubleshooting flowchart for addressing experimental variability with this compound.
References
- 1. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. propyl-pseudo-utp.com [propyl-pseudo-utp.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of VX-765 and MCC950 in the Inhibition of the NLRP3 Inflammasome
In the landscape of inflammatory disease research and drug development, the NLRP3 inflammasome has emerged as a critical target. This multiprotein complex is a key component of the innate immune system, and its dysregulation is implicated in a host of chronic inflammatory and autoimmune disorders. Consequently, the development of specific inhibitors for the NLRP3 pathway is of significant interest. This guide provides a detailed comparison of two prominent small molecule inhibitors: VX-765 and MCC950, focusing on their efficacy, mechanisms of action, and the experimental data supporting their characterization.
Mechanism of Action: Targeting Different Points in the Inflammasome Cascade
The primary distinction between this compound and MCC950 lies in their molecular targets within the NLRP3 inflammasome signaling pathway. MCC950 is a direct inhibitor of the NLRP3 protein itself, whereas this compound targets the downstream effector enzyme, caspase-1.
MCC950 is a potent and highly specific inhibitor that directly engages the NLRP3 protein.[1][2][3] It functions by binding to the Walker B motif within the NACHT domain of NLRP3.[3][4] This interaction prevents ATP hydrolysis, a critical step for the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly.[2][3] By blocking this upstream event, MCC950 effectively prevents the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[2] Importantly, MCC950's specificity is a key attribute, as it does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][2]
This compound , on the other hand, is a prodrug that is converted in the body by plasma esterases to its active form, VRT-043198.[5][6] VRT-043198 is a potent inhibitor of caspase-1.[5][7] It acts by covalently modifying the catalytic cysteine residue in the active site of caspase-1, thereby blocking its enzymatic activity.[5][7] As caspase-1 is the final effector protease of the inflammasome complex responsible for cleaving pro-IL-1β and pro-IL-18 into their active forms, its inhibition by this compound effectively suppresses the inflammatory response.[5][7] While primarily known as a caspase-1 inhibitor, some studies suggest that this compound may also have a novel role in antagonizing the assembly of the NLRP3 inflammasome itself.[8][9] this compound also exhibits inhibitory activity against caspase-4.[5][10]
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. scispace.com [scispace.com]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. apexbt.com [apexbt.com]
- 7. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 8. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
A Head-to-Head Comparison of VX-765 and Other Caspase-1 Inhibitors
For researchers and drug development professionals navigating the landscape of inflammatory pathway modulators, selecting the appropriate inhibitor is critical. Caspase-1, a key enzyme in the innate immune system, represents a major therapeutic target for a host of inflammatory diseases. Its activation by inflammasome complexes triggers the maturation of potent pro-inflammatory cytokines, IL-1β and IL-18, and initiates a form of inflammatory cell death known as pyroptosis.[1] This guide provides an objective, data-driven comparison of VX-765 (Belnacasan) with other notable caspase-1 inhibitors, offering insights into their potency, selectivity, and mechanisms of action.
Mechanism of Action: A Common Target
Most inhibitors targeting caspase-1, including this compound, are active site-directed. They typically act through the covalent modification of the catalytic cysteine residue within the enzyme's active site, effectively blocking its proteolytic activity.[1][2][3] this compound is an orally available prodrug that is rapidly converted by plasma esterases into its active metabolite, VRT-043198.[1][4][5] This active form is a potent and selective inhibitor of the caspase-1 subfamily of caspases.[4]
Quantitative Comparison of Caspase Inhibitors
The efficacy and potential for off-target effects of a caspase inhibitor are defined by its potency (typically measured by IC50 or Ki values) and its selectivity against other caspase enzymes. An ideal caspase-1 inhibitor demonstrates high potency for its target while showing minimal activity against other caspases, particularly the apoptotic caspases (e.g., caspase-3, -8, -9).
The table below summarizes the in vitro inhibitory activity of VRT-043198 (the active form of this compound) and other common caspase inhibitors against a panel of human caspases. Lower values indicate greater potency.
| Inhibitor | Target Caspase(s) | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-6 | Caspase-8 | Caspase-9 | Caspase-10 |
| VRT-043198 (Active this compound) | Caspase-1, Caspase-4 | 0.204 nM | >10,000 nM | 14.5 nM | 10.6 nM | >10,000 nM | 3.3 nM | 5.07 nM | 66.5 nM |
| Pralnacasan (VX-740) | Caspase-1 | Potent | Low Activity | Moderate Activity | N/A | Low Activity | Low Activity | Low Activity | N/A |
| IDN-6556 (Emricasan) | Pan-caspase | Potent | Potent | Potent | Potent | Potent | Potent | Potent | Potent |
| Ac-YVAD-CHO | Caspase-1 | Potent | Low Activity | Low Activity | N/A | Low Activity | Low Activity | Low Activity | N/A |
| Z-VAD-FMK | Pan-caspase | Potent | Potent | Potent | Potent | Potent | Potent | Potent | Potent |
Inhibitor Profiles:
-
This compound (VRT-043198): Demonstrates high potency and selectivity for caspase-1.[4] It also potently inhibits caspase-4, another inflammatory caspase involved in non-canonical inflammasome pathways.[1] Its selectivity against apoptotic caspases like caspase-3 and -6 is excellent.[3][6]
-
Pralnacasan (VX-740): A related compound that also shows good selectivity for caspase-1 over apoptotic caspases, though it may have some activity against other inflammatory caspases.[6][7]
-
IDN-6556 (Emricasan): An irreversible pan-caspase inhibitor, meaning it broadly inhibits multiple caspases, including both inflammatory and apoptotic ones.[8][9] While effective at blocking general caspase activity, its lack of selectivity makes it unsuitable for studies requiring specific inhibition of caspase-1.[3][8]
-
Ac-YVAD-CHO: A widely used research tool, this peptide aldehyde is a potent and reversible inhibitor of caspase-1.[6]
-
Z-VAD-FMK: A pan-caspase inhibitor commonly used as a broad-spectrum control to inhibit most caspase activity in experimental settings.[6]
Visualizing the Molecular Environment
To understand the context in which these inhibitors function, it is essential to visualize the key signaling pathways and experimental workflows.
Canonical Inflammasome Signaling Pathway
The activation of caspase-1 is a tightly regulated process controlled by multiprotein complexes called inflammasomes. The NLRP3 inflammasome is one of the most well-characterized. Its activation involves a two-signal process that culminates in the cleavage of pro-caspase-1 into its active form. Active caspase-1 then proteolytically matures pro-IL-1β and pro-IL-18 and cleaves Gasdermin D to induce pyroptosis.
Caption: Canonical NLRP3 inflammasome pathway leading to Caspase-1 activation and inhibition point.
Experimental Protocols
Accurate comparison of inhibitor performance relies on standardized and reproducible experimental methods.
In Vitro Caspase Activity Assay (Fluorometric)
This protocol details a common method to determine the IC50 value of an inhibitor against a specific caspase enzyme.
Objective: To quantify the potency of an inhibitor by measuring its ability to block the activity of purified, recombinant caspase-1.
Materials:
-
Recombinant active human caspase-1
-
Caspase-1 inhibitor (e.g., this compound's active form, VRT-043198)
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose.[6]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the caspase-1 inhibitor in assay buffer. A typical starting concentration might be 10 µM, diluted in 10 steps. Include a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor dilutions.[6]
-
Enzyme Preparation: Dilute the recombinant active caspase-1 to the desired working concentration in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
Reaction Setup: In a 96-well black microplate, add the diluted inhibitor at various concentrations. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).[6]
-
Enzyme Addition: Add the diluted caspase-1 to each well (except the negative control).
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Substrate Addition: Initiate the reaction by adding the fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC) to all wells. A typical final concentration is 50 µM.[6]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: ~400 nm, Emission: ~505 nm for AFC) every 1-2 minutes for 30-60 minutes.[6]
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the positive control (enzyme only).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[6]
-
Experimental Workflow for Inhibitor Validation
The comprehensive evaluation of a novel caspase-1 inhibitor follows a logical progression from broad screening to specific validation.
Caption: A typical workflow for the screening and validation of novel Caspase-1 inhibitors.
Conclusion
The choice of a caspase-1 inhibitor should be guided by the specific requirements of the experiment or therapeutic goal.
-
For studies requiring highly selective inhibition of caspase-1 and caspase-4, This compound is a superior choice due to its high potency and well-documented selectivity profile against apoptotic caspases.[1][3]
-
Pralnacasan (VX-740) may also be suitable for selective caspase-1 inhibition.[6]
-
For experiments needing a broad blockade of apoptosis and inflammation, a pan-caspase inhibitor like IDN-6556 or Z-VAD-FMK would be appropriate, with the understanding that the observed effects are not specific to caspase-1.[6][8]
It is always recommended to validate the effects and confirm the selectivity of any inhibitor within the specific experimental system being used. This guide provides a foundation for making an informed decision based on currently available comparative data.
References
- 1. invivogen.com [invivogen.com]
- 2. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of this compound and VX-740 on chondrogenesis and inflammatory cytokine release in murine micromass cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The caspase inhibitor IDN-6556 prevents caspase activation and apoptosis in sinusoidal endothelial cells during liver preservation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Validating VX-765's Caspase-1 Inhibition: A Comparative Guide Using Knockout Mice
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a pharmacological inhibitor is a critical step. This guide provides a comparative analysis of the caspase-1 inhibitor VX-765, using caspase-1 knockout mice as the gold standard for validation. By examining experimental data, we can objectively assess how the effects of this compound in wild-type animals compare to the phenotype of mice genetically deficient in caspase-1.
This compound is a prodrug that is converted in vivo to its active form, VRT-043198, a potent inhibitor of caspase-1.[1][2] Caspase-1 is a key enzyme in the inflammatory response, responsible for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] To validate that the therapeutic effects of this compound are indeed mediated through the inhibition of caspase-1, a direct comparison with caspase-1 knockout (Casp1-/-) mice is the ideal experimental approach. While direct head-to-head studies are not always available, evidence from studies using upstream knockout models, such as NLRP3-/- mice, provides strong validation for the on-target effects of this compound.
The Inflammasome Pathway and this compound's Mechanism of Action
The activation of caspase-1 is tightly regulated by multiprotein complexes called inflammasomes. Upon detection of cellular danger signals, sensor proteins like NLRP3 assemble the inflammasome, which then activates pro-caspase-1 into its active form. Active caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving inflammation. This compound, through its active metabolite, directly inhibits the enzymatic activity of caspase-1, thus blocking this inflammatory cascade.[1]
Comparative Analysis: this compound Effects in Wild-Type vs. Knockout Mice
The ideal validation of this compound's on-target effects would involve a three-arm study: a wild-type control group, a wild-type group treated with this compound, and a caspase-1 knockout group. In a disease model driven by caspase-1-mediated inflammation, the phenotype of the this compound-treated wild-type mice should closely mimic that of the caspase-1 knockout mice.
Table 1: Comparative Effects of this compound and Gene Knockout in an Atherosclerosis Model
| Feature | Wild-Type (ApoE-/-) | Wild-Type (ApoE-/-) + this compound | NLRP3-/- ApoE-/- | NLRP3-/- ApoE-/- + this compound |
| Atherosclerotic Lesion Size | Significant | Significantly Reduced | - | No significant effect of this compound |
| Vascular Inflammation | Present | Significantly Reduced | - | No significant effect of this compound |
| Macrophage Autophagy | Normal | Enhanced | - | No significant effect of this compound |
Data summarized from a study on atherosclerosis in ApoE-/- mice.[3]
The key finding is that the beneficial effects of this compound on reducing atherosclerosis and vascular inflammation were abrogated in mice lacking NLRP3.[3] This strongly indicates that this compound's therapeutic action is dependent on the NLRP3 inflammasome pathway, which is a primary activator of caspase-1.
Experimental Data from this compound Studies in Wild-Type Mice
Numerous studies have demonstrated the efficacy of this compound in various disease models in wild-type mice, providing a baseline for comparison with the known phenotype of caspase-1 knockout mice.
Table 2: Effects of this compound in Various Mouse Models of Disease
| Disease Model | Key Findings with this compound Treatment | Reference |
| Collagen-Induced Arthritis | Reduced joint clinical scores, synovitis, and bone erosion. Decreased serum IL-1β and IL-18. | [4] |
| HIV-1 Infection (Humanized Mice) | Reduced viral load, decreased total HIV-1 DNA, and reduced circulating IL-18 and TNF-α. | [5][6] |
| Aging (SAMP8 Mice) | Reduced caspase-1 activity and tau hyperphosphorylation in the brain. | [7] |
These findings in this compound-treated wild-type mice align with the expected phenotype of caspase-1 knockout mice, which are known to be resistant to inflammatory stimuli and have impaired IL-1β and IL-18 production.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
-
Induction of Arthritis: Male DBA/1 mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization is given 21 days later.[4]
-
This compound Administration: Mice in the treatment group receive intraperitoneal injections of this compound (e.g., 100 mg/kg, twice daily) starting from the day of the booster immunization for a specified duration.[4]
-
Assessment: Clinical scores for arthritis severity, paw swelling, and joint histology are evaluated. Serum levels of IL-1β and IL-18 are measured by ELISA.[4]
Atherosclerosis Model
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis, are used.[3]
-
Diet and Treatment: Mice are fed a high-fat diet to induce atherosclerosis. A subset of these mice is treated with this compound, typically administered in the diet or via oral gavage.
-
Analysis: Aortic tissues are collected for histological analysis of atherosclerotic plaque size and composition. Markers of inflammation in the vasculature are assessed by immunohistochemistry or Western blot.
Conclusion
The use of knockout mice is an invaluable tool for validating the on-target effects of pharmacological inhibitors. While direct comparative studies of this compound in wild-type and caspase-1 knockout mice are not extensively published, the available evidence from studies using NLRP3 knockout mice provides strong validation for the specificity of this compound. The abrogation of this compound's protective effects in the absence of a key upstream activator of caspase-1 confirms its mechanism of action.[3] Furthermore, the consistent anti-inflammatory effects of this compound observed across various disease models in wild-type mice align with the known phenotype of caspase-1 deficiency. For researchers in drug development, these findings support the continued investigation of this compound as a specific and potent inhibitor of the caspase-1 pathway.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 6. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Inflammasome Inhibition: VX-765 (Belnacasan) vs. Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The inflammasome signaling cascade is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, targeting the inflammasome has emerged as a promising therapeutic strategy. This guide provides an objective, data-driven comparison of VX-765 (Belnacasan), a selective caspase-1 inhibitor, with other inflammasome inhibitors, focusing on their mechanisms of action, preclinical and clinical data, and experimental evaluation.
Mechanism of Action: Targeting Different Nodes of the Inflammasome Pathway
The canonical inflammasome pathway is a two-step process. A priming signal (Signal 1) upregulates the expression of inflammasome components, such as the NLRP3 sensor protein and pro-interleukin-1β (pro-IL-1β). An activation signal (Signal 2) then triggers the assembly of the inflammasome complex, leading to the activation of caspase-1. Activated caspase-1 is a cysteine protease responsible for the cleavage of pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1]
This compound and other inhibitors target this pathway at distinct points:
-
This compound (Belnacasan): This is an orally bioavailable prodrug that is rapidly converted in vivo to its active metabolite, VRT-043198.[2] VRT-043198 is a potent and selective inhibitor of caspase-1, acting through the covalent modification of the catalytic cysteine residue in the enzyme's active site.[3][4] By directly inhibiting the final effector enzyme of the inflammasome, this compound blocks the maturation and release of IL-1β and IL-18.[5][6] It also exhibits inhibitory activity against caspase-4.[3]
-
NLRP3 Inhibitors (e.g., MCC950): These small molecules, in contrast, act upstream of caspase-1. MCC950 directly binds to the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[5][7] This blockade inhibits the subsequent activation of caspase-1.
The choice between a caspase-1 inhibitor like this compound and an NLRP3 inhibitor depends on the specific pathological context and therapeutic goals. While both approaches aim to reduce inflammation, their distinct mechanisms may offer different efficacy and safety profiles in various diseases.
Comparative Efficacy: In Vitro and In Vivo Data
The potency and selectivity of inflammasome inhibitors are critical determinants of their therapeutic potential. The following tables summarize key quantitative data for this compound and other relevant inhibitors.
In Vitro Inhibitory Activity of Caspase Inhibitors
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Selectivity | Reference(s) |
| VRT-043198 (active form of this compound) | Caspase-1, Caspase-4 | 0.8 (Caspase-1), <0.6 (Caspase-4) | ~700 (IL-1β release from human PBMCs) | Highly selective against caspases-3, -6, -7, -8, and -9. | [3][8] |
| Pralnacasan (VX-740) | Caspase-1 | 1.4 | - | Selective for Caspase-1. | [8] |
| Emricasan (IDN-6556) | Pan-caspase | - | 0.4 (Caspase-1) | Broad-spectrum inhibitor of apoptotic and inflammatory caspases. | [8] |
Head-to-Head Comparison in a Preclinical Model of Acute Pancreatitis
A direct comparison in a caerulein-induced acute pancreatitis mouse model demonstrated that both this compound and the NLRP3 inhibitor MCC950 effectively mitigate pancreatic necrosis and systemic inflammation.[5][6]
| Treatment | Dosage | Key Findings | Reference(s) |
| This compound (Belnacasan) | 200 mg/kg, i.p. | Significantly reduced pancreatic cell death, lung injury, and serum levels of amylase, lipase, IL-1β, IL-6, and TNF-α. | [6] |
| MCC950 | 50 mg/kg, i.p. | Significantly reduced pancreatic cell death, lung injury, and serum levels of amylase, lipase, IL-1β, IL-6, and TNF-α. | [6] |
These findings suggest that targeting either the upstream NLRP3 inflammasome assembly or the downstream effector caspase-1 can be a viable therapeutic strategy in this model of acute inflammation.[5]
Experimental Protocols
Reproducible and well-defined experimental protocols are essential for the evaluation of inflammasome inhibitors.
In Vitro Assay: LPS-Induced IL-1β Release from Human PBMCs
This assay is a standard method to evaluate the potency of inflammasome inhibitors in a cellular context.
Objective: To measure the inhibitory effect of a compound on the release of IL-1β from lipopolysaccharide (LPS)- and ATP-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
LPS from E. coli
-
Adenosine 5'-triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in a 96-well plate at a density of 2 x 105 cells/well in RPMI 1640 medium with 10% FBS.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C.
-
Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-1β release for each concentration of the test compound and determine the IC50 value.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This model is frequently used to assess the in vivo efficacy of anti-inflammatory compounds for rheumatoid arthritis.
Objective: To evaluate the efficacy of a test compound in a mouse model of rheumatoid arthritis.
Animal Model: DBA/1 mice.
Procedure:
-
Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail on day 0.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin administration of the test compound (e.g., this compound, orally or intraperitoneally) either prophylactically (starting from day 0 or 21) or therapeutically (after the onset of clinical signs of arthritis).
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with a caliper) and clinical scoring based on erythema and swelling of the joints.
-
Histological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
Data Analysis: Compare the clinical scores, paw thickness, and histological scores between the treatment and vehicle control groups to determine the efficacy of the test compound.
Concluding Remarks
This compound (Belnacasan) is a potent and selective caspase-1 inhibitor with demonstrated preclinical efficacy in various models of inflammatory diseases.[9] Its mechanism of action, targeting a key downstream effector of the inflammasome, offers a direct approach to blocking the release of mature IL-1β and IL-18. The emergence of NLRP3 inhibitors like MCC950 provides an alternative strategy by targeting the inflammasome at an earlier stage of activation.[5]
The choice between these inhibitors will depend on the specific disease indication, the desired pharmacokinetic and pharmacodynamic profiles, and the relative contributions of caspase-1-dependent and -independent inflammatory pathways. While the clinical development of this compound has faced challenges, the extensive preclinical data continues to underscore the therapeutic potential of caspase-1 inhibition.[8] Further head-to-head comparative studies and clinical trials of both caspase-1 and NLRP3 inhibitors are warranted to fully elucidate their respective therapeutic utilities in the management of inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Inflammasome Inhibition: Reproducibility of Published Findings Using VX-765
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the caspase-1 inhibitor VX-765 with other inflammasome pathway inhibitors, supported by experimental data from published literature. We delve into the reproducibility of findings related to this compound and offer detailed experimental protocols for key assays to aid in your research and development endeavors.
Introduction to this compound and Inflammasome Inhibition
This compound, also known as Belnacasan, is a selective and orally bioavailable prodrug that is converted in vivo to its active metabolite, VRT-043198.[1] This active form potently and reversibly inhibits caspase-1, a key enzyme in the inflammasome signaling pathway.[2] The inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and can lead to a form of inflammatory cell death called pyroptosis.[2] By inhibiting caspase-1, this compound effectively blocks the release of these potent cytokines, thereby reducing inflammation.[3] Its efficacy has been demonstrated in various preclinical models of inflammatory diseases.[4]
Comparative Efficacy of Inflammasome Inhibitors
The following tables summarize quantitative data on the potency and efficacy of this compound and its alternatives from various preclinical studies.
Table 1: In Vitro Potency of Caspase-1 Inhibitors
| Inhibitor | Target(s) | Inhibition Type | Kᵢ (nM) | IC₅₀ (nM) | Key Characteristics |
| VRT-043198 (Active form of this compound) | Caspase-1, Caspase-4 | Covalent, Reversible | 0.8 (Caspase-1), <0.6 (Caspase-4)[1][5] | 0.204 (Caspase-1), 14.5 (Caspase-4), 470 (IL-1β release in PBMCs)[5][6] | High selectivity against apoptotic caspases. Orally available as a prodrug.[5][6] |
| Pralnacasan (VX-740) | Caspase-1 | Reversible | 1.4[7] | - | An earlier generation caspase-1 inhibitor.[7][8] |
| Ac-YVAD-CMK | Caspase-1 | Irreversible | - | - | A widely used peptide-based inhibitor, often employed as a positive control.[9] |
Table 2: Comparative Efficacy of Inflammasome Inhibitors in Preclinical Models
| Inhibitor | Target | Disease Model | Key Findings | Reference |
| This compound | Caspase-1 | Caerulein-induced acute pancreatitis (mice) | Mitigated pancreatic necrosis and systemic inflammation. | [10] |
| MCC950 | NLRP3 | Caerulein-induced acute pancreatitis (mice) | Mitigated pancreatic necrosis and systemic inflammation. | [10] |
| INF39 | NLRP3 | DNBS-induced colitis (rats) | More effective than the caspase-1 inhibitor YVAD in reducing systemic and bowel inflammatory alterations. | |
| Ac-YVAD-cmk | Caspase-1 | DNBS-induced colitis (rats) | Less effective than the NLRP3 inhibitor INF39 in ameliorating macroscopic and microscopic damage scores. |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome and the point of inhibition by this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and this compound inhibition.
Experimental Workflow for Inflammasome Inhibitor Testing
This diagram outlines a typical in vitro workflow for evaluating the efficacy of inflammasome inhibitors like this compound.
Caption: In vitro workflow for evaluating inflammasome inhibitors.
Experimental Protocols
1. In Vitro Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1 and the inhibitory effect of compounds like this compound's active metabolite, VRT-043198.
-
Principle: A fluorogenic or colorimetric substrate for caspase-1 (e.g., Ac-YVAD-AMC or Ac-YVAD-pNA) is cleaved by active caspase-1, releasing a detectable signal. The rate of signal generation is proportional to enzyme activity.
-
Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
VRT-043198 (active form of this compound)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of VRT-043198 in assay buffer.
-
Add recombinant caspase-1 to each well of the microplate.
-
Add the diluted VRT-043198 or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the caspase-1 substrate.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC) over time.
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.
-
2. NLRP3 Inflammasome Activation Assay in THP-1 Cells
This cell-based assay assesses the ability of a compound to inhibit the NLRP3 inflammasome-mediated release of IL-1β.
-
Principle: THP-1 human monocytic cells are differentiated into macrophage-like cells and then primed with a TLR agonist (e.g., LPS) to induce the expression of pro-IL-1β and NLRP3. A second stimulus (e.g., ATP or nigericin) then activates the NLRP3 inflammasome, leading to caspase-1 activation and IL-1β secretion.
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin (B1684572)
-
This compound
-
Human IL-1β ELISA kit
-
-
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Priming: Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours. This is "Signal 1".
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1 hour.
-
Activation: Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours). This is "Signal 2".
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-1β inhibition for each this compound concentration compared to the vehicle-treated control and determine the IC₅₀ value.
-
Conclusion
The published literature consistently supports the role of this compound as a potent and selective inhibitor of caspase-1, leading to the suppression of pro-inflammatory cytokine release. Comparative studies, although limited, suggest that targeting different components of the inflammasome pathway, such as NLRP3 or caspase-1, can yield varying degrees of efficacy depending on the disease model. The provided protocols offer a foundation for researchers to independently verify and expand upon these findings. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to other emerging inflammasome inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of VX-765 with other Caspases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the product performance of VX-765, a potent caspase inhibitor, with other alternatives, supported by experimental data. This compound is a prodrug that is rapidly converted in vivo to its active metabolite, VRT-043198. This guide will focus on the cross-reactivity profile of VRT-043198 against a panel of human caspases, a critical aspect for its therapeutic application in inflammatory diseases.
Executive Summary
This compound, through its active form VRT-043198, is a highly potent and selective inhibitor of the inflammatory caspases, particularly caspase-1 and caspase-4.[1][2][3][4] Experimental data demonstrates that VRT-043198 exhibits sub-nanomolar to low nanomolar inhibition of caspase-1 and caspase-4, while displaying significantly lower activity against caspases involved in apoptosis, such as caspases-3, -6, -7, -8, and -9.[5][6] This high degree of selectivity is crucial for therapeutic applications, as it minimizes off-target effects on essential cellular processes like programmed cell death.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 and Ki values) of VRT-043198 and other representative caspase inhibitors against a panel of human caspases. This allows for a direct comparison of the selectivity profile of this compound's active form.
Table 1: Inhibitory Activity of VRT-043198 against a Panel of Human Caspases
| Caspase | VRT-043198 IC50 (nM) | VRT-043198 Ki (nM) |
| Caspase-1 | 0.204[7] | 0.8[2][3][4] |
| Caspase-3 | >10000[7] | - |
| Caspase-4 | 14.5[7] | <0.6[2][3][4] |
| Caspase-5 | 10.6[7] | - |
| Caspase-6 | >10000[7] | - |
| Caspase-7 | >10000[7] | - |
| Caspase-8 | 3.3[7] | - |
| Caspase-9 | 5.07[7] | - |
| Caspase-10 | 66.5[7] | - |
| Caspase-14 | 58.5[7] | - |
Table 2: Comparative IC50 Values of Various Caspase Inhibitors
| Inhibitor | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-8 (nM) |
| VRT-043198 | 0.204 [7] | >10000 [7] | 3.3 [7] |
| Ac-YVAD-CMK | - | - | - |
| Z-DEVD-FMK | - | Potent inhibitor | - |
| Z-IETD-FMK | - | - | Potent inhibitor |
| Q-VD-OPh (pan-caspase) | 25-400 | 25-400 | 25-400[8] |
Note: Direct comparison of IC50 and Ki values should be done with caution as experimental conditions may vary.
Experimental Protocols
In Vitro Caspase Inhibition Assay (Fluorometric)
This assay quantifies the ability of an inhibitor to block the activity of a purified recombinant caspase enzyme.
1. Reagents and Materials:
-
Purified, recombinant human caspases (e.g., caspase-1, -3, -4, -8)
-
Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3)
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Test inhibitor (VRT-043198) serially diluted in assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
2. Procedure:
-
Add 50 µL of assay buffer containing the purified caspase to each well of the microplate.
-
Add 50 µL of the serially diluted inhibitor to the wells.
-
Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the fluorogenic caspase substrate.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Calculate the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
Cell-Based Caspase Activity Assay
This assay measures the effect of an inhibitor on caspase activity within a cellular context, often by inducing apoptosis and measuring the activity of key caspases.
1. Reagents and Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Test inhibitor (this compound)
-
Cell lysis buffer
-
Fluorogenic caspase substrate
-
96-well plate
-
Fluorometric microplate reader
2. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor (this compound) for a specified period (e.g., 1 hour).
-
Induce apoptosis by adding the apoptosis-inducing agent.
-
Incubate for a period sufficient to induce caspase activity (e.g., 4-6 hours).
-
Lyse the cells by adding cell lysis buffer.
-
Transfer the cell lysates to a black 96-well plate.
-
Add the fluorogenic caspase substrate to each well.
-
Measure the fluorescence intensity as described in the in vitro assay protocol.
-
Calculate the percent inhibition of caspase activity at each inhibitor concentration.
Mandatory Visualization
Caption: Caspase signaling pathways and the inhibitory action of this compound.
Caption: Workflow for in vitro assessment of caspase inhibitor specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Belnacasan (this compound) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Researcher's Guide to Inflammasome Inhibition Assays: VX-765 as a Positive Control
In the landscape of inflammatory research and drug development, the precise modulation of the inflammasome signaling pathway is of paramount interest. VX-765, a potent and selective inhibitor of caspase-1, has emerged as a reliable positive control for in vitro and in vivo studies aimed at identifying novel inflammasome inhibitors. This guide provides a comprehensive comparison of this compound with other common inhibitors, detailed experimental protocols, and visual aids to facilitate a deeper understanding of its application.
Mechanism of Action: this compound and Alternatives
This compound is a prodrug that is converted in vivo to its active form, VRT-043198. This active metabolite irreversibly inhibits caspase-1, and to a lesser extent caspase-4, by covalently modifying the catalytic cysteine residue in the enzyme's active site.[1] Caspase-1 is a critical enzyme in the inflammasome pathway, responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1] By blocking caspase-1 activity, this compound effectively reduces the release of these key inflammatory mediators.[1][2]
While this compound is a valuable tool, other inhibitors with different mechanisms of action are also widely used. A comparison with these alternatives is crucial for selecting the appropriate control for a specific research question.
Table 1: Comparison of Common Inflammasome Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 / Ki | Notes |
| This compound (VRT-043198) | Caspase-1, Caspase-4 | Irreversible covalent modification of the catalytic cysteine residue. | Ki: <0.8 nM for Caspase-1, <0.6 nM for Caspase-4.[3][4] IC50: 0.67 µM (PBMCs), 1.9 µM (whole blood) for IL-1β release.[4] | Prodrug, orally bioavailable.[5] Also reported to antagonize NLRP3 inflammasome assembly.[6][7] |
| MCC950 | NLRP3 | Directly targets the NLRP3 ATP-hydrolysis motif, preventing its oligomerization.[8] | IC50: 7.5 nM (mouse BMDMs), 8.1 nM (human MDMs).[9] | Highly specific for the NLRP3 inflammasome; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[8] |
| Parthenolide (B1678480) | Caspase-1, NLRP3 | Directly inhibits caspase-1 protease activity and the ATPase activity of NLRP3.[10][11][12] | IC50 for IL-1β release: ~5 µM.[13] | A natural sesquiterpene lactone. Also has NF-κB inhibitory activity.[10][11] |
Inflammasome Signaling Pathway and Inhibition
The activation of the NLRP3 inflammasome, a well-studied member of the inflammasome family, is a two-step process. The "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway.[14][15] The "activation" signal, triggered by a variety of stimuli including extracellular ATP, crystalline substances, or pore-forming toxins, induces the assembly of the NLRP3 inflammasome complex.[15][16] This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[17] Proximity-induced autoproteolysis leads to the activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 and can induce a form of inflammatory cell death called pyroptosis.[1][16]
Caption: NLRP3 inflammasome activation pathway and points of inhibition.
Experimental Protocol: In Vitro Inflammasome Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of test compounds on the NLRP3 inflammasome in human THP-1 monocytes.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound (positive control)
-
Test compounds
-
Human IL-1β ELISA kit
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
-
Priming (Signal 1):
-
Seed the differentiated THP-1 cells in a 96-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the test compounds or this compound (e.g., 1-50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
Activation (Signal 2):
-
Induce NLRP3 inflammasome activation by adding ATP (e.g., 5 mM) for 30-60 minutes.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability using a standard assay to rule out cytotoxic effects of the test compounds.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of the test compounds and this compound relative to the vehicle-treated control.
-
Determine the IC50 value for each compound.
-
Caption: A typical experimental workflow for an inflammasome inhibition assay.
Conclusion
This compound serves as an excellent positive control for inflammasome inhibition assays due to its well-characterized mechanism of action and potent inhibition of caspase-1. By understanding its properties in comparison to other inhibitors and following a robust experimental protocol, researchers can confidently screen and characterize novel modulators of the inflammasome pathway, paving the way for new therapeutic strategies against a host of inflammatory diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX 765 | Caspases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory compounds parthenolide and Bay 11-7082 are direct inhibitors of the inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of parthenolide derivatives with reduced toxicity as potential inhibitors of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 15. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
A Comparative Guide to the Efficacy of VX-765: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the caspase-1 inhibitor VX-765 with other relevant alternatives, supported by experimental data from both in vitro and in vivo studies. The information is intended to assist researchers in making informed decisions for their drug development and inflammatory disease research.
Introduction to this compound and Caspase-1 Inhibition
This compound, also known as Belnacasan, is an orally bioavailable prodrug that is rapidly converted in vivo to its active metabolite, VRT-043198.[1] VRT-043198 is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory pathway.[2][3] Caspase-1 is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] By inhibiting caspase-1, this compound effectively blocks the release of these cytokines and can also prevent pyroptosis, a form of inflammatory cell death.[1][2] This mechanism of action makes this compound a compelling therapeutic candidate for a range of inflammatory and autoimmune diseases.[4][5]
In Vitro Performance: A Head-to-Head Comparison
The potency and selectivity of caspase-1 inhibitors are critical parameters evaluated in in vitro assays. The following table summarizes the inhibitory activity of VRT-043198 (the active form of this compound) and compares it with other notable caspase-1 inhibitors, Pralnacasan (VX-740) and IDN-6556.
| Inhibitor | Target(s) | Potency (Ki or IC50) | Key Characteristics |
| VRT-043198 (Active form of this compound) | Caspase-1, Caspase-4 | Caspase-1 Ki: 0.8 nM [3][6] Caspase-4 Ki: <0.6 nM [3][6] IL-1β release IC50: ~0.7 µM (human PBMCs) [7] | High affinity and selective, covalent, reversible inhibitor.[2][5] |
| Pralnacasan (VX-740) | Caspase-1 | Ki: 1.4 nM [8][9] | Orally active, reversible inhibitor.[10] |
| IDN-6556 (Emricasan) | Pan-caspase | Not specific to Caspase-1; inhibits multiple caspases.[11][12] | Broad-spectrum caspase inhibitor, irreversible.[5][11] |
Note: Lower Ki and IC50 values indicate higher potency.
In Vivo Efficacy: Preclinical Evidence
The therapeutic potential of a drug candidate is ultimately determined by its efficacy in relevant in vivo models. This section presents a comparative summary of in vivo studies for this compound and its alternatives.
| Inhibitor | Animal Model | Dosing | Key In Vivo Outcomes |
| This compound | Myocardial Infarction (Rat) | 32 mg/kg, i.v. | Decreased infarct size to 29.2 ± 4.9% of the risk zone (compared to over 60% in control).[13] |
| HIV Infection (Humanized Mice) | 200 mg/kg/day, i.p. | Significantly reduced plasma IL-18 (7.8 vs 23.2 pg/ml) and TNF-α (0.47 vs 2.2 pg/ml) levels.[14][15][16] | |
| Collagen-Induced Arthritis (Mouse) | 100 mg/kg, i.p., twice daily | Prophylactic treatment significantly reduced joint clinical scores and bone erosion.[6] | |
| Diabetic Nephropathy (Mouse) | 100 mg/kg | Ameliorated renal function and mitigated tubulointerstitial fibrosis.[6] | |
| Pralnacasan (VX-740) | Collagen-Induced Arthritis (Mouse) | 0 - 50 mg/kg, oral, twice daily | Reduced joint damage and suppressed IFN-γ synthesis.[8][10] |
| IDN-6556 | Liver Injury (Mouse) | Not specified | Reduced hepatocyte apoptosis and liver injury.[12][17] |
| Chronic Hepatitis C (Human) | 5 mg to 400 mg daily, oral | Significantly lowered ALT and AST levels.[18][19] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the caspase-1 signaling pathway and a typical workflow for in vitro and in vivo evaluation of caspase-1 inhibitors.
Caption: Caspase-1 activation pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo evaluation.
Experimental Protocols
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the in vitro potency of a caspase-1 inhibitor.
Materials:
-
Recombinant human caspase-1 enzyme
-
Caspase-1 inhibitor (e.g., VRT-043198)
-
Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer (e.g., containing HEPES, DTT, and glycerol)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Add a fixed concentration of recombinant caspase-1 to each well of the microplate.
-
Add the diluted inhibitor to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo LPS-Induced Cytokine Release Model
This protocol describes a common in vivo model to assess the anti-inflammatory effects of a caspase-1 inhibitor.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Caspase-1 inhibitor (e.g., this compound) formulated for in vivo administration
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
ELISA kits for IL-1β and IL-18
Procedure:
-
Acclimate animals to the experimental conditions.
-
Administer the caspase-1 inhibitor or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined time (e.g., 1 hour), induce systemic inflammation by injecting a single dose of LPS (e.g., 1 mg/kg, i.p.).
-
At a specified time point post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Prepare serum or plasma from the blood samples.
-
Measure the concentrations of IL-1β and IL-18 in the serum/plasma using ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy.
Conclusion
The collective in vitro and in vivo data strongly support the potent and selective inhibitory activity of this compound against caspase-1. Its active metabolite, VRT-043198, demonstrates high affinity for caspase-1 in enzymatic assays. Furthermore, in various preclinical models of inflammatory diseases, this compound has consistently shown the ability to reduce key inflammatory markers and ameliorate disease pathology. When compared to other caspase inhibitors such as Pralnacasan (VX-740) and the pan-caspase inhibitor IDN-6556, this compound exhibits a favorable profile of potency and selectivity for the inflammatory caspases. This targeted approach is advantageous as it may minimize off-target effects associated with broader caspase inhibition. The comprehensive data presented in this guide underscores the significant potential of this compound as a therapeutic agent for a wide range of inflammatory conditions. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility in human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. VX 765 | Caspases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pralnacasan (VX-740) | Interleukin-1β Converting Enzyme 抑制剂 | MCE [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. First clinical trial of a novel caspase inhibitor: anti-apoptotic caspase inhibitor, IDN-6556, improves liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. conatuspharma.com [conatuspharma.com]
- 19. Oral IDN-6556, an antiapoptotic caspase inhibitor, may lower aminotransferase activity in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VX-765 and Emricasan in Apoptosis Research
For researchers, scientists, and drug development professionals, the selection of an appropriate caspase inhibitor is critical for the precise modulation of apoptotic and inflammatory pathways. This guide provides an objective comparison of two prominent caspase inhibitors, VX-765 (Belnacasan) and emricasan (B1683863) (IDN-6556), supported by experimental data, detailed methodologies, and pathway visualizations to inform experimental design and therapeutic development.
This compound, a selective inhibitor of inflammatory caspases, and emricasan, a broad-spectrum pan-caspase inhibitor, offer distinct profiles for investigating and potentially treating conditions where apoptosis and inflammation are key drivers. While both compounds target the caspase family of proteases, their differing selectivity dictates their primary mechanisms of action and therapeutic applications. This compound is primarily recognized for its anti-inflammatory properties through the inhibition of caspase-1 and caspase-4, whereas emricasan exerts both anti-inflammatory and broad anti-apoptotic effects.
At a Glance: Key Differences
| Feature | This compound (Belnacasan) | Emricasan (IDN-6556) |
| Primary Target(s) | Caspase-1, Caspase-4[1] | Pan-caspase (multiple caspases)[1][2] |
| Mechanism of Action | Blocks maturation and release of pro-inflammatory cytokines IL-1β and IL-18[1][3]. | Inhibits a wide range of caspases, thereby blocking both inflammation and apoptosis[1][2]. |
| Therapeutic Focus | Primarily anti-inflammatory[1]. | Anti-inflammatory and anti-apoptotic[1][2]. |
| Selectivity | High selectivity for inflammatory caspases[1]. | Broad-spectrum, targeting multiple caspases[1]. |
| Binding | Reversible covalent inhibitor[4]. | Irreversible inhibitor[4][5]. |
Quantitative Comparison of Inhibitory Activity
The efficacy of a caspase inhibitor is defined by its potency and selectivity. The following table summarizes the inhibitory constants (Ki or IC50) of the active form of this compound (VRT-043198) and emricasan against a panel of human caspases.
| Caspase Target | VRT-043198 (Active form of this compound) Ki (nM) | Emricasan IC50 (nM) |
| Caspase-1 | 0.8[6] | 0.4 |
| Caspase-3 | >1000 | 1.3 |
| Caspase-4 | <0.6 | 0.3 |
| Caspase-5 | - | 0.3 |
| Caspase-6 | >1000 | 10 |
| Caspase-7 | >1000 | 1.6 |
| Caspase-8 | >1000 | 0.5 |
| Caspase-9 | >1000 | 1.1 |
| Caspase-10 | - | 0.6 |
| Data sourced from multiple references including[1][6]. Note: Direct comparison of Ki and IC50 values should be made with caution as experimental conditions may vary. |
Signaling Pathways and Mechanism of Action
This compound's high selectivity for caspase-1 and -4 makes it a valuable tool for dissecting the role of the inflammasome in disease. By inhibiting these upstream inflammatory caspases, this compound effectively blocks the processing and release of potent pro-inflammatory cytokines, IL-1β and IL-18, and can prevent pyroptotic cell death[7][8].
Emricasan, with its broad-spectrum activity, inhibits both initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7)[2][9]. This wide-ranging inhibition makes it a potent blocker of the apoptotic cascade, in addition to its anti-inflammatory effects through inhibition of caspase-1.
Experimental Protocols
In Vitro Caspase Activity Assay
Objective: To determine the inhibitory activity (IC50) of this compound and emricasan against specific caspases.
Methodology:
-
Recombinant human caspases (e.g., caspase-1, -3, -8) are used.
-
The inhibitors are serially diluted to a range of concentrations.
-
The enzyme is pre-incubated with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature in an assay buffer.
-
A fluorogenic or colorimetric caspase-specific substrate (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3) is added to initiate the reaction[6].
-
The rate of substrate cleavage is measured over time using a microplate reader (fluorometer or spectrophotometer).
-
Data is normalized to a control (enzyme without inhibitor), and the IC50 value is calculated by fitting the data to a dose-response curve[3].
Cellular Apoptosis Assay (TUNEL Staining)
Objective: To quantify apoptosis in cells treated with an apoptotic stimulus in the presence or absence of caspase inhibitors.
Methodology:
-
Cells (e.g., primary hepatocytes, cancer cell lines) are cultured and treated with an apoptotic inducer (e.g., TNF-α, staurosporine).
-
Concurrently, cells are treated with various concentrations of this compound, emricasan, or a vehicle control.
-
After the incubation period, cells are fixed and permeabilized.
-
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed according to the manufacturer's protocol to label DNA strand breaks, a hallmark of late-stage apoptosis.
-
Cells are counterstained with a nuclear dye (e.g., DAPI).
-
The percentage of TUNEL-positive cells is quantified using fluorescence microscopy or flow cytometry[10][11].
References
- 1. benchchem.com [benchchem.com]
- 2. Emricasan - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. invivogen.com [invivogen.com]
- 8. apexbt.com [apexbt.com]
- 9. Conatus Pharmaceuticals’ Pan-Caspase Inhibitor Emricasan Improves Survival & Portal Hypertension [drug-dev.com]
- 10. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Confirming the On-Target Effects of VX-765
For Researchers, Scientists, and Drug Development Professionals
VX-765, also known as Belnacasan, is a prodrug that is rapidly converted in vivo to its active metabolite, VRT-043198.[1] This active form is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory response.[1][2] Caspase-1 is responsible for the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and for inducing a form of inflammatory cell death known as pyroptosis.[2][3][4] Given its central role in inflammation, confirming the specific on-target effects of this compound is critical for its development and application as a therapeutic agent.
This guide provides a comparative overview of several orthogonal methods to validate the on-target activity of this compound. These methods range from direct enzymatic assays to cell-based functional assays and in vivo studies, each providing a different layer of evidence for the compound's mechanism of action.
Core On-Target Effect: Inhibition of Caspase-1 Activity
The primary on-target effect of this compound is the inhibition of caspase-1 enzymatic activity. The active metabolite, VRT-043198, achieves this by covalently modifying the catalytic cysteine residue within the enzyme's active site.[1][2] This blocks the downstream events mediated by caspase-1.
The following diagram illustrates the canonical NLRP3 inflammasome pathway and the point of intervention for this compound.
Caption: The NLRP3 inflammasome pathway and this compound's mechanism of action.
Comparison of Orthogonal Experimental Methods
To robustly confirm the on-target effects of this compound, a combination of biochemical, cell-based, and in vivo assays should be employed. Below is a comparison of key orthogonal methods.
| Method | Principle | Key Readout | Advantages | Disadvantages |
| 1. Direct Enzymatic Assay | Measures the direct inhibition of purified recombinant caspase-1 by VRT-043198 (the active form of this compound). | IC50 or Ki value | Provides a direct measure of potency and selectivity against the target enzyme. | Lacks biological context (no cell membranes, metabolism, etc.). Does not account for the prodrug conversion of this compound. |
| 2. Cell-Based Caspase-1 Activity Assay | Quantifies active caspase-1 in cells following inflammasome stimulation and treatment with this compound. | Percent inhibition of caspase-1 activity | Measures target engagement in a cellular context. Can be adapted for high-throughput screening. | Can be an indirect measure of activity. Reagents may have off-target effects. |
| 3. Cytokine Release Assay (ELISA, MSD, Simoa) | Measures the secretion of mature IL-1β and IL-18, which are downstream products of caspase-1 activity. | IC50 for cytokine release inhibition | Highly relevant physiological readout of on-target effect. Multiple sensitive platforms are available.[5] | Indirect measure of caspase-1 inhibition. Cytokine levels can be influenced by other pathways. |
| 4. Pyroptosis Assay (LDH Release) | Quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells undergoing pyroptosis, a form of cell death mediated by caspase-1. | Percent reduction in LDH release | Functional readout of this compound's ability to prevent inflammatory cell death.[6] | LDH release is not specific to pyroptosis and can occur during other forms of lytic cell death. |
| 5. Western Blot Analysis | Detects the cleavage of caspase-1 substrates, such as Gasdermin D (GSDMD), and the processing of pro-caspase-1. | Presence/absence of cleaved protein bands | Provides qualitative visual confirmation of the inhibition of substrate cleavage. | Low throughput, semi-quantitative, and may not be sensitive enough for subtle changes. |
| 6. In Vivo Models | Assesses the efficacy of this compound in animal models of inflammatory diseases by measuring reductions in inflammatory markers and disease pathology. | Reduction in plasma IL-1β/IL-18, reduced tissue damage, improved clinical scores. | Provides data on efficacy in a whole-organism context, including pharmacokinetics and pharmacodynamics. | Complex, expensive, and subject to inter-species differences. |
Experimental Protocols and Data
Direct Enzymatic Assay
This method directly assesses the ability of VRT-043198 to inhibit purified caspase-1.
Experimental Protocol:
-
Reagents: Recombinant human caspase-1, fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC), assay buffer, VRT-043198.
-
Procedure:
-
Prepare serial dilutions of VRT-043198 in assay buffer.
-
In a 96-well plate, add the recombinant caspase-1 enzyme to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the caspase-1 substrate.
-
Immediately measure fluorescence (Ex/Em = 400/505 nm for AFC) over time using a plate reader.[7]
-
Calculate the rate of substrate cleavage and determine the percentage of inhibition compared to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[1]
-
Quantitative Data:
| Inhibitor | Target | Inhibition Type | Potency (Ki or IC50) | Selectivity |
| VRT-043198 | Caspase-1, Caspase-4 | Covalent, Reversible | Caspase-1 Ki: ~0.8 nM[1] | Highly selective against caspases-3, -6, -7, -8, -9[1] |
| Ac-YVAD-CMK | Caspase-1 | Irreversible | Potent, selective peptide inhibitor | Often used as a positive control |
Cell-Based Assays: IL-1β Release and Pyroptosis
These assays measure the downstream consequences of caspase-1 inhibition in a cellular environment.
Experimental Protocol:
-
Cell Culture: Use immune cells such as human peripheral blood mononuclear cells (PBMCs) or the THP-1 monocytic cell line.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate pro-IL-1β and NLRP3 expression.[1]
-
Inhibition: Treat the cells with various concentrations of this compound for 1 hour.
-
Activation (Signal 2): Stimulate the NLRP3 inflammasome with a second signal, such as ATP (2.5 mM) or Nigericin (5 µM), for an additional 30-60 minutes.[1]
-
Sample Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Measurement of IL-1β:
-
Use a commercial ELISA kit to quantify the concentration of IL-1β in the supernatant.[1]
-
Generate a standard curve using recombinant IL-1β.
-
Calculate the IC50 value from the dose-response curve.
-
-
Measurement of Pyroptosis (LDH Release):
-
Use a commercial LDH cytotoxicity assay kit.
-
Transfer a portion of the supernatant to a new plate and add the LDH reaction mixture.
-
Measure the absorbance at the appropriate wavelength after incubation.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
-
Quantitative Data:
| Assay | Cell Type | This compound Effect | Potency (IC50) |
| IL-1β Release | Human PBMCs | Inhibition of release | ~0.7 µM[1] |
| IL-18 Release | HIV-1 infected huNSG mice | Reduction in plasma levels | Not specified (Significant reduction at 22 days)[8] |
| LDH Release | IBDV-infected DF-1 cells | Suppression of cell death | Not specified (Significant suppression at 50 µM)[6] |
Workflow and Relationship Diagrams
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship between the different orthogonal methods.
Caption: A typical experimental workflow for cell-based assays.
Caption: Logical relationship between orthogonal validation methods.
Conclusion
Confirming the on-target effects of a specific inhibitor like this compound requires a multi-faceted approach. While direct enzymatic assays provide clear data on potency and selectivity, they lack physiological context. Cell-based assays that measure downstream events such as cytokine release and pyroptosis are crucial for demonstrating functional efficacy in a more complex biological system. Ultimately, in vivo studies provide the most comprehensive validation of a drug's on-target effects. By employing a combination of these orthogonal methods, researchers can build a robust and compelling data package to support the specific mechanism of action of this compound as a caspase-1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Quantifying Caspase-1 Activity in Murine Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. Comparison of Methods of Detecting IL-1β in the Blood of Alzheimer’s Disease Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.cn [abcam.cn]
- 8. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
Comparing VX-765 and Genetic Knockdown for Caspase-1 Inhibition: A Guide for Researchers
For researchers in immunology, inflammation, and drug discovery, the precise modulation of the inflammasome pathway is critical. Caspase-1, a key enzyme in this pathway, is a major target for therapeutic intervention. This guide provides an objective comparison of two primary methods for inhibiting caspase-1 activity: the pharmacological inhibitor VX-765 and genetic knockdown techniques (siRNA, shRNA, and CRISPR-Cas9). We present supporting experimental data, detailed protocols, and visual aids to help you select the most appropriate method for your research needs.
Introduction to Caspase-1 Inhibition
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[1][2][3] Its activation within a multiprotein complex called the inflammasome triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[6][7] Given its critical role in inflammation, aberrant caspase-1 activity is implicated in a range of inflammatory and autoimmune diseases.
Two powerful techniques to investigate and control caspase-1 activity are the use of the selective small molecule inhibitor this compound and genetic knockdown of the CASP1 gene. Each approach offers distinct advantages and disadvantages in terms of specificity, duration of effect, and experimental application.
Mechanism of Action
This compound: This is an orally bioavailable prodrug that is rapidly converted by plasma esterases to its active form, VRT-043198.[7] VRT-043198 is a potent and selective inhibitor of caspase-1 and the closely related caspase-4.[7] It acts by covalently modifying the catalytic cysteine residue in the active site of these caspases, thereby blocking their enzymatic activity.[7] This inhibition prevents the processing of pro-IL-1β and pro-IL-18 and the cleavage of GSDMD, thus suppressing inflammation and pyroptosis.[6][7]
Genetic Knockdown: This approach involves reducing or eliminating the expression of the CASP1 gene, thereby preventing the synthesis of the caspase-1 protein. This can be achieved transiently using small interfering RNA (siRNA) or more permanently with short hairpin RNA (shRNA) delivered via lentiviral vectors, or through complete gene knockout using CRISPR-Cas9 technology. The absence of the caspase-1 protein prevents the assembly of a functional inflammasome and all downstream signaling events.
Performance Comparison: this compound vs. Genetic Knockdown
The choice between a pharmacological inhibitor and genetic knockdown depends on the specific experimental goals. This compound offers a rapid and reversible means of inhibiting caspase-1 activity, making it suitable for studying the acute effects of inhibition and for in vivo studies. Genetic knockdown provides a more complete and long-term loss of function, which is ideal for dissecting the fundamental roles of caspase-1 in various cellular processes.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized this compound or caspase-1 knockdown to investigate inflammasome-dependent outcomes.
| Parameter | Experimental System | Treatment | Result | Reference |
| IL-1β Release | Human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with LPS | This compound | Potent inhibition of IL-1β secretion | [7] |
| HIV-1 infected humanized mice | This compound (200 mg/kg daily) | Significant reduction in plasma IL-18 levels (from 23.2 pg/ml to 7.8 pg/ml) | [8] | |
| High glucose-induced human kidney tubular epithelial cells (HK-2) | This compound | Prevention of IL-1β release | [6] | |
| Peritoneal macrophages from PCOS model mice | Caspase-1 inhibitor this compound | Significant decrease in IL-1β and IL-18 release | [9] | |
| Pyroptosis (LDH Release) | High glucose-induced HK-2 cells | This compound | Prevention of LDH release | [6] |
| IBDV-infected DF-1 cells | This compound (50 µM) | Suppression of LDH release | [10] | |
| Granulosa cells from PCOS model mice | Caspase-1 inhibitor this compound | Significant reduction in LDH release | [9] | |
| Infarct Size | Rat model of myocardial ischemia/reperfusion | This compound (intravenous) | Reduction in infarct size from 60.3% to 29.2% of the risk zone | [11] |
| Parameter | Experimental System | Method | Result | Reference |
| IL-1β Release | High glucose-induced human peritoneal mesothelial cells (HPMCs) | Caspase-1 siRNA | Inhibition of IL-1β secretion | [12] |
| Pyroptosis | High glucose-induced HPMCs | Caspase-1 siRNA | Inhibition of transmembrane pore formation | [12] |
Experimental Protocols
Pharmacological Inhibition with this compound (In Vitro)
Objective: To inhibit caspase-1 activity in cultured cells to study its effect on cytokine release and pyroptosis.
Materials:
-
Cell line of interest (e.g., macrophages, dendritic cells)
-
Cell culture medium and supplements
-
This compound (typically dissolved in DMSO)
-
Inflammasome activators (e.g., LPS, ATP, nigericin)
-
Reagents for downstream analysis (e.g., ELISA kits for IL-1β, LDH assay kit for pyroptosis)
Protocol:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Priming (for NLRP3 inflammasome): If studying the NLRP3 inflammasome, prime the cells with an appropriate stimulus, such as lipopolysaccharide (LPS), for a few hours to induce the expression of pro-IL-1β.
-
This compound Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (typically in the micromolar range) for 1-2 hours. Include a vehicle control (DMSO) for comparison.
-
Inflammasome Activation: Add the second stimulus to activate the inflammasome (e.g., ATP or nigericin (B1684572) for NLRP3).
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) to allow for cytokine processing and release, and pyroptosis.
-
Sample Collection: Collect the cell culture supernatant for the measurement of secreted cytokines (e.g., IL-1β by ELISA) and LDH (as a measure of pyroptosis).
-
Data Analysis: Quantify the levels of IL-1β and LDH and compare the results between the this compound-treated and vehicle-treated groups.
Genetic Knockdown of Caspase-1 using siRNA (In Vitro)
Objective: To transiently reduce the expression of caspase-1 in cultured cells to study the effects on inflammasome activation.
Materials:
-
Cell line of interest (e.g., macrophages)
-
Cell culture medium and supplements
-
Caspase-1 specific siRNA and a non-targeting control siRNA
-
Transfection reagent suitable for the cell type (e.g., lipofectamine-based reagents)[13][14]
-
Opti-MEM or other serum-free medium
-
Reagents for downstream analysis (e.g., qPCR primers for CASP1, antibodies for Western blotting, ELISA kits, LDH assay kit)
Protocol:
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the caspase-1 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh serum-free or complete medium (depending on the reagent's protocol).
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target gene. The optimal time will vary depending on the cell type and the stability of the caspase-1 protein.
-
Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency by measuring CASP1 mRNA levels (qPCR) or caspase-1 protein levels (Western blot).
-
Functional Assay: Treat the remaining cells with inflammasome activators as described in the this compound protocol and measure the desired readouts (e.g., IL-1β release, pyroptosis).
-
Data Analysis: Compare the results between the caspase-1 siRNA-treated cells and the non-targeting control siRNA-treated cells.
Genetic Knockdown of Caspase-1 using shRNA (Lentiviral Transduction)
Objective: To achieve stable, long-term knockdown of caspase-1 in a cell line.
Materials:
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids and a plasmid encoding caspase-1 shRNA
-
Transfection reagent for lentivirus production
-
Target cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the caspase-1 shRNA plasmid and packaging plasmids.[15]
-
Virus Harvest: Collect the supernatant containing the lentiviral particles 48-72 hours post-transfection.
-
Transduction of Target Cells:
-
Selection of Transduced Cells: Replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for cells that have been successfully transduced.[18][19]
-
Expansion and Verification: Expand the antibiotic-resistant cell population and verify caspase-1 knockdown by qPCR or Western blot.
-
Functional Assays: Use the stable caspase-1 knockdown cell line for functional experiments as described above.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the caspase-1 signaling pathway and the experimental workflows for its inhibition.
Caption: Caspase-1 signaling pathway and points of intervention.
Caption: Comparative experimental workflows for caspase-1 inhibition.
Conclusion
Both this compound and genetic knockdown are powerful tools for studying the role of caspase-1 in health and disease. This compound provides a convenient, rapid, and reversible method of inhibition, making it well-suited for acute studies and in vivo applications. Genetic knockdown, on the other hand, offers a more complete and sustained loss of function, which is invaluable for dissecting the fundamental biological roles of caspase-1. The choice of method should be guided by the specific research question, the experimental system, and the desired duration and specificity of caspase-1 inhibition. By understanding the principles, advantages, and limitations of each approach, researchers can design more robust and informative experiments to advance our understanding of the inflammasome and its role in human health.
References
- 1. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. scispace.com [scispace.com]
- 4. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NLRP3 Inflammasome and Caspase-1/11 Pathway Orchestrate Different Outcomes in the Host Protection Against Trypanosoma cruzi Acute Infection [frontiersin.org]
- 6. This compound ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Highly efficient siRNA transfection in macrophages using apoptotic body-mimic Ca-PS lipopolyplex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using RNA-interference to Investigate the Innate Immune Response in Mouse Macrophages [jove.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. scbt.com [scbt.com]
- 18. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of VX-765
For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like VX-765 (Belnacasan) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound is a prodrug that is converted to the active caspase-1/4 inhibitor VRT-043198.[1] As with many biologically active research chemicals, all materials that have come into contact with this compound, including unused compounds, contaminated labware, and personal protective equipment (PPE), should be treated as chemical waste.[2]
Quantitative Data: Aqueous Stability of this compound
While specific protocols for the chemical neutralization of this compound for disposal are not widely established, understanding its stability in aqueous solutions can inform handling and potential degradation pathways. A study on the aqueous stability of this compound revealed its degradation profile under different pH conditions.
| pH Condition | Time to ~50% Degradation | Stability Profile |
| Neutral (pH 7) | ~48 hours | Shows moderate degradation in neutral aqueous solutions. |
| Acidic (pH 2) | < 48 hours | Degradation is amplified in acidic conditions. |
| Basic (pH 8) | < 48 hours | Degradation is also accelerated in basic conditions. |
| Data sourced from a 2012 study on the aqueous stability of this compound and its analogues.[3] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocol outlines the recommended procedure for the safe disposal of this compound. This is a general guideline, and it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and local regulations.
Waste Categorization and Segregation
-
Designate as Chemical Waste : All materials contaminated with this compound must be categorized as chemical waste. This includes:
-
Unused or expired solid this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing paper, and gloves.
-
Empty containers that held the compound.
-
-
Dedicated Waste Stream : Collect all this compound waste in a dedicated, clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed by your institution's EHS department.[2]
Containerization and Labeling
-
Use Appropriate Containers : Utilize chemically resistant and leak-proof containers for waste collection. Ensure the container has a secure, tight-fitting lid.[2]
-
Clear and Accurate Labeling : All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" or "Belnacasan".
-
Any other hazard information as required by your institution.
-
Storage of Chemical Waste
-
Designated Storage Area : Store the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials, until it is collected for disposal.[2]
Arranging for Disposal
-
Authorized Disposal Program : The disposal of the chemical waste must be arranged through your institution's authorized hazardous waste management program.[2]
-
Never Dispose in Regular Trash or Drains : Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the sanitary sewer.[2]
Decontamination of Reusable Equipment
-
Cleaning Procedures : After handling this compound, decontaminate any reusable equipment, such as spatulas, and wipe down the work surface within a fume hood with an appropriate cleaning agent.[2]
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling VX-765
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with VX-765. The following procedures for handling, storage, and disposal are designed to minimize risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is essential to prevent exposure through inhalation, skin contact, or ingestion. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
A. Standard Handling Procedures (Solutions and Low Concentrations)
For routine operations involving dilute solutions of this compound, the following PPE is recommended:
-
Gloves: A single pair of nitrile gloves.
-
Eye Protection: Safety glasses with side shields.
-
Lab Coat: A standard laboratory coat.
B. Handling of Powdered Compound and High Concentrations
When weighing, aliquoting, or preparing stock solutions from powdered this compound, more stringent measures are necessary due to the increased risk of aerosolization and exposure.
-
Respiratory Protection: A NIOSH-approved respirator is crucial. For weighing and handling powders, a powered air-purifying respirator (PAPR) is recommended. At a minimum, a well-fitted N95 respirator should be used within a certified chemical fume hood.
-
Gloves: Double-gloving with nitrile gloves is required. The outer gloves should be removed and disposed of immediately after handling the compound.
-
Eye Protection: Chemical splash goggles are mandatory to provide a complete seal around the eyes.
-
Body Protection: A disposable, solid-front gown with tight-fitting cuffs should be worn over the lab coat.
-
Shoe Covers: Disposable shoe covers should be worn in the designated handling area.
II. Operational Plan for Handling this compound
A systematic workflow is critical to safely manage this compound from receipt to disposal. All handling of the powdered form of this compound must be conducted in a designated area, such as a certified chemical fume hood, to ensure proper containment.[1]
A. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled.
-
Store this compound in a tightly sealed container in a well-ventilated area.[1]
-
Long-term storage should be at -20°C or -80°C.[1]
B. Weighing and Solution Preparation
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling powdered this compound.
-
Ensure all necessary equipment (e.g., balance, spatulas, weigh paper, solvent, vials) is inside the fume hood before starting.
-
Don the appropriate PPE for handling powdered compounds.
-
-
Weighing:
-
Carefully open the container with the powdered this compound.
-
Use a dedicated spatula to transfer the desired amount of powder onto weigh paper.
-
Minimize the creation of dust by handling the powder gently.
-
-
Dissolution:
-
Transfer the weighed powder into an appropriate vial.
-
Add the desired solvent (e.g., DMSO) to the vial.[2] this compound is soluble in DMSO at 100 mg/mL.[2]
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Aqueous solutions should not be stored for more than one day.
-
C. Experimental Use
-
When using solutions of this compound, wear the standard handling PPE.
-
All procedures should be performed in a manner that minimizes the generation of aerosols.
-
Avoid contact with skin and eyes.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous waste and disposed of through your institution's hazardous waste collection program.[3]
A. Chemical Waste
-
Unused this compound Powder: Dispose of in its original container or a clearly labeled, sealed waste container.
-
This compound Solutions: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge to the sewer.[3]
-
Contaminated Solvents: Any solvent used to rinse glassware or equipment that has been in contact with this compound must be collected as hazardous waste.
B. Contaminated Materials
-
PPE: All disposable PPE (gloves, gowns, shoe covers, etc.) that has come into contact with this compound must be collected in a sealed bag and disposed of as hazardous waste.
-
Labware: Disposable labware (e.g., pipette tips, vials, weigh paper) should be collected in a designated, puncture-resistant container labeled as hazardous waste.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. The area should then be decontaminated.
IV. Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 509.00 g/mol | [2] |
| Solubility in DMSO | 100 mg/mL | [2] |
| Storage Temperature | -20°C to -80°C | [1] |
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety and containment at each step.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
